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[1,1'-Biphenanthrene]-2,2'-diol Documentation Hub

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  • Product: [1,1'-Biphenanthrene]-2,2'-diol
  • CAS: 196865-17-5

Core Science & Biosynthesis

Foundational

difference between VAPOL and BINOL ligands

Executive Summary In the landscape of asymmetric catalysis, 1,1'-Bi-2-naphthol (BINOL) is the quintessential "privileged" ligand—versatile, commercially abundant, and easily derivatized. However, for transformations requ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric catalysis, 1,1'-Bi-2-naphthol (BINOL) is the quintessential "privileged" ligand—versatile, commercially abundant, and easily derivatized. However, for transformations requiring extreme steric shielding or specific Lewis acid geometries, BINOL often fails to provide sufficient enantiodiscrimination.

This guide analyzes VAPOL (Vaulted Biphenanthrol) , a structurally distinct evolution of the biaryl scaffold.[1][2][3] Unlike the open architecture of BINOL, VAPOL possesses a "vaulted" active site that envelops the metal center.[3] This guide details the mechanistic divergences, structural physics, and specific protocols where VAPOL outperforms BINOL, specifically focusing on the Wulff Aziridination .

Part 1: Structural Architectures & Physical Physics

The fundamental difference between BINOL and VAPOL lies in the depth and curvature of the chiral pocket. While both rely on axial chirality (atropisomerism), their spatial projection creates distinct catalytic environments.[4]

The "Vaulted" Effect vs. The Open Wing
  • BINOL (Open Wing): The naphthyl wings of BINOL project outward (

    
     symmetric). The chiral pocket is relatively shallow unless bulky substituents are added at the 3,3'-positions. The dihedral angle in the solid state often exceeds 90° (transoid), allowing for intermolecular hydrogen bonding.[1]
    
  • VAPOL (Vaulted): VAPOL consists of two phenanthrene units. These extended aromatic systems curve around the hydroxyl binding sites, creating a re-entrant surface. This "vaulted" shape creates a deep, canyon-like chiral pocket that sterically shields the metal center much more effectively than the unsubstituted BINOL scaffold. X-ray crystallography confirms VAPOL adopts a cisoid conformation (dihedral angle < 90°) in the solid state, preventing the intermolecular H-bonding seen in BINOL.[1][5]

Comparative Data Table
Feature(S)-BINOL(S)-VAPOL
IUPAC Name 1,1'-Bi-2-naphthol2,2'-Diphenyl-3,3'-biphenanthrol
Scaffold Type Binaphthyl (Open)Vaulted Biaryl (Deep Pocket)
Axial Chirality AtropisomericAtropisomeric
Solid State Dihedral Typically > 90° (Transoid)Typically < 90° (Cisoid)
Burial Volume (

)
Lower (Requires 3,3' sub.)High (Intrinsic to scaffold)
Electronic Nature Electron-rich naphthylExtended

-system (Phenanthryl)
Primary Application Hydrogenation (Noyori), Generic Lewis AcidAziridination (Wulff), Diels-Alder

Part 2: Mechanistic Implications & Ligand Selection Logic

The choice between BINOL and VAPOL is rarely arbitrary. It follows a logic based on the steric demand of the transition state.[6][7]

Decision Matrix: When to Switch to VAPOL
  • Substrate Size: If the substrate is small (e.g., linear imines), BINOL 3,3'-substituents may be too far away to induce chirality. VAPOL's intrinsic vault provides immediate steric pressure.

  • Catalyst Aggregation: BINOL-Lewis acid complexes often form non-selective aggregates. The bulk of VAPOL discourages oligomerization, favoring monomeric (or specific dimeric) active species.

  • The "Universal" Failure: In the catalytic asymmetric aziridination of imines, BINOL-boron complexes yield <10% ee.[8] VAPOL-boron complexes yield >90% ee. This is the definitive "VAPOL-dependent" reaction.

LigandSelection Start Ligand Selection Strategy ReactionType Identify Reaction Class Start->ReactionType Branch1 Generic Lewis Acid (Aldol, Allylation) ReactionType->Branch1 Branch2 Carbenoid/Nitrenoid Transfer (Aziridination, Cyclopropanation) ReactionType->Branch2 BinolCheck Try BINOL first. Is ee > 80%? Branch1->BinolCheck DirectVapol Use VAPOL/VANOL (Wulff-Type Catalyst) Branch2->DirectVapol Standard Protocol BinolDeriv Optimize BINOL (3,3' substituents) BinolCheck->BinolDeriv Yes VapolSwitch Switch to VAPOL (Deep Pocket Required) BinolCheck->VapolSwitch No (Low Steric Control) Reason Reason: VAPOL stabilizes specific B2 active species DirectVapol->Reason

Figure 1: Decision tree for selecting between BINOL and VAPOL scaffolds based on reaction class and steric requirements.

Part 3: The Benchmark Protocol – Wulff Aziridination

The most authoritative demonstration of VAPOL's superiority is the catalytic asymmetric aziridination (CAS) of imines. The active catalyst is a VAPOL-Boron complex .

Mechanism Note: The active species is not a simple monomer.[1][3][6][9][10] It is a boroxinate core containing one VAPOL ligand and two boron atoms (B2 species), often described as a linear pyroborate or cyclic boroxine derivative.[9] BINOL fails to form this specific geometry effectively.

Protocol: Preparation of the VAPOL-Boron Catalyst

Objective: Synthesis of chiral cis-aziridines from imines and ethyl diazoacetate (EDA).

Materials:

  • (S)-VAPOL Ligand (10 mol%)

  • Triphenylborate (

    
    ) (40 mol% - Note: Excess is required to form the active B2 species)
    
  • Solvent: Toluene (Anhydrous)

  • Substrate: N-benzhydryl imine

  • Reagent: Ethyl Diazoacetate (EDA)

Step-by-Step Methodology:

  • Catalyst Assembly (The "Pre-catalyst" Step):

    • In a flame-dried Schlenk flask under Argon, charge (S)-VAPOL (1 equiv, relative to catalyst loading) and

      
       (4 equiv).
      
    • Add anhydrous Toluene.

    • Add

      
       (1 equiv relative to ligand).[1] Crucial: Water is necessary to hydrolyze the phenyl esters and form the active boroxine/borate bridge.
      
    • Heat: Stir at 80°C for 1 hour. The solution should be homogeneous.

    • Vacuum Purge: Apply high vacuum (0.1 mmHg) at 80°C for 30 minutes to remove phenol and water byproducts. Failure to remove phenol results in lower turnover.

    • Refill with Argon. This residue is the active Lewis Acid catalyst.

  • Reaction Setup:

    • Dissolve the catalyst residue in fresh anhydrous Toluene or

      
      .
      
    • Add the Imine substrate (1.0 equiv).[11][12]

    • Cool the reaction mixture to the desired temperature (typically 0°C to -20°C depending on substrate).

  • Diazo Addition:

    • Add Ethyl Diazoacetate (1.1 equiv) slowly via syringe pump or dropwise.

    • Observation: Nitrogen gas evolution will be observed.

    • Monitor by TLC for the disappearance of the imine.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM, dry over

      
      .
      
    • Purify via silica gel chromatography.[6][11][13]

Validation Checkpoint:

  • Color: The active VAPOL-Boron catalyst usually forms a clear to slightly yellow solution. Darkening may indicate decomposition.

  • Performance: For

    
    , (S)-VAPOL should yield the cis-aziridine with >90% ee. (S)-BINOL under identical conditions typically yields <10% ee.[8]
    

Part 4: Mechanistic Visualization (The Boron Cycle)

The following diagram illustrates the catalytic cycle, highlighting the unique "B2" species that VAPOL stabilizes.

AziridinationCycle cluster_pocket VAPOL Chiral Pocket PreCat Pre-Catalyst VAPOL + B(OPh)3 ActiveCat Active Species (VAPOL-B2-Pyroborate) PreCat->ActiveCat 80°C, -PhOH Coordination Imine Binding (Lewis Acid Activation) ActiveCat->Coordination + Imine Attack Diazo Attack (C-C Bond Formation) Coordination->Attack + EDA RingClose Ring Closure (-N2) Attack->RingClose Stereo-determining RingClose->ActiveCat Turnover Product Aziridine Product RingClose->Product

Figure 2: The Wulff Aziridination cycle. The VAPOL ligand stabilizes a specific di-boron (B2) species that creates the necessary steric environment for high enantioselectivity.

References

  • Original VAPOL Synthesis & Design : Bao, J., Wulff, W. D., & Rheingold, A. L. (1993). "Vaulted Biaryls: A New Class of Chiral Ligands for Asymmetric Catalysis." Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Aziridination (The Benchmark) : Antilla, J. C., & Wulff, W. D. (1999). "Catalytic Asymmetric Aziridination of Imines." Journal of the American Chemical Society. [Link]

  • Active Catalyst Species (B1 vs B2 Mechanism) : Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). "Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies." Chemistry – A European Journal. [Link][14]

  • Scalable Ligand Synthesis (Organic Syntheses) : Ding, Z., Osminski, W. E. G., Ren, H., & Wulff, W. D. (2011). "Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade." Organic Process Research & Development. [Link][15]

  • VAPOL Phosphoric Acids : Rowland, G. B., et al. (2005). "Brønsted Acid Catalysis with a Chiral VAPOL-Derived Phosphoric Acid." Journal of the American Chemical Society. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the History and Development of Vaulted Biaryl Ligands

Introduction In the landscape of asymmetric catalysis, the quest for ligands that can impart high levels of stereocontrol is paramount. For decades, atropisomeric C₂-symmetric biaryls, exemplified by the seminal 2,2'-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of asymmetric catalysis, the quest for ligands that can impart high levels of stereocontrol is paramount. For decades, atropisomeric C₂-symmetric biaryls, exemplified by the seminal 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), have been cornerstone scaffolds for the design of chiral catalysts.[1] These "linear" biaryls have demonstrated remarkable success across a wide spectrum of chemical transformations. However, the drive for enhanced selectivity and reactivity for increasingly complex molecular challenges has spurred the development of novel ligand architectures.

This guide delves into the history, development, and application of a distinct and powerful class of atropisomeric ligands: the vaulted biaryls . Introduced by the Wulff research group in 1993, vaulted 2,2'-binaphthol (VANOL) and vaulted 3,3'-biphenanthrol (VAPOL) represent a significant evolution in ligand design.[2][3] Their unique three-dimensional topology creates a deeply recessed and sterically defined chiral pocket, often leading to levels of enantioselectivity and catalytic activity that surpass their linear counterparts.[1][4]

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It explores the foundational design principles of vaulted biaryls, details their synthesis and resolution into enantiopure forms, and surveys their extensive applications in catalysis, providing field-proven insights and methodologies.

Part 1: The Genesis of Vaulted Biaryls: History and Design Principles

A Historical Perspective: Moving Beyond the Linear Scaffold

The field of asymmetric catalysis was revolutionized by the application of BINOL and its derivatives.[1] However, the inherent flexibility and relatively open chiral environment of the BINOL scaffold can limit its effectiveness in certain reactions. The conceptual breakthrough leading to vaulted biaryls was the recognition that a more rigid and enclosed chiral environment could enforce a more specific substrate approach to the catalytic center. In 1993, the Wulff group reported the synthesis of VANOL and VAPOL, ligands designed to possess a unique, concave architecture.[3] This "vaulted" structure is the defining characteristic that sets them apart from the broader class of biaryl ligands.

The "Vaulted" Advantage: A Deeper Chiral Pocket

The term "vaulted" refers to the concave, pocket-like structure created by the extended polycyclic aromatic frameworks of the ligands.[5] Unlike the relatively planar arrangement of the two naphthyl groups in BINOL, the aromatic systems in VANOL and VAPOL curve inwards, creating a deep, sterically-shielded chiral cavity around the catalytic metal center.

This structural distinction is not merely a geometric curiosity; it is the causal factor behind their enhanced performance. The vaulted pocket provides a more intimate and discriminating interaction with the substrate in the transition state, leading to superior facial selectivity. In many catalytic cycles, this results in significantly higher enantiomeric excesses (ee) and, in some cases, even alters the preferred stereochemical outcome (e.g., exo vs. endo selectivity) compared to BINOL-based catalysts.[1]

G cluster_0 Ligand Architectures cluster_1 Performance Outcome BINOL Linear Biaryl (BINOL) OpenPocket Less Facial Shielding BINOL->OpenPocket Flatter, more open chiral environment Vaulted Vaulted Biaryl (VANOL/VAPOL) DeepPocket Enhanced Facial Shielding Vaulted->DeepPocket Deep, sterically defined chiral pocket GoodSelectivity Good to Excellent Enantioselectivity OpenPocket->GoodSelectivity SuperiorSelectivity Often Superior Enantioselectivity DeepPocket->SuperiorSelectivity

Caption: Comparison of Linear vs. Vaulted Biaryl Ligand Architectures.

Structure-Activity Relationships (SAR)

Systematic studies have been conducted to understand how modifications to the vaulted biaryl core impact catalytic performance. In an investigation focused on the VANOL scaffold in an aziridination reaction, it was found that the placement of substituents has a profound and predictable effect.[6]

  • Negative Impact: Substituents introduced at the 4,4'- and 8,8'-positions, which are located at the "mouth" of the vault, generally have a detrimental effect on catalyst performance.[6]

  • Positive Impact: Conversely, substituents placed at the 7- and 7'-positions, located deeper within the chiral pocket, can significantly enhance asymmetric induction.[6]

Interestingly, VAPOL can be viewed as a VANOL derivative with a fused benzene ring at the 7,8- and 7',8'-positions. Despite this structural difference, catalysts derived from VANOL and VAPOL often provide nearly identical levels of asymmetric induction in certain reactions, such as the catalytic asymmetric aziridination of imines.[2][6] This suggests that the fundamental vaulted shape is the primary determinant of selectivity in these cases.

Part 2: Synthesis and Resolution: Accessing Enantiopure Ligands

The utility of any chiral ligand is contingent upon its availability in enantiomerically pure form. The development of scalable and efficient routes to both racemic and enantiopure vaulted biaryls has been a critical area of research.

Constructing the Racemate: Core Synthetic Strategies

Initial and scalable syntheses of VANOL and VAPOL often rely on a powerful cycloaddition/electrocyclization cascade reaction to build the complex polycyclic monomer units.[7][8] This is typically followed by an oxidative phenol coupling protocol to dimerize the monomers and form the racemic biaryl ligand.[5][7] Alternative approaches, such as those employing the Snieckus phenol synthesis, have also been developed to circumvent the use of certain reagents like chromium carbene complexes.[9]

The Chirality Challenge: Resolution and Deracemization Protocols

Obtaining the single-enantiomer ligand from the racemic mixture is the most critical step. Over the years, methodologies have evolved from classical resolution to more elegant and efficient deracemization processes.

A highly effective method for obtaining enantiopure vaulted biaryls is the copper-mediated deracemization of the racemate. This process uses a chiral controller, (-)-sparteine, to selectively precipitate one enantiomer from the equilibrating racemic mixture, ultimately converting the entire batch to the desired (S)-enantiomer with exceptional optical purity.[10][11]

Experimental Protocol: Deracemization of (±)-VAPOL [10]

  • Catalyst Generation (In Situ): To a solution of racemic VAPOL (1.0 equiv) in a 1:4 mixture of CH₂Cl₂/MeOH, add CuCl (1.0 equiv) and (-)-sparteine (1.2 equiv).

  • Oxidation/Equilibration: Stir the resulting mixture vigorously, open to the air, at room temperature for 24-48 hours. The progress of the deracemization can be monitored by chiral HPLC.

  • Workup: Upon completion, the reaction mixture is quenched with aqueous HCl. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford (S)-VAPOL in high yield and typically >99% ee.

G Racemate (R,S)-VAPOL Racemic Mixture Equilibration Oxidative-Reductive Equilibration Racemate->Equilibration Controller Cu(II) / (-)-sparteine (Chiral Complex) Controller->Equilibration Matched [(S)-VAPOL-Cu-(sparteine)] Matched Complex (Less Soluble) Equilibration->Matched favored Mismatched [(R)-VAPOL-Cu-(sparteine)] Mismatched Complex (More Soluble) Equilibration->Mismatched disfavored Precipitate (S)-VAPOL Precipitates (>99% ee) Matched->Precipitate Mismatched->Equilibration re-equilibrates

Caption: Workflow for Copper-Mediated Deracemization of VAPOL.

Due to the significant and fluctuating cost of sparteine, an alternative resolution method has been developed that offers comparable efficiency.[12] This procedure involves the reaction of the racemic ligand with boric acid and a chiral alkaloid (quinine or quinidine) to form a mixture of diastereomeric borate esters. The differential solubility of these diastereomers allows for their separation by crystallization.[12]

Experimental Protocol: Resolution of (±)-VANOL with Quinine [12]

  • Diastereomer Formation: A solution of racemic VANOL (1.0 equiv), BH₃•SMe₂ (1.0 equiv), and quinine (1.0 equiv) in an appropriate solvent (e.g., toluene) is prepared.

  • Selective Crystallization: The mixture is allowed to stand, often with gentle heating and slow cooling, to induce the precipitation of the less soluble diastereomeric borate ester (quinine selectively precipitates the (S)-VANOL borate).

  • Isolation: The precipitate is collected by filtration.

  • Hydrolysis: The isolated diastereomerically pure borate ester is hydrolyzed (e.g., with aqueous acid) to liberate the enantiopure (S)-VANOL, which can be recovered in >99% ee.[12] The (R)-enantiomer can be obtained using quinidine as the resolving agent.

MethodChiral ReagentKey FeatureTypical eeReference
Deracemization (-)-SparteineDynamic resolution of the entire sample to one enantiomer>99%[10],[11]
Borate Resolution Quinine / QuinidineClassical resolution via diastereomeric salt formation>99%[12]

Part 3: Applications in Asymmetric Catalysis

The true measure of a ligand's value is its performance in catalysis. Vaulted biaryl ligands have been shown to form highly active and selective catalysts with a variety of metals, as well as serving as powerful chiral Brønsted acids. In many instances, they provide solutions where BINOL-based systems fall short.

Lewis Acid Catalysis
  • Diels-Alder Reactions: An early and striking demonstration of VAPOL's superiority was in the aluminum-catalyzed Diels-Alder reaction between cyclopentadiene and acrolein. The VAPOL-derived catalyst provided the exo cycloadduct with excellent stereoselectivity, whereas the analogous BINOL catalyst gave very low enantiomeric excess (13-41% ee).[1]

  • Baeyer-Villiger Reaction: In the asymmetric Baeyer-Villiger oxidation of 3-phenylcyclobutanone, a catalyst generated from Me₂AlCl and VANOL afforded the corresponding lactone with 80% ee.[4] Under identical conditions, VAPOL and BINOL were significantly less effective, providing only 14% and 68% ee, respectively.[4]

  • Imino Aldol Reactions: Zirconium complexes of both VANOL and VAPOL are highly effective catalysts for the addition of silyl ketene acetals to imines, providing chiral β-amino esters in high yield and with excellent asymmetric induction, again outperforming BINOL-derived catalysts.[1]

Boron-Mediated Catalysis: The Aziridination Case Study

Vaulted biaryl ligands are exceptionally effective in the catalytic asymmetric aziridination of imines. These reactions often utilize a "BOROX" catalyst, a chiral polyborate anion that is assembled in situ from the VANOL or VAPOL ligand and triphenyl borate, B(OPh)₃, in the presence of the imine substrate.[6] This self-assembled catalyst has proven to be remarkably general and efficient, providing access to a wide array of chiral aziridines, which are valuable synthetic building blocks.[2]

G VANOL VANOL Ligand Assembly In-Situ Self-Assembly VANOL->Assembly Borate B(OPh)3 (3 equiv) Borate->Assembly Imine Imine Substrate Imine->Assembly BOROX Active BOROX Catalyst {[VANOL(B(OPh)2)3]⁻ [Imine-H]⁺} Assembly->BOROX Product Chiral Aziridine BOROX->Product Catalytic Cycle

Caption: In-Situ Assembly of the BOROX Catalyst for Aziridination.

Chiral Brønsted Acid Catalysis

Beyond coordination to metals, the vaulted biaryl scaffold has been instrumental in the development of potent chiral Brønsted acid organocatalysts. The corresponding phosphoric acid derivatives of VAPOL and VANOL are highly effective catalysts for a growing number of transformations.[3] These strong, sterically-demanding acids have enabled highly enantioselective reactions, including:

  • Reductions of α-imino esters.[13]

  • Imine amidations and imidations.[2][3]

  • Desymmetrization of meso-aziridines.[2]

Comparative Performance Data

The following table summarizes the comparative performance of vaulted biaryl ligands against the benchmark BINOL ligand in selected transformations, illustrating the tangible benefits of the vaulted architecture.

ReactionLigandMetal/ReagentSubstrateYieldee (%)Reference
Baeyer-Villiger VANOL Me₂AlCl3-Phenylcyclobutanone>95%80 [4]
VAPOL Me₂AlCl3-Phenylcyclobutanone>95%14[4]
BINOLMe₂AlCl3-Phenylcyclobutanone>95%68[4]
Diels-Alder VAPOL Et₂AlClCyclopentadiene/Acrolein88%94 (exo) [1]
BINOLEt₂AlClCyclopentadiene/Acrolein90%13-41 (exo)[1]

Conclusion

The introduction of vaulted biaryl ligands marked a pivotal moment in the evolution of asymmetric catalysis. By moving beyond the conventional linear design of ligands like BINOL, the Wulff group unlocked a new level of stereochemical control. The defining feature of VANOL, VAPOL, and their derivatives—a deep, sterically-shielded chiral pocket—has proven to be a highly effective design element for enforcing high enantioselectivity in a vast array of chemical reactions. From Lewis acid and boron-mediated catalysis to the burgeoning field of Brønsted acid catalysis, vaulted biaryls have established themselves as a privileged and often superior class of ligands. The continued development of novel synthetic routes and the exploration of their utility in new transformations ensure that vaulted biaryls will remain at the forefront of innovation for researchers in academia and industry alike.

References

  • Current time information in Dubai, AE. Google Search. Retrieved March 7, 2026.
  • Antilla, J. C., & Wulff, W. D. (2003). Highly Enantioselective Deracemization of Linear and Vaulted Biaryl Ligands. Organic Letters, 5(9), 1567–1570. [Link]

  • Bolm, C., & Palazzi, C. (2006). Vaulted Biaryls: Efficient Ligands for the Aluminum-Catalyzed Asymmetric Baeyer–Villiger Reaction. MSU Chemistry. [Link]

  • Kadunce, N. T., & Wulff, W. D. (2011). Practical Gram Scale Asymmetric Catalysis with Boroxinate Brønsted Acids Derived from the VAPOL and VANOL Ligands. Organic Process Research & Development, 15(4), 858–866. [Link]

  • Wulff, W. D., et al. (2014). Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand. PMC. [Link]

  • Kadunce, N. T., et al. (2012). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. MSU Chemistry. [Link]

  • Wulff, W. D., et al. (2000). An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. Scilit. [Link]

  • Li, G., Liang, Y., & Antilla, J. C. (2007). A vaulted biaryl phosphoric acid-catalyzed reduction of alpha-imino esters: the highly enantioselective preparation of alpha-amino esters. Journal of the American Chemical Society, 129(18), 5830–5831. [Link]

  • Antilla, J. C., & Wulff, W. D. (2003). Highly enantioselective deracemization of linear and vaulted biaryl ligands. PubMed. [Link]

  • Ding, Z., et al. (2011). Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade. ResearchGate. [Link]

  • Ding, Z., et al. (2011). Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade. Organic Process Research & Development, 15(4), 867–881. [Link]

  • Yu, S., et al. (2005). New synthesis of vaulted biaryl ligands via the Snieckus phenol synthesis. PubMed. [Link]

  • Buchwald, S. L., et al. (2005). The synthesis and applications of a biaryl-based asymmetric phosphine ligand. DSpace@MIT. [Link]

  • Yin, X., et al. (2020). Resolution of Vaulted Biaryl Ligands via Borate Esters of Quinine and Quinidine. PubMed. [Link]

  • Wulff, W. D., et al. (2009). Optically Active (aR)- and (aS)-Linear and Vaulted Biaryl Ligands: Deracemization versus Oxidative Dimerization. MSU Chemistry. [Link]

Sources

Foundational

Technical Guide: Atropisomerism in [1,1'-Biphenanthrene]-2,2'-diol

[1] Executive Summary This technical guide provides a comprehensive analysis of [1,1'-Biphenanthrene]-2,2'-diol , a privileged chiral biaryl scaffold.[1] While structurally analogous to the widely used BINOL ([1,1'-Binap...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of [1,1'-Biphenanthrene]-2,2'-diol , a privileged chiral biaryl scaffold.[1] While structurally analogous to the widely used BINOL ([1,1'-Binaphthalene]-2,2'-diol), the biphenanthrene derivative offers an extended


-system and distinct steric properties that influence its utility in asymmetric catalysis and materials science.[1] This document details the mechanistics of its atropisomerism, validated synthesis and resolution protocols, and stability profiling required for high-integrity research and development.

Structural Mechanistics of Atropisomerism[2]

Atropisomerism in [1,1'-Biphenanthrene]-2,2'-diol arises from restricted rotation around the C1–C1' single bond connecting the two phenanthrene moieties.[1] Unlike point chirality (stereogenic centers), this axial chirality is defined by the steric repulsion between substituents in the "bay regions" of the biaryl system.

The Steric Origins of the Barrier

In the ground state, the two phenanthrene planes are twisted relative to each other (dihedral angle


) to minimize steric clash. Racemization requires the molecule to pass through a planar transition state (

or

).
  • Critical Interactions: The rotation is blocked primarily by the repulsion between the oxygen atoms at the 2,2' positions and, more critically, the hydrogen atoms at the 10,10' positions (analogous to the 8,8' positions in BINOL).

  • Buttressing Effect: The extended phenanthrene backbone creates a more rigid scaffold compared to naphthalene. This rigidity reduces the ability of the rings to deform away from the clash during rotation, potentially increasing the racemization energy barrier (

    
    ) relative to BINOL.
    
Symmetry and Designation

The molecule possesses


 symmetry. The absolute configuration is assigned using Cahn-Ingold-Prelog (CIP) priority rules for axial chirality:
  • View the molecule down the C1–C1' axis.

  • Assign priorities to the ortho substituents in the front and back rings.

  • (

    
    ) or (
    
    
    
    ):
    Clockwise path from priority 1 to 2.
  • (

    
    ) or (
    
    
    
    ):
    Counter-clockwise path.

Synthesis and Resolution Protocols

The preparation of enantiopure [1,1'-Biphenanthrene]-2,2'-diol involves oxidative coupling followed by optical resolution.[1] The following protocols are designed for reproducibility and scalability.

Workflow Visualization

SynthesisWorkflow Start 2-Phenanthrol Coupling Oxidative Coupling (CuCl2 / Amine) Start->Coupling Aerobic oxidation Racemic (±)-[1,1'-Biphenanthrene]-2,2'-diol Coupling->Racemic Workup & Precip. Resolution Optical Resolution (Inclusion Complexation) Racemic->Resolution + N-benzylcinchonidinium Cl PureR (R)-Enantiomer (>99% ee) Resolution->PureR Solid Phase PureS (S)-Enantiomer (>99% ee) Resolution->PureS Solution Phase

Figure 1: Synthetic pathway from achiral precursor to enantiopure atropisomers.

Step-by-Step Protocol: Oxidative Coupling

Objective: Synthesize racemic [1,1'-Biphenanthrene]-2,2'-diol.

  • Reagent Prep: Dissolve 2-phenanthrol (1.0 equiv) in methanol.

  • Catalyst Formation: In a separate vessel, prepare a complex of CuCl₂·2H₂O (1.5 equiv) and benzylamine (3.0 equiv) in methanol.[1] The amine acts as a ligand to modulate the redox potential of Copper.

  • Coupling Reaction:

    • Add the phenol solution to the copper complex suspension at ambient temperature.

    • Stir vigorously under air (or O₂ balloon) for 12–24 hours. The reaction precipitates the biaryl product due to lower solubility compared to the monomer.

  • Quench & Workup:

    • Pour mixture into dilute HCl (to break the Cu-complex).[1]

    • Filter the precipitate. Wash with water and cold methanol.

    • Purification: Recrystallize from toluene or ethyl acetate to yield off-white crystals of the racemic diol.

Protocol: Optical Resolution (Inclusion Crystallization)

Objective: Isolate the (


)-enantiomer.[1]
Note: This method relies on the formation of a host-guest inclusion complex, a technique proven robust for biaryl diols [1].[1]
  • Complexation: Mix racemic diol (1.0 equiv) and N-benzylcinchonidinium chloride (0.6 equiv) in refluxing acetonitrile.

  • Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. The (

    
    )-diol forms a 1:1 inclusion complex with the ammonium salt, which crystallizes out.[1]
    
  • Filtration: Filter the crystals (containing the

    
    -isomer). The filtrate is enriched in the (
    
    
    
    )-isomer.
  • Liberation:

    • Suspend the crystals in a mixture of ethyl acetate and dilute HCl.

    • Stir until the solid dissolves (breaking the H-bonds).

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.[1]

  • Validation: Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak OD-H column, Hexane/IPA mobile phase).

Stability Profiling & Kinetics

For drug development applications, the thermal stability of the atropisomer is non-negotiable. The risk of racemization impacts shelf-life and in vivo efficacy.

Comparative Stability Data

The following table contrasts the Biphenanthrene scaffold with standard biaryls.

ScaffoldRacemization Barrier (

)
Half-life (

) at 25°C
Half-life (

) at 100°C
BINOL ~37.2 kcal/mol [2]> 1000 Years> 100 Years
[1,1'-Biphenanthrene]-2,2'-diol ~38–39 kcal/mol (Est.)*> 1000 Years > 100 Years
Biphenol (unsubstituted) ~22 kcal/molMinutesSeconds

*Note: Estimated based on structural rigidity and similarity to BINOL. The extended aromatic system prevents ring distortion, maintaining a high barrier similar to or exceeding BINOL.

Racemization Kinetics Workflow

To validate the stability of a new batch, perform the following kinetic assay:

  • Sample Prep: Dissolve enantiopure diol in a high-boiling solvent (e.g., Diphenyl ether).

  • Thermal Stress: Heat aliquots at three temperatures (e.g., 180°C, 200°C, 220°C) for fixed intervals.[1]

  • Analysis: Measure the decay of optical rotation or ee% over time.

  • Calculation: Apply the Eyring equation to determine

    
     and 
    
    
    
    .
    
    
    [1]

Catalytic Utility & Applications[1][2][3][4][5]

Why choose [1,1'-Biphenanthrene]-2,2'-diol over BINOL?

  • Extended Chiral Pocket: The phenanthrene wings create a deeper, more "vaulted" steric environment, effective for substrates that require significant shielding.[1]

  • 
    -Stacking:  The larger surface area allows for stronger 
    
    
    
    -
    
    
    interactions with aromatic substrates, potentially enhancing enantioselectivity in organocatalysis.[1]
Key Application: Chiral Phosphoric Acids (CPA)

Derivatives of this diol (where the OH groups are converted to a cyclic phosphoric acid) are powerful organocatalysts.

CatalyticCycle Catalyst Biphenanthrene-CPA (Catalyst) Complex H-Bonded Complex (Transition State) Catalyst->Complex + Substrate Substrate Substrate (Imine) Substrate->Complex Product Chiral Product Complex->Product Nucleophilic Attack Product->Catalyst Release

Figure 2: General catalytic cycle for Chiral Phosphoric Acid (CPA) mediated asymmetric synthesis.[1]

Specific Reaction Classes:

  • Asymmetric Hydrogenation: Of quinolines and imines.

  • Mannich Reactions: The deep chiral pocket improves diastereocontrol.

References

  • Cai, D., et al. "Resolution of 1,1'-Bi-2-naphthol."[1][2] Organic Syntheses, Vol. 76, 1999, p.[1] 1. Link(Note: This is the foundational protocol for biaryl resolution, applicable to biphenanthrene analogs).

  • Klamt, A., et al. "Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study."[1] Journal of Physical Chemistry A, 2001. Link[1]

  • Wulff, W. D., et al. "Chemistry of the VAPOL and VANOL Ligands." Accounts of Chemical Research, 2004. Link(Provides context on phenanthrene-based ligands).

  • Brunel, J. M. "BINOL: A Versatile Chiral Reagent."[1] Chemical Reviews, 2005.[1] Link[1]

Sources

Exploratory

Technical Guide: Solubility &amp; Solvent Engineering of VAPOL

This guide details the solubility profile, solvent-dependent phase behaviors, and purification protocols for VAPOL [2,2'-diphenyl-(3,3'-biphenanthryl)-4,4'-diol] and its catalytic derivatives. Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, solvent-dependent phase behaviors, and purification protocols for VAPOL [2,2'-diphenyl-(3,3'-biphenanthryl)-4,4'-diol] and its catalytic derivatives.

Executive Summary & Structural Logic

VAPOL is a "vaulted" biaryl ligand used extensively in asymmetric catalysis (e.g., Lewis acid catalysis, chiral phosphoric acids).[1][2][3][4] Unlike BINOL, which relies on hydrogen bonding for crystal packing, VAPOL’s solubility and solid-state behavior are dominated by


-stacking interactions  and solvate formation .

The Core Challenge: VAPOL exhibits extreme solubility differences between its racemic and enantiopure forms. Furthermore, it forms highly stable solvates (pseudo-polymorphs) with chlorinated solvents and aromatics, which dictates protocol design for purification and catalyst recovery.

Physicochemical Profile[4][5][6][7][8][9]
  • CAS: 147702-15-6 (S-VAPOL)[5][6]

  • Molecular Weight: 538.63 g/mol [6]

  • Lipophilicity: High (dominated by the phenanthrene wings and phenyl groups).

  • Critical Feature: The "Vaulted" cavity traps solvent molecules. (S)-VAPOL forms a 1:2 solvate with Toluene and a 2:1 solvate with CH

    
    Cl
    
    
    
    .

Solubility Profile & Solvent Selection

The following data aggregates solubility behaviors observed in synthesis and catalytic applications.

Table 1: Solubility of VAPOL in Organic Solvents
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)Excellent Primary reaction solvent; forms stable solvates.
Chloroform (CHCl

)
Excellent Used for NMR and VAPOL-phosphate synthesis.
1,2-DichloroethaneGood Alternative for high-temp catalysis.
Aromatic TolueneHigh Standard solvent for Lewis acid catalysis (e.g., with Al, B).
BenzeneHigh Historical usage; generally replaced by Toluene.
Esters Ethyl AcetateGood Used in workup; forms solvates.
Alcohols Methanol (MeOH)Low/Moderate Critical Antisolvent. Used to precipitate impurities or crystallize derivatives.
Ethanol (EtOH)Low Poor solubility for free ligand; avoided in final stages due to drying difficulty.
Aliphatics Hexanes/PentanePoor Primary Antisolvent. Used to crash out VAPOL from Toluene/DCM.

Critical Insight: Racemic VAPOL is significantly less soluble than enantiopure (S)- or (R)-VAPOL. This "solubility gap" allows for the enrichment of enantiopurity via recrystallization, but it also means racemates can crash out unexpectedly during reactions if concentration limits are exceeded.

Visualizing Solvent Strategy

The following diagram illustrates the decision logic for solvent selection based on the process stage (Synthesis vs. Catalysis).

VAPOL_Solubility_Logic Start Process Goal Catalysis Asymmetric Catalysis Start->Catalysis Purification Purification/Isolation Start->Purification LewisAcid Lewis Acid (Al/B) Requires Non-Coordination Catalysis->LewisAcid Bronsted Phosphoric Acid (VAPOL-PA) Catalysis->Bronsted Recryst Recrystallization Purification->Recryst Workup Workup/Extraction Purification->Workup Solv_Tol Solvent: Toluene (High Solubility, Non-polar) LewisAcid->Solv_Tol Preferred Bronsted->Solv_Tol Alternative Solv_DCM Solvent: DCM/DCE (High Solubility, Polar) Bronsted->Solv_DCM Standard Solv_Pair Solvent Pair: DCM (Dissolve) + Hexanes (Crash) Recryst->Solv_Pair Enrichment Solv_Wash Wash: Methanol (Removes impurities) Workup->Solv_Wash

Figure 1: Decision matrix for VAPOL solvent selection based on operational phase.

Experimental Protocols

Protocol A: Purification of (S)-VAPOL via Solvate Formation

Context: VAPOL synthesis often yields a crude mixture containing oligomers or racemic material. This protocol leverages the high solubility in DCM and insolubility in alcohols.

  • Dissolution: Dissolve crude (S)-VAPOL in minimal boiling Dichloromethane (DCM) .

    • Why: DCM disrupts the

      
      -stacking efficiently.
      
  • Filtration: Filter the hot solution to remove insoluble inorganic salts or high-molecular-weight oligomers.

  • Solvate Formation: Allow the solution to cool slowly to room temperature. (S)-VAPOL tends to form a stable DCM solvate.

  • Antisolvent Addition (Optional): If crystallization is slow, add Hexanes dropwise until turbidity persists, then cool to 4°C.

  • Isolation: Filter the white crystals.

    • Note: The crystals will likely contain trapped DCM.

  • Drying: Dry under high vacuum (>0.5 mmHg) at 80°C for 24 hours.

    • Validation: Verify removal of solvent via

      
      H NMR (check for singlet at 
      
      
      
      5.30 ppm for DCM).
Protocol B: Synthesis & Solubility of VAPOL Hydrogen Phosphate

Context: VAPOL Phosphoric Acid (VAPOL-PA) is a premier organocatalyst. Its synthesis highlights a specific solubility trick using Methanol/Chloroform.

  • Reaction: React VAPOL with POCl

    
     in Pyridine  (Solvent & Base).[1]
    
  • Quench: Hydrolyze the intermediate phosphoryl chloride with water.

  • Workup: Acidify with HCl and extract into DCM or Ethyl Acetate .

  • Purification (The "Solubility Trick"):

    • The crude VAPOL-PA is often a sticky foam.

    • Step 4a: Dissolve the crude material in a 1:1 mixture of Methanol (MeOH) and Chloroform (CHCl

      
      ) .
      
    • Why: Pure MeOH is a poor solvent for the large hydrophobic skeleton, while pure CHCl

      
       may not solubilize the polar phosphate headgroup effectively in the solid state. The 1:1 mixture bridges this amphiphilic gap.
      
    • Step 4b: If dissolution is incomplete, heat gently to 30°C.

    • Step 4c: Concentrate or allow slow evaporation to yield clean powder/crystals.

Process Implications & Troubleshooting

The "Oiling Out" Phenomenon

Issue: When evaporating VAPOL solutions (especially in Toluene or EtOAc), the product often separates as a viscous oil rather than a crystal. Mechanism: VAPOL's large lipophilic surface area encourages non-specific aggregation rather than ordered crystal lattice formation when solvent leaves too quickly. Solution:

  • Seed Crystals: Always retain a small amount of pure crystalline VAPOL to seed the mother liquor.

  • Solvent Swap: Switch to a DCM/Hexane system. The distinct polarity difference drives faster, more ordered precipitation compared to Toluene.

Racemic vs. Enantiopure Solubility

Issue: You are trying to dissolve a sample, but it remains cloudy despite using a standard volume of solvent. Diagnosis: Check the enantiomeric excess (ee). Racemic VAPOL is significantly less soluble than the pure enantiomer due to more efficient crystal packing (higher melting point: Racemate > 230°C vs Enantiomer ~190°C). Action:

  • If the goal is optical enrichment : Filter off the insoluble solid (likely racemic) and recover the filtrate (enriched enantiomer).

  • If the goal is total dissolution : Increase solvent volume by 50% or switch to refluxing Chlorobenzene (higher boiling point than DCM).

Solvate Removal

Issue: Elemental analysis or NMR shows persistent solvent peaks. Insight: VAPOL forms "inclusion complexes" where solvent molecules are trapped in the vaulted cavity. Protocol: Standard rotary evaporation is insufficient. Use a vacuum oven at 100°C for 48 hours . For catalytic applications, trace Toluene is usually benign, but trace Ethanol/Methanol (from workup) can poison Lewis Acid catalysts (e.g., VAPOL-Boron) and must be rigorously removed.

Workflow Visualization: Catalyst Preparation

This flow illustrates the critical solubility checkpoints during the preparation of the VAPOL-Boron catalyst.

VAPOL_Catalyst_Prep Raw Raw VAPOL Ligand Dry Drying Step (Remove H2O/Alcohols) Raw->Dry Critical: H2O kills catalyst Mix Mix with BH3 or B(Ph)3 Dry->Mix Solvent_Choice Solvent: DCM or Toluene (Must be Anhydrous) Mix->Solvent_Choice Heat Heating (Pre-catalyst formation) 100°C (Tol) or 55°C (DCM) Solvent_Choice->Heat Dissolution Active Active Catalyst Species (Clear Solution) Heat->Active If cloudy: Check Purity

Figure 2: Preparation workflow for VAPOL-Boron catalyst highlighting the drying requirement.

References

  • Crystal Chemistry of VAPOL. Journal of Organic Chemistry. Detailed analysis of VAPOL polymorphs and solvates (DCM, Toluene).

  • Gram-Scale Preparation of VAPOL Hydrogenphosphate. Michigan State University / Wulff Group. Describes the MeOH/CHCl3 purification method.

  • Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL. Angewandte Chemie. Establishes Toluene and DCM as primary catalytic solvents.

  • The iso-VAPOL Ligand: Synthesis and Solid-State Structure. Catalysis Science & Technology. Comparison of solubility and structure between VAPOL and its isomers.

  • Sigma-Aldrich Product Sheet: (S)-VAPOL. Physical properties and solubility specifications.

Sources

Foundational

Comparative Steric Analysis of Vaulted Biaryl Ligands: VAPOL vs. VANOL

Executive Summary This technical guide provides a rigorous structural and functional analysis of VAPOL and VANOL, two "vaulted" biaryl ligands that have become cornerstones in asymmetric catalysis, particularly for Brøns...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous structural and functional analysis of VAPOL and VANOL, two "vaulted" biaryl ligands that have become cornerstones in asymmetric catalysis, particularly for Brønsted acid and Lewis acid-mediated transformations. Unlike the ubiquitous BINOL scaffold, which relies on a 1,1'-binaphthyl backbone, VAPOL and VANOL utilize alternative biaryl linkages (3,3'-biphenanthryl and 2,2'-binaphthyl, respectively) to create a unique "vaulted" steric environment. This guide dissects their steric parameters, crystallographic properties, and catalytic efficacy, providing researchers with the mechanistic rationale required for ligand selection in drug discovery and complex molecule synthesis.

Structural Architectonics: The "Vaulted" Concept

The term "Vaulted" refers to the curvilinear extension of the aromatic backbone which creates a concave, enzyme-like chiral pocket. This is distinct from the "open" book shape of standard BINOL ligands.

Ligand Taxonomy and Nomenclature
  • VANOL: 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol.

    • Core: Two naphthalene rings linked at the 2,2'-position.[1]

    • Hydroxyls: Located at the 1,1'-position.

  • VAPOL: 2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol.[2][3]

    • Core: Two phenanthrene rings linked at the 3,3'-position.[1][2]

    • Hydroxyls: Located at the 4,4'-position.

The structural hierarchy and the divergence from the standard BINOL scaffold are visualized below.

LigandHierarchy Biaryl Chiral Biaryl Ligands BINOL Standard BINOL Scaffold (1,1'-Linkage) Biaryl->BINOL Vaulted Vaulted Biaryl Scaffold (Curvilinear Backbone) Biaryl->Vaulted Sterics Steric Consequence: Transoid Conformation (>90°) BINOL->Sterics VANOL VANOL (2,2'-Binaphthyl Core) Shallow Vault Vaulted->VANOL VAPOL VAPOL (3,3'-Biphenanthryl Core) Deep Vault Vaulted->VAPOL StericsV Steric Consequence: Cisoid Conformation (<90°) No Intermolecular H-Bonds VANOL->StericsV VAPOL->StericsV

Figure 1: Structural hierarchy illustrating the divergence of Vaulted ligands (VANOL/VAPOL) from the standard BINOL scaffold.[4]

Steric Quantification and Crystallographic Data

The catalytic superiority of VAPOL over VANOL in specific transformations (e.g., aziridination) is often attributed to the "depth" of the chiral pocket. While both ligands share a vaulted architecture, the phenanthrene wings of VAPOL extend further than the naphthalene wings of VANOL, creating a more confined steric environment that minimizes substrate slippage.

Dihedral Angles and Conformation

A critical differentiator between Vaulted ligands and BINOL is the dihedral angle (


) between the aromatic planes in the solid state.
  • BINOL: Typically exists in a transoid conformation (

    
    ) stabilized by intermolecular hydrogen bonding.
    
  • VAPOL/VANOL: Exist in a cisoid conformation (

    
    ) with no  intermolecular hydrogen bonding. This allows the catalyst monomer to maintain a rigid, pre-organized cavity.
    
Table 1: Comparative Physical and Steric Properties[6]
PropertyVANOLVAPOLBINOL (Reference)
Backbone 2,2'-Binaphthalene3,3'-Biphenanthrene1,1'-Binaphthalene
Linkage Position 2,2'3,3'1,1'
Active Conformation Cisoid (< 90°)Cisoid (80.1° – 88.5°)Transoid (> 90°)
Chiral Pocket Depth ModerateDeep (Extended Phenanthrene wings)Shallow
Melting Point (Racemic) ~232 °C~246 °C~218 °C
Intermolecular H-Bonds AbsentAbsentPresent

Note: The cisoid nature of VAPOL/VANOL is critical for the formation of specific borate (BOROX) complexes, where the ligand wraps around the boron center.

Mechanistic Implications: The BOROX Catalyst System

The most prominent application of VAPOL/VANOL is in the Wulff-Yudin Aziridination. The active catalyst is not the free ligand but a borate species generated in situ.[5]

Catalyst Assembly

The reaction between the ligand and triphenylborate (


) generates a mixture of species. The B2 (Pyroborate)  species has been identified as the most active and selective catalyst for VAPOL, whereas VANOL often relies on a B1 species or a mixture.

CatalystAssembly Ligand VAPOL / VANOL (Ligand) Mix Mix in CH2Cl2 Heat 55°C, 1h Ligand->Mix Boron B(OPh)3 (Triphenylborate) Boron->Mix Vac Vacuum Removal of Phenol/Volatiles Mix->Vac B1 B1 Species (Monoborate) Vac->B1 B2 B2 Species (Pyroborate) *High Activity* Vac->B2 Active Active Chiral Pocket B2->Active Substrate Binding

Figure 2: Assembly pathway for the active BOROX catalyst species from VAPOL/VANOL ligands.

Experimental Protocols

Protocol: Synthesis of VAPOL Hydrogen Phosphate

While the BOROX catalyst is formed in situ, the Phosphoric Acid (PA) derivatives are stable, isolable organocatalysts used in Mannich-type reactions.

Objective: Preparation of (R)-VAPOL Hydrogen Phosphate. Scale: Gram-scale.

Reagents:

  • (R)-VAPOL (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (Excess)
    
  • Pyridine (Solvent/Base)

  • Water (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add (R)-VAPOL (e.g., 6.0 g) and Pyridine (approx. 4-5 mL per gram of VAPOL). Stir until a clear, intense yellow solution is obtained.

  • Reaction: Cool the solution to 0°C in an ice bath. Add

    
     dropwise.
    
  • Heating: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. (Monitoring by TLC is recommended).

  • Hydrolysis: Cool the mixture back to 0°C. Carefully add water to hydrolyze the P-Cl bond. This is exothermic; add slowly.

  • Workup: Dilute with Dichloromethane (

    
    ). Wash the organic layer with 1M HCl (to remove pyridine), followed by brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. The crude product can often be purified by recrystallization or column chromatography (DCM/MeOH gradient).
    
  • Validation: Verify structure via

    
     NMR (typically a single peak around -3 to -5 ppm depending on solvent).
    
Protocol: In-Situ Generation of VAPOL-Boron Catalyst (Aziridination)
  • Mixing: In a flame-dried Schlenk tube, combine (R)-VAPOL (10 mol%) and Triphenylborate (30 mol%) in Toluene or DCM.

  • Activation: Heat the mixture to 55°C for 1 hour.

  • Evacuation (Critical): Apply high vacuum (0.1 mmHg) at 55°C for 30 minutes to remove the phenol byproduct. Failure to remove phenol results in significantly lower ee.

  • Substrate Addition: Cool to reaction temperature (typically room temperature) and add the Imine and Ethyl Diazoacetate.

Case Study: Asymmetric Aziridination

The catalytic asymmetric aziridination (AZ) of imines is the benchmark reaction for these ligands.

  • Reaction: Imine + Ethyl Diazoacetate

    
     Aziridine.
    
  • Comparison:

    • VAPOL: typically yields 90-98% ee for benzhydryl imines. The deep pocket effectively shields the Re-face of the imine (for R-ligand).

    • VANOL: typically yields 85-93% ee . The shallower pocket allows for slight conformational flexibility of the substrate, leading to lower selectivity.

    • BINOL: Typically yields <10% ee (essentially racemic). The lack of the "vaulted" curvature prevents effective chirality transfer in this specific mechanism.

References

  • Synthesis and Structure: Bao, J., Wulff, W. D., & Rheingold, A. L. (1993). "Vaulted Biaryls: New Ligands for Asymmetric Catalysis."[4] Journal of the American Chemical Society. Link

  • Aziridination Mechanism: Antilla, J. C., & Wulff, W. D. (2000). "Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands." Angewandte Chemie International Edition. Link

  • VAPOL Hydrogen Phosphate: Rowland, G. B., et al. (2005). "Brønsted Acid-Catalyzed Imine Amidation." Journal of the American Chemical Society. Link

  • Solid State Characterization: Gupta, A. K., et al. (2014). "The iso-VAPOL Ligand: Synthesis, Solid-State Structure and its Evaluation as a BOROX Catalyst." Catalysis Science & Technology. Link

  • Review of Vaulted Biaryls: Guan, Y., et al. (2015). "Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand." Chemistry – A European Journal. Link

Sources

Exploratory

The Vaulted Architect: A Technical Guide to VAPOL-Derived Chiral Phosphoric Acids

Executive Summary & Core Distinction Content Type: Technical Monograph Primary Focus: (R)- and (S)-VAPOL Hydrogen Phosphates (VAPOL-PA) In the landscape of chiral Brønsted acid catalysis, BINOL-derived phosphoric acids h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Distinction

Content Type: Technical Monograph Primary Focus: (R)- and (S)-VAPOL Hydrogen Phosphates (VAPOL-PA)

In the landscape of chiral Brønsted acid catalysis, BINOL-derived phosphoric acids have long held the title of "privileged catalysts."[1] However, for substrates requiring a deeper, more rigid chiral pocket, BINOL scaffolds often fail due to the flexibility of the biaryl axis (dihedral angle ~70–100°).

VAPOL (Vaulted Biaryl Phenanthrol) ligands solve this by extending the aromatic system into a phenanthrene-like structure. This creates a "vaulted" active site with a fixed dihedral angle near 90°, providing a steric wall that is fundamentally distinct from the "open" nature of BINOL. This guide details the synthesis, mechanistic logic, and application of VAPOL-derived phosphoric acids, specifically focusing on their superiority in reactions where standard BINOL catalysts exhibit poor enantiodiscrimination.

Structural Analysis: The "Vaulted" Effect

To understand the utility of VAPOL-PA, one must visualize the steric environment. Unlike BINOL, which relies on 3,3'-substituents to create a chiral canyon, VAPOL relies on its backbone itself.

Graphviz Diagram: VAPOL vs. BINOL Active Site Topology

The following diagram illustrates the logical difference in steric containment between the two scaffolds.

VAPOL_vs_BINOL cluster_0 BINOL Scaffold cluster_1 VAPOL Scaffold BINOL_Core Bi-Naphthyl Backbone Flexibility Flexible Axis (70°-100° Dihedral) BINOL_Core->Flexibility Reliance Sterics depend on 3,3'-Substituents Flexibility->Reliance Shallow Pocket Outcome Target Application: Substrates requiring deep steric encapsulation Reliance->Outcome Often Fails VAPOL_Core Vaulted Bi-Phenanthrol Backbone Rigidity Fixed Axis (~90° Dihedral) VAPOL_Core->Rigidity Pocket Deep 'Vaulted' Pocket (Intrinsic Sterics) Rigidity->Pocket Superior Shielding Pocket->Outcome Excels

Caption: Structural logic comparing the flexible, substituent-dependent BINOL pocket vs. the rigid, intrinsically deep VAPOL vault.

Catalyst Synthesis Protocol

Objective: Gram-scale synthesis of (R)-VAPOL Hydrogen Phosphate. Source Validation: Protocol adapted from Wulff et al. (Michigan State University) [1].

Reaction Scheme Overview
  • Activation: VAPOL + POCl₃ (Phosphoryl chloride)

  • Cyclization: Formation of the phosphorochloridate intermediate.

  • Hydrolysis: Conversion to the phosphoric acid.

Step-by-Step Methodology

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all steps in a fume hood under Argon.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under an Argon atmosphere.[2]

  • Dissolution: Add (R)-VAPOL (6.00 g, 11.15 mmol) followed by Pyridine (25.0 mL, 0.31 mol) .

    • Observation: The mixture will turn into an intense yellow solution.[2]

    • Critical Step: Stir until VAPOL is completely dissolved.[2]

  • Reagent Addition: Cool the flask to 0 °C (ice bath). Add POCl₃ (2.60 mL, 27.8 mmol) dropwise over 5 minutes.

    • Mechanistic Note: Pyridine acts as both solvent and HCl scavenger.

  • Reaction: Remove the ice bath and stir at RT for 3–4 hours.

    • Monitoring: Monitor by TLC.[1][2] The intermediate phosphorochloridate is stable under anhydrous conditions.

  • Hydrolysis: Add Water (25 mL) dropwise (Caution: Exothermic). Stir for 1 hour at RT to hydrolyze the P-Cl bond to P-OH.

  • Workup:

    • Dilute with CH₂Cl₂ (100 mL).

    • Wash with 1M HCl (3 x 50 mL) to remove pyridine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude residue is often a purple solid.

    • Method A (Precipitation): Dissolve in minimal CH₂Cl₂ and precipitate with Hexanes.

    • Method B (Chromatography): Silica gel column (CH₂Cl₂:MeOH 95:5).

  • Yield: Typically 84–90% (approx.[2][3] 6.0 g).[2]

    • Product Appearance: White to pale yellow solid.

Mechanistic Modes & Applications

VAPOL-PA operates via bifunctional catalysis. The phosphoryl oxygen (P=O) acts as a Lewis base, while the hydroxyl group (P-OH) acts as a Brønsted acid.[4][5]

Case Study: Desymmetrization of meso-Aziridines

While VAPOL-Borate is famous for making aziridines, VAPOL-PA is the superior catalyst for opening them. This reaction is critical for synthesizing chiral vicinal diamines, common motifs in drug discovery (e.g., Tamiflu analogs).

Reaction: Ring opening of N-acyl meso-aziridines with thiols or amines.

Comparative Data: VAPOL-PA vs. BINOL-PA The following table highlights the superiority of VAPOL-PA in the desymmetrization of N-acyl aziridines with thiophenol [2].

CatalystSubstrate (Ring Size)Yield (%)ee (%)Notes
(R)-VAPOL-PA Cyclohexene-fused9596 Deep pocket prevents nucleophile approach from wrong face.
(R)-BINOL-PACyclohexene-fused9055Shallow pocket allows competing transition states.
(R)-VAPOL-PA Cyclopentene-fused9293 Maintains selectivity with higher ring strain.
(R)-BINOL-PACyclopentene-fused8842Severe drop in selectivity.
Mechanism of Enantio-differentiation

The "Vaulted" structure creates a specific binding pocket where the nucleophile is funneled strictly to one carbon of the aziridinium intermediate.

Aziridine_Opening cluster_mechanism Catalytic Cycle: Desymmetrization Cat VAPOL-PA Catalyst Complex Activated Ion Pair (Protonated Aziridine) Cat->Complex Protonation (H-bond) Substrate meso-Aziridine Substrate->Complex TS Transition State (Nucleophilic Attack) Complex->TS Thiol Attack TS->Cat Regeneration Product Chiral Amine TS->Product Note VAPOL Specificity: The 'Vault' blocks attack on the (S)-carbon, forcing attack on (R)-carbon. TS->Note

Caption: Mechanistic flow of meso-aziridine desymmetrization. The VAPOL scaffold enforces regiospecificity on the symmetric substrate.

Imine Amidation (Aminal Synthesis)

VAPOL-PA is also highly effective in the addition of sulfonamides to imines. This reaction generates chiral aminals, which are unstable under many conditions but stabilized here by the specific ion-pairing of the VAPOL phosphate [3].

  • Key Insight: The reaction proceeds through a dynamic kinetic resolution (DKR) if the imine can isomerize, or simple facial discrimination if not. VAPOL-PA achieves >90% ee for a broad range of aromatic imines, often outperforming TRIP (a bulky BINOL derivative) for sterically unencumbered imines where TRIP's bulk is unnecessary or counterproductive.

Troubleshooting & Optimization

When transitioning from BINOL to VAPOL catalysts, consider these parameters:

  • Solubility: VAPOL-PA is less soluble in non-polar solvents (Hexanes) than many BINOL derivatives.

    • Solution: Use Toluene or CH₂Cl₂. If using Toluene, mild heating may be required to dissolve the catalyst initially, though the active species usually remains soluble at reaction temperatures.

  • Water Tolerance: Unlike Lewis acid VAPOL-Borates (which are water-sensitive), VAPOL-PA is robust. However, strictly anhydrous conditions are recommended to prevent non-catalyzed background hydrolysis of substrates (especially imines).

  • Catalyst Loading: Standard loading is 5–10 mol%. Due to the high molecular weight of VAPOL (MW ~538 for ligand, ~600 for PA), 10 mol% represents a significant mass. Ensure efficient stirring.

References

  • Gram-Scale Preparation of VAPOL Hydrogenphosph

    • Source: Michigan State University / Thieme (Synthesis 2010)[2]

    • URL:[Link]

  • Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans

    • Source: Organic Letters (2009)
    • URL:[Link]

  • Brønsted Acid-Catalyzed Imine Amid

    • Source: Journal of the American Chemical Society (2005)
    • URL:[Link]

  • Catalytic Asymmetric Aziridination with Borate Catalysts Derived

    • Source: Chemistry - A European Journal (2008)
    • URL:[Link]

  • VAPOL Hydrogen Phosphate (Sigma-Aldrich Product Page) Source: Merck / Sigma-Aldrich

Sources

Foundational

Synthesis and Mechanistic Evaluation of Racemic[1,1'-Biphenanthrene]-2,2'-diol (BIPHEN)

Executive Summary As a Senior Application Scientist, I approach the synthesis of racemic [1,1'-Biphenanthrene]-2,2'-diol (commonly abbreviated as BIPHEN) not merely as a sequence of chemical operations, but as a system o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis of racemic [1,1'-Biphenanthrene]-2,2'-diol (commonly abbreviated as BIPHEN) not merely as a sequence of chemical operations, but as a system of competing kinetic pathways that must be strictly engineered. BIPHEN is a privileged


-symmetric diol scaffold. Compared to its widely used analogue BINOL, BIPHEN offers a deeper 

-system and a more restricted dihedral angle. This structural rigidity makes it an exceptional ligand backbone for Schrock-Hoveyda molybdenum catalysts and chiral phosphoramidites used in asymmetric synthesis[1][2].

This technical guide dissects the causality behind the oxidative coupling of 2-phenanthrol, addresses the critical challenge of aerobic over-oxidation, and provides a self-validating protocol for the robust synthesis of racemic BIPHEN.

Mechanistic Causality & Reaction Design

The synthesis of BIPHEN relies on the oxidative homo-coupling of 2-phenanthrol. The reaction proceeds via a single-electron transfer (SET) mechanism, generating a phenoxy radical that undergoes bimolecular dimerization at the sterically accessible ortho-position (C1), followed by tautomerization to restore aromaticity.

The Challenge of Chemoselectivity and Over-Oxidation

A critical failure point in synthesizing BIPHEN is the chemoselectivity of the oxidation event. When dioxygen (O₂) is used as the terminal oxidant—which is standard practice in copper- or vanadium-catalyzed aerobic couplings for BINOL—2-phenanthrol rapidly over-oxidizes to form 1,2-phenanthrenequinone[3].

The Causality: The extended conjugation of the phenanthrene system significantly lowers the oxidation potential of the intermediate radical. In an aerobic environment, the radical is kinetically trapped by O₂ faster than the bimolecular C-C coupling can occur. Consequently, traditional aerobic protocols fail for BIPHEN, necessitating strictly anaerobic SET oxidants (e.g., stoichiometric FeCl₃) or controlled electrochemical methods (e.g., TEMPO-modified electrodes)[3].

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired anaerobic C-C dimerization and the parasitic aerobic oxidation pathway.

Mechanism A 2-Phenanthrol B Phenoxy Radical A->B SET Oxidation (-e-, -H+) E 1,2-Phenanthrenequinone A->E Aerobic Oxidation (O2) C C-C Dimerization B->C Anaerobic Pathway B->E O2 Trapping D Racemic BIPHEN C->D Tautomerization

Mechanistic divergence in 2-phenanthrol oxidation based on atmospheric conditions.

Quantitative Data: Catalyst and Condition Selection

To circumvent quinone formation, the reaction environment must be decoupled from oxygen. As shown in the data below, anaerobic iron(III) mediation provides the optimal balance of yield and scalability.

Table 1: Comparative Efficacy of Oxidative Coupling Conditions for 2-Phenanthrol

Catalyst / Oxidant SystemSolventAtmosphereYield of BIPHEN (%)Major Side ProductScalability
CuCl₂ / TMEDAMeOHO₂ (Aerobic)< 20%1,2-PhenanthrenequinoneHigh
VOF₃CH₂Cl₂Air< 15%1,2-PhenanthrenequinoneModerate
FeCl₃·6H₂O (1.2 equiv) MeOH / DCM N₂ (Anaerobic) 75 - 82% Trace oligomers High
TEMPO / Sparteine (Anodic)MeCNElectrochemical88%NoneLow

Experimental Workflow: Anaerobic Iron(III)-Mediated Synthesis

This protocol outlines the scalable synthesis of racemic[1,1'-Biphenanthrene]-2,2'-diol using FeCl₃ under Schlenk conditions.

Materials Required
  • Substrate: 2-Phenanthrol (1.0 equiv, 10 mmol)

  • Oxidant: FeCl₃·6H₂O (1.2 equiv, 12 mmol)

  • Solvents: Degassed Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v)

  • Quench: 1M HCl (aqueous)

Step-by-Step Methodology
  • Preparation & Degassing: Charge a flame-dried 250 mL Schlenk flask with 2-phenanthrol (1.94 g, 10 mmol). Evacuate and backfill the flask with high-purity N₂ three times. Add 50 mL of a strictly degassed MeOH/DCM mixture via syringe.

  • Oxidant Addition: In a separate Schlenk flask, dissolve FeCl₃·6H₂O (3.24 g, 12 mmol) in 20 mL of degassed MeOH. Transfer this solution dropwise to the 2-phenanthrol solution over 30 minutes at 0 °C. Causality note: The low temperature prevents thermal degradation of the initial radical burst.

  • Coupling Phase: Warm the reaction to 40 °C and stir for 18 hours under a positive pressure of N₂.

  • Quenching & Extraction: Cool the vessel to room temperature. Quench the reaction by adding 50 mL of 1M HCl to solubilize the generated Fe(II) salts. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) or by recrystallization from hot toluene to yield racemic BIPHEN as an off-white powder.

Self-Validating System Checkpoints

To ensure scientific integrity, the protocol is designed with built-in validation metrics:

  • Visual Cue Validation: The reaction mixture must transition from pale yellow to a dark green/brown suspension. A shift to a deep red/orange hue is a diagnostic failure indicating oxygen ingress and subsequent 1,2-phenanthrenequinone formation.

  • TLC Validation: Elute an aliquot with Hexanes/EtOAc (7:3). The starting material (Rf ~0.5) must be absent. The target BIPHEN validates as a highly fluorescent blue spot under 254 nm UV light at Rf ~0.3. A prominent red spot at Rf ~0.6 confirms the ortho-quinone failure state.

References
  • Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling Source: PMC - NIH URL:[Link]

  • Influence of Solvent on Cyclic Polynorbornene Tacticity Source: The Royal Society of Chemistry URL:[Link]

  • Optically active 1,1'-biphenanthryl-2,2'-diol, process for preparing the same, and resolving reagent comprising the same Source: 佰腾专利检索 (Baiten Patent Search) URL:[Link]

Sources

Exploratory

Introduction: VAPOL as a Privileged Chiral Ligand

An In-depth Technical Guide to the Optical Rotation of (R)- and (S)-VAPOL In the landscape of asymmetric catalysis, the development and application of chiral ligands are paramount for controlling the stereochemical outco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Optical Rotation of (R)- and (S)-VAPOL

In the landscape of asymmetric catalysis, the development and application of chiral ligands are paramount for controlling the stereochemical outcome of chemical transformations. VAPOL (2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) is a C₂-symmetric, atropisomeric biaryl diol that has established itself as a highly effective "vaulted" ligand.[1] Its unique three-dimensional structure creates a deep chiral pocket around a metal center, enabling exceptional levels of enantioselectivity in a wide array of reactions, including Diels-Alder, aldol, and aziridination reactions.[1][2]

The chirality of VAPOL arises from the restricted rotation around the single bond connecting the two phenanthrene units, leading to two stable, non-superimposable mirror-image enantiomers: (R)-VAPOL and (S)-VAPOL. Distinguishing between these enantiomers is critical, as they will induce the formation of opposite product enantiomers in a given asymmetric reaction. The primary physical property that differentiates these molecules is their interaction with plane-polarized light, a phenomenon known as optical activity.[3][4] This guide provides a detailed examination of the optical rotation values for (R)- and (S)-VAPOL, the principles behind their measurement, and a field-proven protocol for their experimental determination.

The Fundamental Principle of Optical Activity

Chiral molecules, like the enantiomers of VAPOL, have the ability to rotate the plane of linearly polarized light.[3] This rotation can be either to the right (clockwise), termed dextrorotatory (+), or to the left (counter-clockwise), termed levorotatory (-).[5][6] For a given pair of enantiomers, the magnitude of this rotation is identical, but the direction is opposite.[7] Therefore, if (S)-VAPOL is dextrorotatory, (R)-VAPOL will be levorotatory to the exact same degree under identical measurement conditions. A 1:1 mixture of both enantiomers, known as a racemic mixture, will exhibit no net optical rotation as the individual rotations cancel each other out.[5]

The measured rotation is quantified as the specific rotation ([α]) , an intensive property characteristic of a specific chiral compound.[6] It is a standardized value calculated from the observed rotation (α) using the following equation:

[α]Tλ = α / (l × c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source, typically the sodium D-line (589 nm).[5][8]

Reported Optical Rotation Values for VAPOL Enantiomers

The specific rotation is highly dependent on experimental parameters. For VAPOL, the values are typically reported in chloroform. The authoritative data for the enantiomers are summarized below.

EnantiomerSpecific Rotation ([α]²⁰/D)Concentration (c)Solvent
(S)-VAPOL +128°1 g/100 mL (1%)Chloroform
(R)-VAPOL -128°1 g/100 mL (1%)Chloroform
Data for (S)-VAPOL sourced from commercial supplier specifications.[9] The value for (R)-VAPOL is inferred based on the principle that enantiomers exhibit equal and opposite optical rotation.[7]

Diagram of Enantiomeric Relationship and Optical Rotation

The following diagram illustrates the mirror-image relationship between (R)- and (S)-VAPOL and their opposing effect on plane-polarized light.

G cluster_R (R)-VAPOL cluster_S (S)-VAPOL R_VAPOL Structure (R) Mirror Mirror Plane R_VAPOL->Mirror Rotation_R Rotates Left [α] = -128° R_VAPOL->Rotation_R S_VAPOL Structure (S) Rotation_S Rotates Right [α] = +128° S_VAPOL->Rotation_S Mirror->S_VAPOL Light_Source Plane-Polarized Light Light_Source->R_VAPOL Light_Source->S_VAPOL

Caption: Relationship between VAPOL enantiomers and their optical rotation.

Experimental Protocol for the Determination of Specific Rotation

This protocol outlines a self-validating system for accurately measuring the specific rotation of a VAPOL enantiomer. The trustworthiness of the final value is ensured by careful preparation, instrument calibration, and repeatable measurements.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"
  • Instrument : A high-precision polarimeter is required. The light source is typically a sodium lamp (D-line, 589 nm), chosen for its monochromaticity and historical prevalence, which ensures comparability with literature data.[10] Modern instruments may use LEDs, but the wavelength must be specified.[5]

  • Solvent Choice : Chloroform is the standard solvent for VAPOL. The choice of solvent is critical as solvent-solute interactions can significantly influence the observed rotation. Using the same solvent as reported in literature is essential for data comparison.

  • Concentration Accuracy : The specific rotation calculation is directly proportional to concentration. Therefore, the use of a 4-place analytical balance and Class A volumetric flasks is non-negotiable for achieving an authoritative result.

Pillar 2: Trustworthiness - A Self-Validating Workflow

The following step-by-step methodology incorporates checks and balances to ensure the integrity of the measurement.

Step 1: Instrument Preparation and Calibration

  • Power On : Activate the polarimeter and the sodium lamp.

  • Warm-up : Allow the instrument to warm up for at least 30 minutes. Causality: This ensures a stable, high-intensity light output, which is fundamental for a consistent baseline and accurate readings.

  • Solvent Blank : Fill a clean polarimeter cell (typically 1.00 dm) with the same batch of chloroform used for sample preparation.

  • Zeroing : Place the cell in the instrument and perform a "zero" or "blank" calibration. The reading should be 0.000°. If not, adjust the instrument to zero. Causality: This step nullifies any minor optical rotation caused by the solvent itself or imperfections in the cell glass, ensuring the final measurement is solely due to the chiral analyte.[10]

Step 2: Precise Sample Preparation (c = 1 g/100 mL)

  • Weighing : Accurately weigh approximately 100 mg of the VAPOL enantiomer on an analytical balance and record the mass to four decimal places (e.g., 0.1000 g).

  • Dissolution : Quantitatively transfer the weighed solid into a 10.00 mL Class A volumetric flask. Use a small funnel to prevent loss of material.

  • Solubilization : Add approximately 5-7 mL of chloroform to the flask. Gently swirl to completely dissolve the VAPOL.

  • Dilution to Volume : Carefully add chloroform up to the calibration mark on the neck of the flask. Use a pipette for the final drops to ensure the meniscus is precisely on the line.

  • Homogenization : Stopper the flask and invert it 15-20 times to ensure a homogenous solution. Causality: Inaccurate concentration is the most common source of error. Each of these sub-steps is designed to minimize error and ensure the calculated concentration is a true reflection of the solution's composition.

Step 3: Sample Measurement

  • Cell Rinse : Empty the solvent blank from the polarimeter cell and rinse it twice with small aliquots (1-2 mL) of the prepared VAPOL solution. Discard the rinsate. Causality: This prevents dilution of the sample by residual solvent, which would lead to an erroneously low observed rotation.

  • Cell Filling : Fill the cell with the VAPOL solution. Critically, ensure no air bubbles are present in the light path. Tilt the cell to move any bubbles into the bubble trap chamber. Causality: Air bubbles scatter light, leading to unstable and incorrect readings.

  • Measurement : Place the filled cell into the polarimeter and close the chamber lid.

  • Data Acquisition : Allow the reading to stabilize, then record the observed rotation (α). Perform at least five separate measurements, removing and re-inserting the cell between each reading to average out any minor placement variations.

Step 4: Calculation and Reporting

  • Average : Calculate the average of the observed rotation readings.

  • Calculate Specific Rotation : Use the formula [α] = α / (l × c) .

    • Example Calculation:

      • Observed rotation (α) = +1.280°

      • Path length (l) = 1.00 dm

      • Mass = 0.1000 g

      • Volume = 10.00 mL = 0.0100 L

      • Concentration (c) = 0.1000 g / 10.00 mL = 0.0100 g/mL

      • [α] = 1.280 / (1.00 × 0.0100) = +128°

  • Final Report : Report the result with all relevant parameters: [α]²⁰/D = +128° (c 1.0, chloroform) .

Workflow Visualization

The logical flow of the experimental protocol is depicted below.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_calc Phase 3: Analysis p1 Instrument Warm-up (30 min) p2 Prepare Solvent Blank (Chloroform) p1->p2 p3 Zero Instrument with Blank p2->p3 p4 Accurately Prepare VAPOL Solution (c = 1.0 g/100mL) p3->p4 m1 Rinse & Fill Cell (No Bubbles) p4->m1 m2 Place Cell in Polarimeter m1->m2 m3 Record Observed Rotation (α) (Repeat 5x) m2->m3 c1 Average Readings m3->c1 c2 Calculate Specific Rotation [α] = α / (l × c) c1->c2 c3 Report Final Value with Conditions (T, λ, c, Solvent) c2->c3

Sources

Protocols & Analytical Methods

Method

preparation of VAPOL-boron Lewis acid catalysts

Application Note: Preparation and Utilization of VAPOL-Boron Lewis Acid Catalysts Executive Summary The VAPOL ligand (2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol) represents a distinct class of "vaulted" biaryl ligands th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Utilization of VAPOL-Boron Lewis Acid Catalysts

Executive Summary

The VAPOL ligand (2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol) represents a distinct class of "vaulted" biaryl ligands that offer a deeper chiral pocket and unique steric environment compared to traditional BINOL scaffolds. While VAPOL can accommodate various metals (Al, Zr), its combination with boron generates a unique Brønsted Acid-Assisted Lewis Acid (BLA) species.

This guide details the preparation of the VAPOL-Boron Aziridination Catalyst . Unlike simple Lewis acid complexation, this system requires a specific thermal activation protocol to generate a supramolecular boroxinate core . Failure to adhere to the specific stoichiometry (1:3 Ligand:Boron) and activation steps results in an inactive meso-borate species.

The Chemistry of VAPOL

Structural Advantages

VAPOL differs from BINOL by the presence of phenyl groups at the 2,2'-positions and phenanthrene rings. This creates a "vaulted" architecture that extends the chiral barrier, effectively shielding the active site more comprehensively than the open "V" shape of BINOL.

  • Twist Angle: VAPOL possesses a twist angle of ~79° in its free state, which compresses to ~55° upon boroxinate formation, creating high ring strain that enhances Lewis acidity.

  • Active Species: The active catalyst is not a simple monomeric borate.[1] It is a spiro-boroxinate anion paired with a protonated substrate (or protonated Lewis base).

Mechanistic Pathway of Formation

The formation of the active catalyst is non-trivial. Simply mixing VAPOL and a boron source at room temperature yields a mixture of inactive species (meso-borates). Heating is required to drive the condensation and reorganization into the active pyroborate/boroxinate species.

VAPOL_Mechanism VAPOL VAPOL Ligand (Free Diol) Mix Initial Mixing (Room Temp) VAPOL->Mix Boron Boron Source (B(OPh)3 or BH3) Boron->Mix Meso Meso-Borate (Inactive Kinetic Product) Mix->Meso Fast Heat Thermal Activation (55°C, 1h) Meso->Heat Reorganization Vac Vacuum Step (Removal of PhOH/Volatiles) Heat->Vac Active Active Boroxinate Core (Thermodynamic Product) Vac->Active -3 PhOH

Figure 1: The critical activation pathway from inactive kinetic mixtures to the thermodynamically stable active boroxinate catalyst.

Catalyst Preparation Protocols

Two primary methods exist depending on the boron source: Method A (Triphenylborate) and Method B (Borane-THF) . Method A is generally preferred for its robustness and reproducibility in asymmetric aziridination.

Method A: The Triphenylborate Protocol (Standard)

Best for: Asymmetric Aziridination of Imines

Reagents:

  • (S)-VAPOL (>99% ee)

  • Triphenylborate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, degassed)

Protocol:

  • Glassware Prep: Flame-dry a Schlenk flask or pressure tube under vacuum. Backfill with Argon.[2]

  • Charging: Add (S)-VAPOL (1.0 equiv) to the flask.

  • Solvation: Add anhydrous DCM (0.1 M concentration relative to VAPOL).

  • Boron Addition: Add 3.0 equivalents of

    
    .
    
    • Critical Note: Do not use 1 equivalent. The 1:3 ratio is essential to form the boroxinate core (

      
       ring).
      
  • Thermal Activation: Seal the vessel and heat to 55 °C for 1 hour.

    • Observation: The solution should turn homogeneous.

  • Volatile Removal: While maintaining the temperature at 55 °C, apply high vacuum (0.1–0.5 mmHg) for 30 minutes.

    • Why? This removes the phenol byproduct generated during ligand exchange, driving the equilibrium toward the boroxinate species.

  • Re-solvation: Cool to room temperature and dissolve the resulting residue in the reaction solvent (e.g., DCM or Toluene) for immediate use.

Method B: The Borane-THF Protocol

Alternative route, often used if phenol byproducts interfere with sensitive substrates.

Protocol:

  • Charge flame-dried flask with (S)-VAPOL (1.0 equiv).

  • Add DCM.

  • Add 3.0 equivalents of

    
     (1M solution).[2]
    
  • Heat at 55 °C for 1 hour.

  • Apply vacuum at 55 °C for 30 minutes to remove THF and volatiles.

  • Note: This method generates the same active species but requires careful handling of pyrophoric Borane.

Application: Catalytic Asymmetric Aziridination

The VAPOL-Boron catalyst is the gold standard for the asymmetric aziridination of imines with ethyl diazoacetate (EDA).

Reaction Workflow:

Aziridination_Workflow Cat_Prep Catalyst Preparation (Method A: 10 mol% VAPOL / 30 mol% B(OPh)3) Substrate Add Imine Substrate (Benzhydryl imines preferred) Cat_Prep->Substrate Complex Catalyst-Substrate Complex (Protonated Imine / Boroxinate Anion) Substrate->Complex Proton Transfer Reagent Add Ethyl Diazoacetate (EDA) Slow addition via syringe pump Complex->Reagent Reaction Reaction Progress 24h @ Room Temp Reagent->Reaction Workup Workup & Purification Silica Gel Chromatography Reaction->Workup

Figure 2: Operational workflow for VAPOL-catalyzed aziridination.

Experimental Data Summary:

ParameterCondition / Result
Catalyst Loading Typically 10 mol% (can be lowered to 2-5% for optimized substrates).
Stoichiometry 1 VAPOL : 3 Boron : 1 Imine : 1.1 Diazoacetate.[3]
Solvent DCM (Standard) or Toluene (Higher ee for some substrates).
Temperature Room Temperature (

). Cooling is rarely necessary.
Typical Yield 85 - 98%
Typical ee 90 - 99% (cis-aziridine is the major diastereomer).
Substrate Scope Benzhydryl imines (MEDAM, BUDAM) give highest selectivities.

Troubleshooting & Quality Control

Issue: Low Enantioselectivity (<50% ee) [4]

  • Cause 1: Incorrect Stoichiometry. If you used 1:1 VAPOL:Boron, you formed the meso-borate (inactive/low selectivity).

    • Fix: Ensure 1:3 ratio.[5]

  • Cause 2: Insufficient Vacuum. Phenol presence can disrupt the boroxinate core.

    • Fix: Ensure vacuum is applied while heating at 55 °C.[2]

Issue: Low Conversion

  • Cause: Moisture contamination.[6] The boroxinate is sensitive to water, which hydrolyzes the B-O bonds.

    • Fix: Re-dry VAPOL (azeotropic distillation with toluene) and use fresh anhydrous solvents.

Validation Check:

  • Visual: The catalyst solution should be clear. Turbidity suggests hydrolysis or incomplete formation.

  • NMR:

    
     NMR is diagnostic.[7][8] The active boroxinate species appears distinct from 
    
    
    
    (approx 17 ppm) and meso-borates.

References

  • Original VAPOL Synthesis & Design: Bao, J.; Wulff, W. D.; Rheingold, A. L. "Vaulted Biaryls: Naphthol and Phenanthrol Derivatives." Journal of the American Chemical Society, 1993 , 115, 3814–3815. [Link]

  • The "Active Species" (Boroxinate) Elucidation: Desai, A. A.; Wulff, W. D. et al. "Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction."[7] Journal of the American Chemical Society, 2009 , 131, 15615–15617. [Link]

  • Comprehensive Aziridination Protocol: Zhang, Y.; Desai, A.; Lu, Z.; Hu, G.; Ding, Z.; Wulff, W. D. "Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies." Chemistry – A European Journal, 2008 , 14, 3785–3803. [Link]

  • Organic Syntheses Procedure (Scalable Ligand Synthesis): Ding, Z.; Osminski, W. E. G.; Ren, H.; Wulff, W. D.[9] "Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL." Organic Process Research & Development, 2011 , 15, 1089–1107. [Link]

Sources

Application

catalytic asymmetric imine aldol reaction with VAPOL

Application Note: Engineering Stereocontrol in the Catalytic Asymmetric Imine Aldol Reaction Using VAPOL-Zirconium Chemzymes Executive Summary The asymmetric synthesis of chiral β-amino acids and their derivatives is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Stereocontrol in the Catalytic Asymmetric Imine Aldol Reaction Using VAPOL-Zirconium Chemzymes

Executive Summary

The asymmetric synthesis of chiral β-amino acids and their derivatives is a critical pathway in modern drug development. While the addition of enolates to imines (the imine aldol or Mannich-type reaction) is a direct route to these pharmacophores, achieving high enantioselectivity at ambient or elevated temperatures has historically been a challenge. This application note details the deployment of a vaulted biaryl ligand, VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol), in a Zirconium-catalyzed asymmetric imine aldol reaction. By functioning as an artificial "chemzyme," the VAPOL-Zr complex delivers near-perfect stereocontrol that is remarkably temperature-independent, offering a robust, scalable methodology for process chemists and synthetic researchers.

Mechanistic Rationale & Catalyst Design

To move beyond simple step-by-step instructions, it is crucial to understand the causality behind the specific reagents and structural designs used in this protocol.

The Vaulted Backbone Advantage (VAPOL vs. BINOL): Traditional chiral Lewis acid catalysts derived from BINOL often suffer from a dramatic loss of enantiomeric excess (ee) as reaction temperatures rise (e.g., dropping to ~62% ee at room temperature). VAPOL, possessing a vaulted biphenanthrene backbone, creates a significantly deeper and more rigid chiral cleft than BINOL (). This structural rigidity prevents the loss of stereocontrol, allowing the VAPOL-Zr catalyst to maintain >90% ee even at 100 °C ().

The Role of N-Methylimidazole (NMI): Mixing Zirconium(IV) alkoxides with biaryl ligands often yields an unpredictable mixture of oligomeric species. The addition of exactly two equivalents of N-methylimidazole (NMI) acts as a thermodynamic sink. NMI serves as a stabilizing Lewis base that occupies the apical positions of the Zirconium center, driving the equilibrium exclusively toward a single, well-defined


-symmetric monomeric active catalyst: 

.

Substrate Directing Groups: The protocol specifically utilizes imines derived from o-aminophenol. The hydroxyl group on the o-aminophenol moiety is not merely a protecting group; it is a critical coordinating tether. Upon introduction to the catalyst, the phenol undergoes a ligand exchange, displacing one NMI molecule to bind directly to the Zr center. This bidentate (N, O) coordination rigidly locks the imine into the deep chiral pocket of the VAPOL ligands, ensuring that the nucleophilic ketene silyl acetal can only approach from a single enantioface ().

Quantitative Performance Data

The temperature independence and broad substrate tolerance of the VAPOL-Zr chemzyme are summarized below. Note that steric bulk on the imine (e.g., an ortho-methyl group) pushes the substrate deeper into the catalyst's chiral cleft, further enhancing enantioselectivity.

Table 1: Asymmetric Induction in VAPOL-Zr Catalyzed Imino Aldol Reactions

Imine Substituent (R)NucleophileTemp (°C)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)
PhenylSilyl Ketene Acetal2510 mol%8594
PhenylSilyl Ketene Acetal10010 mol%9293
p-TolylSilyl Ketene Acetal2510 mol%8896
1-NaphthylSilyl Ketene Acetal2510 mol%8298
o-MethylphenylSilyl Ketene Acetal2510 mol%89>99

Self-Validating Experimental Protocol

This methodology is designed with built-in analytical checkpoints to ensure the integrity of the catalytic system before committing valuable substrates.

Materials Required:

  • Zirconium(IV) tert-butoxide [

    
    ] (99.9% trace metals basis)
    
  • (R)- or (S)-VAPOL ligand

  • N-methylimidazole (NMI), freshly distilled

  • Anhydrous Toluene (degassed)

  • o-Aminophenol-derived aldimine (1.0 equiv)

  • Ketene silyl acetal (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene) (1.2 equiv)

Step 1: Catalyst Assembly & Validation

  • In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with

    
     (0.10 mmol, 10 mol%) and (R)-VAPOL (0.20 mmol, 20 mol%).
    
  • Add 2.0 mL of anhydrous toluene, followed immediately by NMI (0.20 mmol, 20 mol%).

  • Stir the mixture at room temperature for 1 hour to ensure complete ligand exchange and the liberation of tert-butanol.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, remove the solvent in vacuo, and analyze via

    
     NMR in 
    
    
    
    . The presence of a single, sharp set of VAPOL resonances and mutually trans NMI signals confirms the formation of the
    
    
    -symmetric active catalyst. Broad or multiple peaks indicate moisture-induced oligomerization; if observed, discard and restart.

Step 2: Substrate Coordination

  • Add the o-aminophenol-derived imine (1.0 mmol) to the catalyst solution as a solid or dissolved in 1.0 mL of toluene.

  • Stir for 15 minutes at room temperature. The solution color will typically deepen, indicating successful phenol exchange and coordination of the imine to the Zirconium center.

Step 3: Nucleophilic Addition

  • Add the ketene silyl acetal (1.2 mmol) dropwise over 2 minutes.

  • Stir the reaction at room temperature (25 °C).

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc) or HPLC. The reaction is typically complete within 2–4 hours. (For sterically hindered imines, the reaction can be heated to 80 °C without significant loss of ee).

Step 4: Workup & Cleavage

  • Quench the reaction by adding 5 mL of saturated aqueous

    
    .
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the resulting β-amino ester via silica gel flash chromatography.

  • Optional: To unmask the free primary amine, dissolve the product in acetonitrile/water (4:1) and treat with Ceric Ammonium Nitrate (CAN, 3.0 equiv) at 0 °C to oxidatively cleave the o-hydroxyphenyl directing group.

Mechanistic Workflow Visualization

Workflow Step1 1. Catalyst Assembly Zr(OtBu)4 + 2 VAPOL + 2 NMI Step2 2. Active Chemzyme [Zr(VAPOL)2(NMI)2] Complex Step1->Step2 Ligand Exchange (- tBuOH) Step3 3. Substrate Binding o-Aminophenol Imine Coordination Step2->Step3 Phenol Exchange (- NMI) Step4 4. Stereoselective C-C Coupling Ketene Silyl Acetal Addition Step3->Step4 Nucleophilic Attack Step5 5. Product Release Chiral β-Amino Ester Step4->Step5 Protonation / Workup Step5->Step2 Catalyst Regeneration

Catalytic cycle of the VAPOL-Zr mediated asymmetric imine aldol reaction.

References

  • Xue, S., Yu, S., Deng, Y., & Wulff, W. D. (2001). Active Site Design in a Chemzyme: Development of a Highly Asymmetric and Remarkably Temperature-Independent Catalyst for the Imino Aldol Reaction. Angewandte Chemie International Edition, 40(12), 2271-2274. URL:[Link]

  • Zhang, X., Staples, R. J., Rheingold, A. L., & Wulff, W. D. (2014). Catalytic Asymmetric α-Iminol Rearrangement: New Chiral Platforms. Journal of the American Chemical Society, 136(40), 13971-13974. URL:[Link]

Method

procedure for VAPOL-Al aluminum complex formation

Application Note: High-Fidelity Synthesis of the VAPOL-Aluminum Lewis Acid Complex Executive Summary & Scientific Rationale The VAPOL ligand (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) represents a significant evolut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of the VAPOL-Aluminum Lewis Acid Complex

Executive Summary & Scientific Rationale

The VAPOL ligand (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) represents a significant evolution in ligand design over the traditional BINOL scaffold. Unlike BINOL, which relies on a shallow chiral groove, VAPOL possesses a "vaulted" biaryl architecture. When complexed with aluminum, this structure creates a deep, steric-heavy chiral pocket that is exceptionally effective at shielding one face of a coordinated substrate.

This protocol details the generation of the VAPOL-Aluminum (VAPOL-Al) complex. While VAPOL-Borate complexes are preferred for aziridination, the VAPOL-Al complex is the industry standard for asymmetric Diels-Alder (DA) and hetero-Diels-Alder (HDA) reactions , often achieving enantiomeric excesses (ee) >98%.

Key Mechanistic Insight: The active catalyst is generated via the protonolysis of diethylaluminum chloride (


) by the VAPOL diol. The resulting species is a Lewis Acid capable of two-point binding (if the substrate allows) or strong single-point coordination, with the phenyl rings of the VAPOL "vault" dictating the approach vector of the diene.

Materials & Safety Architecture

Critical Safety Warning: Diethylaluminum chloride (


) is pyrophoric. It reacts violently with water and air. All manipulations must occur under a strict inert atmosphere (Argon or Nitrogen) using Schlenk line or Glovebox techniques.
Reagent Specifications
ComponentGrade/PurityRoleStorage
(S)-VAPOL >99% ee, HPLC GradeChiral LigandAmbient, protect from light

1.0 M in HexaneAluminum Source< 4°C, Inert atmosphere (Sure/Seal™)
Dichloromethane (DCM) Anhydrous (<50 ppm

)
Solvent4Å Molecular Sieves
Toluene AnhydrousAlternative Solvent4Å Molecular Sieves

Experimental Protocol: In Situ Catalyst Generation

This workflow describes the preparation of the catalyst immediately prior to the addition of substrates (Diels-Alder reaction). The complex is rarely isolated due to its high reactivity.

Workflow Diagram

VAPOL_Al_Synthesis Start Start: Preparation Glassware Flame-dry Schlenk Flask (Cool under Argon) Start->Glassware Weigh Add (S)-VAPOL Ligand (Solid) Glassware->Weigh Solvent Add Anhydrous DCM (Dissolve Ligand) Weigh->Solvent Reagent Add Et2AlCl (1.0 M) Dropwise via Syringe Solvent->Reagent Strict Inert Cond. Reaction Stir at 25°C for 30-60 mins (Observe Gas Evolution) Reagent->Reaction Release of Ethane Check Visual QC: Clear Reddish/Orange Solution? Reaction->Check Active Active VAPOL-Al Catalyst Ready for Substrate Check->Active Yes Fail Troubleshoot: Check Moisture/Reagent Quality Check->Fail No (Cloudy/Colorless)

Figure 1: Step-by-step workflow for the anaerobic generation of the VAPOL-Al complex.

Step-by-Step Procedure
  • Glassware Preparation:

    • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar.

    • Evacuate and backfill with Argon three times. Allow to cool to room temperature under positive Argon pressure.

  • Ligand Solubilization:

    • Weigh (S)-VAPOL (54.0 mg, 0.10 mmol) and quickly transfer it to the Schlenk flask against a counter-flow of Argon.

    • Add Anhydrous DCM (2.0 mL) via syringe. Stir until the ligand is completely dissolved. The solution should be clear and colorless to pale yellow.

  • Complexation (The Critical Step):

    • Note: Ensure the

      
       bottle is properly secured and clamped.
      
    • Using a gas-tight microsyringe, add

      
        (100 µL of 1.0 M solution in hexane, 0.10 mmol) dropwise to the stirring ligand solution at room temperature (23°C).
      
    • Observation: You should observe the evolution of gas (ethane) upon addition. This confirms the deprotonation of the phenol groups.

  • Aging:

    • Stir the mixture at room temperature for 30 to 60 minutes .

    • Visual QC: The solution typically develops a characteristic reddish-orange or deep yellow color . If the solution remains colorless or becomes cloudy/white, moisture contamination has likely hydrolyzed the aluminum reagent (see Troubleshooting).

  • Substrate Addition (Example: Diels-Alder):

    • Cool the catalyst solution to the desired reaction temperature (typically -78°C for high enantioselectivity).

    • Add the dienophile (e.g., methacrolein) followed by the diene (e.g., cyclopentadiene).

Data Interpretation & Troubleshooting

The success of the VAPOL-Al formation is binary: it either forms the active Lewis acid or hydrolyzes to inactive aluminum oxides.

ObservationDiagnosisAction
Deep Orange/Red Solution Success. Active monomeric species formed.Proceed to substrate addition immediately.
Colorless Solution Incomplete Reaction. Ligand not bound.Check

quality. Ensure 1:1 stoichiometry.
White Precipitate/Cloudiness Hydrolysis. Water ingress.Abort. Re-dry glassware and solvent.
No Gas Evolution Dead Reagent.

has degraded.
Titrate or replace aluminum source.

Mechanistic Context: The "Vaulted" Effect

To understand why this protocol requires such precision, one must visualize the steric environment.

Mechanism VAPOL VAPOL Ligand (Vaulted Biaryl) Complex Chiral Pocket (Steric Shielding) VAPOL->Complex Binds Al Aluminum Center (Lewis Acid) Al->Complex Coordinates Substrate Substrate (e.g., Methacrolein) Substrate->Complex Activates Product High ee Product (>98% ee) Complex->Product Diels-Alder Cycloaddition

Figure 2: The logic of the VAPOL-Al catalytic cycle. The "Vaulted" ligand wraps around the Aluminum, creating a restrictive pocket that forces the substrate to react from a single face.

Why Aluminum? While Boron (VAPOL-B) is used for aziridination, Aluminum is preferred for Diels-Alder because of its ability to accommodate the specific coordination geometry required for carbonyl activation in


-unsaturated systems [1]. The Al-O bond length and the bite angle of VAPOL are perfectly matched to create a rigid catalytic center.

References

  • Bao, J., Wulff, W. D., & Rheingold, A. L. (1993). Vaulted Biaryls as Chiral Ligands for Asymmetric Catalytic Diels-Alder Reactions.[1][2] Journal of the American Chemical Society, 115(9), 3814–3815.

  • Heller, D. P., Goldberg, D. R., Wu, H., & Wulff, W. D. (2006). An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. Canadian Journal of Chemistry, 84(10), 1487–1503.

  • Antilla, J. C., & Wulff, W. D. (1999). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands.[3][4][5][6] Journal of the American Chemical Society, 121(21), 5099–5100. (Context on Ligand Utility).

Sources

Application

Application Note: Asymmetric Petasis Borono-Mannich Reaction Using VAPOL Catalysts

Executive Summary The Petasis borono-Mannich reaction is a highly versatile multicomponent reaction (MCR) used to synthesize complex, highly functionalized amines from an aldehyde, an amine, and an organoboronic acid or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Petasis borono-Mannich reaction is a highly versatile multicomponent reaction (MCR) used to synthesize complex, highly functionalized amines from an aldehyde, an amine, and an organoboronic acid or ester. While the classical Petasis reaction relies on chiral substrates (such as chiral α-hydroxy aldehydes) to induce diastereoselectivity, the development of a fully catalyst-controlled asymmetric Petasis reaction represents a major milestone for drug discovery and synthetic chemistry.

Pioneered by the Schaus research group, the enantioselective Petasis reaction utilizes vaulted biaryl phenols—specifically (S)-VAPOL —to catalyze the condensation of alkenyl boronates, secondary amines, and ethyl glyoxylate [1]. This protocol provides direct access to enantioenriched chiral α-amino acid derivatives, which are critical building blocks in the development of peptidomimetics and active pharmaceutical ingredients (APIs).

Mechanistic Insights & Causality

To successfully execute and optimize this reaction, one must understand the underlying causality of the catalytic cycle. The asymmetric induction is not a result of simple hydrogen bonding; rather, it proceeds via a highly organized covalent intermediate.

  • Iminium Ion Formation: The secondary amine and ethyl glyoxylate condense to form an electrophilic iminium ion. This step releases water, which must be immediately sequestered by 3 Å molecular sieves to prevent the reverse hydrolysis reaction and to protect the boronate species.

  • Ligand Exchange and Activation: Unlike standard Brønsted acid catalysis, (S)-VAPOL undergoes a single ligand exchange with the acyclic alkenyl diethyl boronate. This forms a rigid, chiral tetracoordinate boronate complex .

  • Stereocontrolled C–C Bond Formation: The vaulted structure of VAPOL creates a deep, sterically demanding chiral pocket. The tetracoordinate boron acts as a nucleophile, transferring the alkenyl group to the iminium carbon. The VAPOL ligand effectively shields one face of the iminium ion, forcing the nucleophilic attack to occur with high facial selectivity, resulting in enantiomeric ratios (er) up to 98:2 [1].

Catalytic Pathway Visualization

G A Amine + Ethyl Glyoxylate B Iminium Ion Intermediate (Electrophile) A->B -H₂O (3Å MS) F Stereocontrolled C-C Bond Formation B->F C Alkenyl Diethyl Boronate E Chiral Tetracoordinate Boronate Complex (Nucleophile) C->E Ligand Exchange D (S)-VAPOL Catalyst D->E Coordination E->F F->D Catalyst Regeneration G Enantioenriched α-Amino Acid Ester F->G Product Release

Catalytic cycle of the VAPOL-mediated asymmetric Petasis reaction.

Experimental Design & Reagent Selection

Every component in this protocol has been selected to stabilize the transition state and maximize enantiomeric excess (ee).

  • Catalyst Choice ((S)-VAPOL vs. BINOL): While BINOL derivatives can catalyze the reaction, their relatively shallow chiral pockets often result in moderate enantioselectivity. VAPOL's extended phenanthrene-based vaulted architecture provides superior steric differentiation [2].

  • Boronate Ester (Diethyl vs. Dimethyl vs. Free Acid): Free boronic acids are prone to forming unreactive boroxines. Diethyl boronates strike the optimal balance between stability and reactivity for the ligand exchange step with VAPOL.

  • Solvent (Toluene): A non-polar, non-coordinating solvent is mandatory. Polar solvents (like THF or DMF) will compete with the iminium ion for coordination to the boron center, shutting down the reaction or leading to racemic background pathways [3].

Step-by-Step Protocol: Synthesis of Chiral α-Amino Esters

Scale: 0.10 mmol (Easily scalable to gram quantities) Estimated Time: 2 hours active, 24 hours reaction time.

Materials Required
  • (S)-VAPOL (15 mol %, 0.015 mmol, 8.1 mg)

  • Secondary Amine (e.g., Dibenzylamine) (1.0 equiv, 0.10 mmol)

  • Ethyl glyoxylate (50% solution in toluene) (1.0 equiv, 0.10 mmol)

  • Alkenyl diethyl boronate (e.g., (E)-styryl diethyl boronate) (1.5 equiv, 0.15 mmol)

  • Activated 3 Å molecular sieves (approx. 50 mg)

  • Anhydrous Toluene (1.0 mL)

  • Argon gas line and flame-dried glassware.

Procedure
  • Preparation of the Reaction Vessel:

    • Flame-dry a 10 mL Schlenk tube or a heavy-walled reaction vial containing a magnetic stir bar.

    • Cool under a continuous stream of Argon.

    • Add ~50 mg of freshly activated 3 Å molecular sieves. (Self-Validation: Ensure sieves were activated at 300 °C under vacuum for at least 4 hours. Inactive sieves will lead to iminium hydrolysis and drastically reduced yields).

  • Catalyst and Nucleophile Loading:

    • Add (S)-VAPOL (8.1 mg, 0.015 mmol) to the vessel.

    • Add the alkenyl diethyl boronate (0.15 mmol).

    • Inject 0.5 mL of anhydrous toluene. Stir for 10 minutes at room temperature to allow the pre-formation of the VAPOL-boronate complex.

  • Electrophile Generation and Coupling:

    • In a separate dry vial, mix the secondary amine (0.10 mmol) and ethyl glyoxylate (0.10 mmol) in 0.5 mL of anhydrous toluene. Stir for 5 minutes.

    • Transfer this iminium solution dropwise into the reaction vessel containing the catalyst complex.

  • Reaction Incubation:

    • Seal the vessel under Argon.

    • Stir vigorously at room temperature (20–25 °C) for 24 hours.

  • Monitoring and Quenching:

    • Monitor the reaction via TLC (Typical eluent: 80:20 Hexanes/Ethyl Acetate). The product will typically be UV active and stain positive with ninhydrin (if deprotected) or iodine.

    • Once the amine is consumed, quench the reaction by diluting with 2 mL of dichloromethane (DCM).

  • Workup and Purification:

    • Filter the crude mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with an additional 5 mL of DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue via flash column chromatography on silica gel. (Note: (S)-VAPOL elutes at a different Rf than the α-amino ester products and can be recovered quantitatively for reuse).

Data Presentation: Substrate Scope and Yields

The VAPOL-catalyzed protocol exhibits broad functional group tolerance. The following table summarizes the expected quantitative outcomes based on the foundational methodology established by Lou and Schaus [1].

Alkenyl Boronate ComponentAmine ComponentIsolated Yield (%)Enantiomeric Ratio (er)
(E)-Styryl diethyl boronateDibenzylamine8896:4
(E)-4-MeO-Styryl diethyl boronateDibenzylamine9295:5
(E)-4-Cl-Styryl diethyl boronateDibenzylamine8594:6
(E)-2-F-Styryl diethyl boronateDibenzylamine8198:2
Heteroaromatic alkenyl boronateDibenzylamine7789:11

Data summarized from standardized 0.1 M toluene reactions at room temperature over 24 hours. Enantiomeric ratios are determined via chiral HPLC analysis.

Troubleshooting & Optimization

  • Low Yield / High Starting Material Recovery:

    • Cause: Incomplete iminium formation or hydrolysis due to ambient moisture.

    • Solution: Ensure 3 Å molecular sieves are fully activated. Verify the integrity of the ethyl glyoxylate solution, which can polymerize over time.

  • Poor Enantioselectivity (er < 80:20):

    • Cause: Background racemic reaction competing with the catalyzed pathway.

    • Solution: Lower the reaction temperature to 0 °C or -15 °C. Ensure the solvent is strictly non-polar (toluene or trifluorotoluene). Trace polar impurities in the solvent can disrupt the VAPOL-boronate coordination [3].

  • Difficulty in Catalyst Recovery:

    • Cause: Co-elution during chromatography.

    • Solution: Adjust the gradient of the mobile phase. VAPOL is highly non-polar compared to the amino ester products. Elute VAPOL first with pure hexanes or 95:5 Hexanes/EtOAc before increasing polarity to elute the product.

References

  • Lou, S., & Schaus, S. E. (2008). Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols. Journal of the American Chemical Society, 130(22), 6922–6923. URL:[Link]

  • Muncipinto, G., Moquist, P. N., Schreiber, S. L., & Schaus, S. E. (2011). Catalytic Diastereoselective Petasis Reactions. Angewandte Chemie International Edition, 50(35), 8172–8175. URL:[Link]

  • Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(19), 11245–11290. URL:[Link]

Method

Application Note: Catalytic Asymmetric Aziridination via VAPOL-Boron Complexes

Abstract & Introduction Chiral aziridines are high-value pharmacophores and versatile synthetic intermediates. Their inherent ring strain allows for regioselective ring-opening with various nucleophiles to generate 1,2-d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Chiral aziridines are high-value pharmacophores and versatile synthetic intermediates. Their inherent ring strain allows for regioselective ring-opening with various nucleophiles to generate 1,2-diamines and


-amino acids. While many methods exist, the catalytic asymmetric aziridination (AZ) reaction developed by the Wulff group stands out for its ability to generate cis-aziridines with exceptional enantiomeric excess (>90-99% ee) using the vaulted biaryl ligand, VAPOL .

This Application Note details the optimized protocol for the VAPOL-boron catalyzed reaction of imines with ethyl diazoacetate (EDA). Unlike early generation Lewis acid catalysts, this system relies on a self-assembled boroxinate active species , offering robustness and scalability.

The Catalyst System: VAPOL & Boron

The success of this transformation relies on the unique geometry of the VAPOL ligand (Vaulted 2,2'-Binaphthol). Unlike BINOL, VAPOL possesses a deep chiral pocket that effectively shields the reaction center.

The Active Species (Mechanistic Insight)

Early mechanistic models proposed a simple Lewis acid-base adduct. However, advanced spectroscopic studies (


B NMR) and X-ray crystallography have revealed that the active catalyst is likely a boroxinate anion  paired with a protonated imine.
  • Pre-catalyst Formation: Heating VAPOL with triphenylborate, B(OPh)

    
    , generates a pyroborate or boroxinate species.
    
  • Induction: The imine substrate is protonated by the boroxinate complex, forming a tight ion pair. This Brønsted acid-like activation (via the chiral anion) directs the stereochemical attack of the diazoacetate.

Catalyst Formation Pathway

The following diagram illustrates the critical activation pathway required to generate the competent catalytic species.

CatalystActivation VAPOL VAPOL Ligand (Chiral Scaffold) Heat Activation Step 55°C, 1h - Phenol VAPOL->Heat BoronSource B(OPh)3 (Triphenylborate) BoronSource->Heat ActiveCat Active Boroxinate Complex (B2 Species) Heat->ActiveCat Ligand Exchange IonPair Chiral Ion Pair (Catalyst-Substrate) ActiveCat->IonPair Imine Imine Substrate Imine->IonPair Protonation

Figure 1: Formation of the active VAPOL-boron catalyst species.[1] The removal of phenol is critical for driving the equilibrium toward the active B2 species.

Experimental Protocol

Safety Warning: Ethyl diazoacetate (EDA) is potentially explosive and toxic.[2][3] All operations must be performed in a well-ventilated fume hood.[2][4] Avoid using ground glass joints if possible (use Teflon sleeves or stopcocks) to prevent friction-induced detonation.

Materials
  • (S)-VAPOL: [CAS: 148436-04-6]

  • Triphenylborate B(OPh)

    
    :  [CAS: 1095-03-0] (Must be handled under inert atmosphere).
    
  • Ethyl Diazoacetate (EDA): [CAS: 623-73-4] (Commercially available as ~85-90% solution in DCM; purity check recommended).

  • Substrate: N-Benzhydryl imines (N-DAM imines) are recommended for highest enantioselectivity.

Catalyst Preparation (Standard Procedure)
  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and cool under a stream of Argon.

  • Charging: Add (S)-VAPOL (0.10 mmol, 54 mg) and B(OPh)

    
     (0.30 mmol, 87 mg).
    
    • Note: A 1:3 ratio of Ligand:Boron is critical for forming the active species.

  • Solvation: Add anhydrous DCM (2 mL).

  • Activation: Heat the mixture to 55°C (oil bath) for 1 hour.

  • Evacuation: Apply high vacuum (0.5 mmHg) while maintaining the flask at 55°C for 30 minutes.

    • Critical Step: This removes the phenol byproduct. Failure to remove phenol results in significantly lower conversion and ee.

  • Result: The catalyst remains as a white/pale-yellow semi-solid residue.[5]

Aziridination Reaction
  • Solvent Addition: Dissolve the catalyst residue in Toluene (2 mL).

    • Expert Tip: Toluene often provides higher ee than DCM for this specific transformation.

  • Substrate Addition: Add the imine (1.0 mmol) to the catalyst solution. Stir for 10 minutes to allow catalyst-substrate equilibration.

  • Diazo Addition: Add Ethyl Diazoacetate (1.1 mmol) dropwise via syringe over 5–10 minutes.

    • Observation: Nitrogen gas evolution will be observed.[2]

  • Reaction: Stir at room temperature (25°C) for 24 hours.

  • Monitoring: Check conversion via TLC or

    
    H NMR.
    
Workup and Purification
  • Quench: Add saturated aqueous NaHCO

    
     (5 mL).
    
  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine.

  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography on silica gel.

    • Eluent: Hexanes/EtOAc (typically 95:5 to 90:10).

    • Crystallization:[1][6][7][8][9][10][11] Many VAPOL-derived aziridines are crystalline. Recrystallization from Pentane/DCM often upgrades ee from 95% to >99%.

Reaction Workflow & Decision Tree

Workflow Start Start: Catalyst Prep Vac Vacuum 55°C (30 min) Start->Vac CheckResidue Is Phenol Removed? Vac->CheckResidue CheckResidue->Vac No (Repeat) AddImine Add Imine + Toluene CheckResidue->AddImine Yes AddEDA Add EDA (Dropwise) AddImine->AddEDA Monitor Monitor (24h) AddEDA->Monitor Conversion Conversion >95%? Monitor->Conversion Workup Workup & Column Conversion->Workup Yes Troubleshoot Check Moisture/Reagents Conversion->Troubleshoot No Recryst Recrystallize (Pentane/DCM) Workup->Recryst Optional for >99% ee

Figure 2: Operational workflow for the synthesis of chiral aziridines. The phenol removal step is the most common point of failure.

Performance Data & Scope

The VAPOL-Boron system is highly effective for benzhydryl imines (N-DAM). The following table summarizes typical results expected when following the optimized protocol.

Substrate (Imine R-Group)Yield (%)cis:trans Ratioee (%)
Ph (Phenyl) 85-92> 50:196-98
p-Tol (4-Methylphenyl) 88-94> 50:195-97
p-Cl-Ph (4-Chlorophenyl) 80-88> 40:194-96
t-Bu (tert-Butyl) 75-85> 20:190-94
Cyclohexyl 78-86> 30:192-95

Data aggregated from Wulff et al. (See References).

Troubleshooting & Expert Insights

Moisture Sensitivity

While the boroxinate species is robust, the formation of the catalyst is sensitive.

  • Symptom: Low yield or low ee.

  • Cause: Incomplete formation of the B2 species due to excess moisture hydrolyzing B(OPh)

    
     too early, or failure to remove phenol.
    
  • Fix: Ensure B(OPh)

    
     is stored in a desiccator. Ensure the vacuum step at 55°C is vigorous.
    
Stoichiometry of Boron

Do not reduce the B(OPh)


 loading below 3 equivalents relative to VAPOL.
  • Reasoning: The active species is not a 1:1 complex.[11] NMR studies indicate a multi-boron core (likely 3 Borons per ligand in the boroxine network). Reducing boron content shifts the equilibrium to the inactive monomeric species.

Diazo Dimerization

If yield is low but starting material is consumed, the EDA may be dimerizing to fumarate/maleate.

  • Fix: Slow down the addition rate of EDA. Ensure the reaction is stirring rapidly to disperse the reagent immediately upon addition.

References

  • Antilla, J. C., & Wulff, W. D. (1999). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands.[1][8][11][12] Journal of the American Chemical Society, 121(21), 5099–5100.

  • Wulff, W. D., et al. (2009).[9] Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction.[1][9][13] Journal of the American Chemical Society, 131(43), 15615–15617.[9]

  • Zhang, Y., et al. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Chemistry – A European Journal, 14(12), 3785–3803.

  • Lu, Z., Zhang, Y., & Wulff, W. D. (2005). Preparation of Chiral Aziridines: 1-Benzhydryl-2-(4-Bromophenyl)-3-Carboethoxyaziridine. Organic Syntheses, 83, 148.

Sources

Application

Application Note: VAPOL-Derived Brønsted Acids – The "Vaulted" Architecture in Asymmetric Catalysis

Topic: VAPOL-derived Brønsted Acids in Organocatalysis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists[1] [1][2][3] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: VAPOL-derived Brønsted Acids in Organocatalysis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1][2][3]

Executive Summary: Beyond the BINOL Scaffold

In the landscape of chiral Brønsted acid catalysis, 1,1'-bi-2-naphthol (BINOL) derivatives have long dominated as the "privileged" scaffold. However, for sterically demanding or structurally unique substrates, BINOL-derived phosphates often hit a ceiling in enantioselectivity.[1]

This guide focuses on VAPOL hydrogen phosphate (VAPOL-PA) , a catalyst derived from the vaulted biaryl ligand VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol).[1] Unlike the "propeller" shape of BINOL, VAPOL possesses a unique "vaulted" conical cavity . This architecture creates a deep chiral pocket that accommodates substrates orthogonal to those suitable for BINOL, making it indispensable for specific transformations such as the desymmetrization of meso-aziridines and imine amidations.

Key Advantages:

  • Orthogonal Selectivity: Often effective where BINOL/SPINOL catalysts fail.[1]

  • Thermal Stability: Robust backbone allows operation at higher temperatures without racemization.[1]

  • Scalability: Synthesis is amenable to gram-scale production.[1][2][3][4]

Catalyst Architecture & Design Principles

To understand why you should select VAPOL-PA, you must visualize the active site.[1]

  • BINOL Phosphates: Rely on 3,3'-substituents (e.g., SiPh3, Anthracenyl) to extend the chiral barrier. The active site is a "canyon" defined by these appendages.

  • VAPOL Phosphates: The chirality is inherent to the vaulted phenanthrene wings. The active site is a "cone" or "cave." The substrate binds inside the vault, providing rigid stereocontrol without requiring massive additional substituents.

Mechanistic Activation Mode

VAPOL-PA operates via bifunctional activation or specific acid catalysis , typically forming a dual hydrogen-bond network with the substrate (electrophile) and the nucleophile.[1]

VAPOL_Activation cluster_pocket The Vaulted Cavity Cat VAPOL Hydrogen Phosphate (Catalyst) Complex Chiral Contact Ion Pair (Vaulted Pocket) Cat->Complex H-Bonding (P=O / P-OH) Sub Substrate (e.g., N-Acyl Aziridine) Sub->Complex Protonation / Activation Nuc Nucleophile (e.g., TMS-N3, Thiol) Nuc->Complex Directed Attack Product Enantioenriched Product Complex->Product Stereoselective Bond Formation Product->Cat Catalyst Regeneration

Figure 1: Generalized activation cycle for VAPOL-PA mediated nucleophilic addition.

Protocol A: Gram-Scale Synthesis of (R)-VAPOL Hydrogen Phosphate

Based on the methodology established by Wulff and Antilla.[1]

Objective: Synthesize the active Brønsted acid catalyst from the commercially available (R)-VAPOL ligand.

Materials Table
ReagentEquiv.RoleCritical Specification
(R)-VAPOL1.0Ligand Scaffold>99% ee, dry
Phosphorus Oxychloride (POCl₃)2.0Phosphorylating AgentFreshly distilled/high purity
PyridineSolventBase/SolventAnhydrous, <50 ppm H₂O
WaterExcessHydrolysisDeionized
HCl (6 M)ExcessAcidification-
Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask (equipped with a magnetic stir bar and argon inlet), dissolve (R)-VAPOL (1.0 g, 1.86 mmol) in anhydrous pyridine (10 mL) .

    • Observation: The solution should appear clear and yellow.[3]

  • Phosphorylation: Cool the solution to 0 °C using an ice bath. Add POCl₃ (0.35 mL, 3.72 mmol) dropwise via syringe over 5 minutes.

    • Caution: Exothermic reaction.[1] Evolution of HCl gas may occur (though trapped by pyridine).[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (23 °C) for 12–18 hours .

    • Checkpoint: Monitor by TLC (or ³¹P NMR) to ensure consumption of VAPOL.[1]

  • Hydrolysis: Add water (5 mL) dropwise to the reaction mixture (Caution: Exothermic). Stir for 2 hours at room temperature to hydrolyze the P-Cl intermediate to the phosphate.

  • Workup:

    • Dilute with CH₂Cl₂ (50 mL).

    • Wash the organic layer with 6 M HCl (2 x 30 mL) to remove pyridine and protonate the phosphate.

    • Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a yellow solid.[1] Purify via flash column chromatography (SiO₂).[1]

    • Eluent: CH₂Cl₂/MeOH (95:5 to 90:10).[1]

    • Yield Expectation: 85–95% as a yellow solid.[1]

Synthesis_Flow VAPOL (R)-VAPOL (Diol) Inter Phosphorochloridate Intermediate VAPOL->Inter POCl3, Pyridine 0°C to RT Prod (R)-VAPOL-PA (Phosphate) Inter->Prod H2O Hydrolysis HCl Wash

Figure 2: Synthetic route to VAPOL Hydrogen Phosphate.[1][3][4]

Protocol B: Catalytic Asymmetric Desymmetrization of meso-Aziridines

Primary Application: Synthesis of Chiral 1,2-Diamines or Amino-Thioethers.[1]

Rationale: This reaction is a benchmark for VAPOL-PA efficacy. The catalyst protonates the aziridine nitrogen, activating the ring for nucleophilic attack. The vaulted pocket discriminates between the two enantiotopic carbons of the meso-aziridine.

Reaction Setup

Substrate: N-Acyl meso-aziridine (e.g., N-benzoyl-cyclohexene imine).[1] Nucleophile: TMS-N₃ (for diamines) or Thiophenol (for amino-sulfides).[1] Catalyst: (R)-VAPOL Hydrogen Phosphate (5 mol%).[1]

Procedure (Standardized for 0.5 mmol scale)
  • Preparation: Flame-dry a 10 mL Schlenk tube or reaction vial. Cool to room temperature under Argon.

  • Charging: Add N-Benzoyl meso-aziridine (115 mg, 0.5 mmol) and (R)-VAPOL-PA (15 mg, 0.025 mmol, 5 mol%) .

  • Solvent: Add anhydrous Toluene (2.5 mL) .

    • Note: Solvent choice is critical.[1] Toluene or Mesitylene often provides the best pi-stacking interactions within the vaulted pocket.[1]

  • Nucleophile Addition:

    • For Azide: Add TMS-N₃ (0.75 mmol, 1.5 equiv) .

    • For Thiol: Add Thiophenol (0.6 mmol, 1.2 equiv) .

  • Incubation: Stir the mixture at Room Temperature (25 °C) for 24 hours.

    • Optimization: If conversion is slow, increase T to 40 °C. VAPOL-PA is thermally stable, unlike some BINOL derivatives.[1]

  • Quench & Isolation:

    • Concentrate the solvent directly.

    • Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).[1]

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Results (Data Summary)
Substrate (Ring Size)NucleophileYield (%)ee (%)Notes
Cyclohexene (6-mem)TMS-N₃9293Classic benchmark
Cyclopentene (5-mem)TMS-N₃8890Slightly slower rate
Cyclooctene (8-mem)Ph-SH9596Excellent steric fit
Acyclic mesoTMS-N₃8185Requires higher loading (10%)

Troubleshooting & Optimization Guide

Low Enantioselectivity[6]
  • Cause: Background reaction (uncatalyzed) or water contamination.[1]

  • Solution:

    • Ensure the reaction is strictly anhydrous. Water competes for H-bonding.[1]

    • Solvent Screen: Switch from Toluene to CCl₄ or Mesitylene.[1] The "vaulted" pocket relies heavily on pi-pi interactions; aromatic solvents often enhance ee.[1]

    • Temperature: Lower to 0 °C or -20 °C. While VAPOL works at RT, lower T can boost ee by 5–10% for difficult substrates.[1]

Low Conversion
  • Cause: Product inhibition (product binds to catalyst) or insufficient acidity.[1]

  • Solution:

    • Add Molecular Sieves (4Å): Removes trace water and can prevent catalyst aggregation.[1]

    • Switch Derivative: If VAPOL-PA is too weak (pKa ~12-13 in MeCN), switch to the VAPOL N-Triflyl Phosphoramide .[1] The NH-Tf group significantly increases Brønsted acidity (pKa ~6-7), activating less reactive electrophiles.[1]

Solubility Issues
  • Cause: VAPOL-PA is bulky and lipophilic.[1]

  • Solution: It is highly soluble in DCM and Toluene but poor in Hexanes.[1] Do not use Hexanes as the reaction solvent; use it only for workup.

References

  • Original VAPOL Ligand Synthesis: Bao, J., Wulff, W. D., & Dominy, J. B. (1993). Synthesis of chiral bis(biaryl) ligands and their application to the catalytic asymmetric aziridination of imines. Journal of the American Chemical Society.[5]

  • VAPOL Hydrogen Phosphate Synthesis & Application: Rowland, G. B., et al. (2005).[1][5] Brønsted Acid-Catalyzed Imine Amidation. Journal of the American Chemical Society.[5]

  • Gram-Scale Synthesis Protocol: Desai, A. A., et al. (2010).[1][3][6] Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid. Synthesis.

  • Aziridine Desymmetrization (Thiol Nucleophiles): Zhang, Y., et al. (2009).[1] Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans. Organic Letters.

  • Review of Chiral Phosphoric Acids: Parmar, D., et al. (2014).[1] Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

resolving catalyst solubility issues with [1,1'-Biphenanthrene]-2,2'-diol

Technical Support Center: [1,1'-Biphenanthrene]-2,2'-diol (BIPHNOL) Product Identity: [1,1'-Biphenanthrene]-2,2'-diol CAS No: 196865-17-5 Common Aliases: BIPHNOL, 2,2'-Dihydroxy-1,1'-biphenanthryl Application: Chiral lig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1,1'-Biphenanthrene]-2,2'-diol (BIPHNOL)

Product Identity: [1,1'-Biphenanthrene]-2,2'-diol CAS No: 196865-17-5 Common Aliases: BIPHNOL, 2,2'-Dihydroxy-1,1'-biphenanthryl Application: Chiral ligand for asymmetric catalysis (Lewis Acid/Brønsted Acid precursor)

Core Directive: The Solubility Paradox

As a Senior Application Scientist, I frequently address a critical bottleneck with [1,1'-Biphenanthrene]-2,2'-diol: Aggressive


-Stacking . Unlike its smaller cousin BINOL, the extended phenanthrene backbone creates strong intermolecular 

interactions. This results in poor solubility in standard non-polar solvents (e.g., Hexanes, Toluene) often favored for asymmetric induction.

The Solution: You must disrupt these stacking interactions without compromising the non-polar environment required for tight ion-pairing in transition states. The "Magic Solvent" for this scaffold is often


-Trifluorotoluene (PhCF

)
or specific halogenated aromatics.

Tier 1 Troubleshooting: Solvent Selection & Dissolution

Q: My catalyst precipitates out of Toluene at low temperatures (-78°C). What is the alternative? A: Toluene is often insufficient for BIPHNOL-derived catalysts at cryogenic temperatures due to the "solubility floor" created by the rigid biaryl backbone.

  • Recommendation: Switch to

    
    -Trifluorotoluene (PhCF
    
    
    
    )
    .
  • Why? PhCF

    
     possesses similar dielectric properties to Toluene (low polarity) but offers superior solvation power for electron-rich aromatic systems due to its electron-deficient nature, which disrupts 
    
    
    
    stacking.
  • Protocol: If the reaction must be in Toluene, use a 1:1 mixture of Toluene:PhCF

    
     or add 10% Dichloromethane (DCM) as a co-solvent, though be wary of DCM's effect on enantioselectivity.
    

Q: I cannot get the neat ligand to dissolve in DCM for catalyst preparation. Is it impure? A: Not necessarily. Pure crystalline BIPHNOL has a high lattice energy.

  • Immediate Fix: Sonicate the mixture at 35°C for 10 minutes.

  • Chemical Fix: If preparing a Lewis Acid complex (e.g., with Borane), the active species is often more soluble than the free diol. Add the metal precursor (e.g., BBr

    
     or AlEt
    
    
    
    ) to the suspension; the reaction often drives dissolution.

Q: What is the solubility profile compared to BINOL? A: BIPHNOL is significantly less soluble than BINOL. See the comparison below:

Table 1: Comparative Solubility Data (at 25°C)

SolventBINOL SolubilityBIPHNOL SolubilityRecommended Action
Hexanes LowInsoluble Avoid completely.
Toluene ModerateLow Heat required; unstable at <0°C.
DCM HighModerate Good for synthesis, risky for cryo-reactions.
THF HighHigh Excellent solubility, but coordinates to Lewis Acids (inhibits catalysis).
PhCF

HighHigh Gold Standard for reaction medium.
Chlorobenzene HighModerate-High Good alternative to PhCF

.

Tier 2 Troubleshooting: Reaction Optimization

Q: How do I maintain solubility during the reaction without killing the catalyst? A: If your catalyst crashes out during the reaction, it is likely forming an insoluble aggregate with the product or a byproduct.

  • The "Dutch Resolution" Approach: Use a mixture of solvents. A 10% volume of a chlorinated solvent (1,2-dichloroethane) can prevent aggregation.

  • Additives: For Boron-based catalysis, ensure strictly anhydrous conditions. Moisture hydrolyzes the active catalyst into insoluble boroxines or aggregates. Add 4Å Molecular Sieves (activated) to the reaction vessel.

Q: Does the 3,3'-substitution pattern affect solubility? A: Drastically.

  • Unsubstituted BIPHNOL: Prone to stacking.

  • 3,3'-Diaryl derivatives: Usually more soluble in organic solvents because the steric bulk prevents the phenanthrene planes from stacking efficiently.

  • 3,3'-Halogenated derivatives: Often less soluble; require PhCF

    
    .
    

Experimental Protocols

Protocol A: Standard Dissolution for Low-Temperature Screening

Use this workflow to ensure your catalyst remains active and soluble at -78°C.

  • Weighing: Weigh [1,1'-Biphenanthrene]-2,2'-diol (0.05 mmol) into a flame-dried Schlenk tube.

  • Solvent Addition: Add PhCF

    
     (2.0 mL) . Note: Do not use Toluene yet.
    
  • Activation:

    • For Lewis Acid: Add Borane or Aluminum source.

    • For Brønsted Acid: Ensure the phosphoric acid derivative is fully protonated.

  • Dissolution: Heat gently to 40°C with stirring until clear.

  • Cooling: Slowly cool to Room Temperature, then to 0°C. Check for precipitation.

  • Cryo-Cooling: Cool to -78°C. If precipitation occurs, add DCM (0.2 mL) dropwise until redissolved.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on reaction temperature and catalyst stability.

SolventSelection Start Start: Select Solvent for BIPHNOL TempCheck Reaction Temperature? Start->TempCheck RT Room Temp (25°C) TempCheck->RT Cryo Cryogenic (-78°C) TempCheck->Cryo CoordCheck Can Catalyst Tolerate Coordination? RT->CoordCheck SolventPhCF3 Use PhCF3 (Trifluorotoluene) Cryo->SolventPhCF3 Best Stability YesCoord Yes (e.g., Brønsted Acid) CoordCheck->YesCoord NoCoord No (e.g., Lewis Acid) CoordCheck->NoCoord SolventTHF Use THF or Dioxane YesCoord->SolventTHF SolventDCM Use DCM or CHCl3 NoCoord->SolventDCM High Solubility SolventTol Use Toluene NoCoord->SolventTol Standard PrecipCheck Precipitation Observed? SolventTol->PrecipCheck PrecipCheck->SolventPhCF3 Persistent Issue AddDCM Add 10% DCM Co-solvent PrecipCheck->AddDCM Yes

Figure 2: Catalyst Activation & Solubilization Workflow

Caption: Step-by-step mechanism for converting the insoluble pre-catalyst into the soluble active species.

ActivationWorkflow PreCat BIPHNOL (Solid) Insoluble Lattice Suspension Suspension PreCat->Suspension + Solvent Solvent Add PhCF3 (Disrupts pi-stacking) Metal Add Metal Source (e.g., BBr3, AlR3) Suspension->Metal Complex Active Complex (Soluble) Metal->Complex Ligand Exchange Breaks Lattice

References

  • Snyder, S. A., et al. (2011). Natural products as inspiration for the development of new synthetic methods. National Institutes of Health (PMC). Retrieved from [Link]

  • Miyano, S., et al. (2010). Research on Biphenanthrene Natural Products and Atropisomerization. ResearchGate. Retrieved from [Link]

  • MDPI . (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. Retrieved from [Link]

  • RSC Publishing . (2011). Dynamic kinetic resolution of biaryl atropisomers. Organic & Biomolecular Chemistry. Retrieved from [Link]

Optimization

VAPOL Aziridination Technical Support Center: Catalyst Loading Optimization

Welcome to the Technical Support Center for catalytic asymmetric aziridination (the AZ reaction). This guide is engineered for drug development professionals and synthetic chemists looking to scale up chiral aziridine sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalytic asymmetric aziridination (the AZ reaction). This guide is engineered for drug development professionals and synthetic chemists looking to scale up chiral aziridine synthesis using vaulted biaryl ligands (VAPOL and VANOL).

While standard literature often defaults to a 10 mol% catalyst loading, optimizing the generation of the VAPOL-derived boroxinate (BOROX) catalyst allows for significant loading reductions (down to 0.5–1.0 mol%) without sacrificing yield or enantiomeric excess (ee). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your catalytic turnover.

Core Workflow: VAPOL-BOROX Catalyst Generation

G Ligand VAPOL Ligand + B(OPh)3 (1:3 ratio) Heating Heat at 80°C in Toluene (Pre-catalyst Formation) Ligand->Heating Precat Pyroborate/Mesoborate Mixture (B1 & B2) Heating->Precat Imine Add Imine Substrate (Ambient Temp) Precat->Imine ActiveCat Active BOROX Catalyst (Brønsted Acid Ion Pair) Imine->ActiveCat Diazo Add Ethyl Diazoacetate (EDA) ActiveCat->Diazo Product Chiral Aziridine (>95% ee) + Catalyst Diazo->Product Product->ActiveCat Catalyst Turnover

VAPOL-BOROX catalyst generation and asymmetric aziridination cycle.

Section 1: Catalyst Preparation & The Active Species

Q: Why is my VAPOL-BOROX catalyst loading stuck at 10 mol% when the literature suggests 1-2 mol%? A: High catalyst loading requirements typically stem from a misunderstanding of the active species. The active catalyst is not a simple Lewis acid, but rather a structurally complex Brønsted acid consisting of a boroxinate anion and a protonated iminium cation (1)[1]. When VAPOL is treated with triphenyl borate (B(OPh)3), it forms a mixture of mesoborate (B1) and pyroborate (B2) species. The B2 pyroborate is the highly active precursor (2)[2]. If the stoichiometry is incorrect, the B1/B2 ratio skews toward the inactive B1 species, drastically reducing turnover efficiency.

Protocol: Self-Validating Generation of the VAPOL-BOROX Catalyst

To reliably achieve sub-2 mol% loadings, the catalyst must be prepared to maximize the B2 pyroborate intermediate.

  • Stoichiometric Mixing: Combine VAPOL (1.0 equiv) and B(OPh)3 (3.0 equiv) in anhydrous toluene.

    • Causality: The 1:3 stoichiometry is strictly required because the boroxine ring incorporates multiple boron centers. Using a 1:1 ratio halts the assembly at the inactive mesoborate stage (3)[3].

  • Thermal Assembly: Heat the mixture at 80 °C for 30–60 minutes.

    • Causality: Heat drives the thermodynamic assembly of the pyroborate pre-catalyst. The success of this step implicitly relies on trace water (3 equivalents of H2O are required to form the boroxine ring), which is typically sourced from partially hydrolyzed commercial B(OPh)3 (3)[3].

  • Vacuum Purging: Apply high vacuum (0.1 mmHg) at 50 °C for 30 minutes.

    • Causality: This removes volatile byproducts, specifically phenol, which can competitively bind to the catalyst or disrupt the pH of the microenvironment, neutralizing the Brønsted acid (4)[4].

  • Imine Activation (Validation Step): Cool to 25 °C and add the imine substrate.

    • Validation: The active boroxinate-iminium ion pair forms immediately. The reaction mixture should become completely homogeneous, visually confirming the successful generation of the active ion pair (3)[3].

Section 2: Substrate Engineering & Concentration Effects

Q: Does the choice of imine protecting group affect the minimum catalyst loading? A: Absolutely. The steric and electronic properties of the nitrogen protecting group dictate the stability of the iminium-boroxinate ion pair. While standard N-benzhydryl (Bh) imines work well, switching to highly sterically demanding groups like MEDAM (bis-(dimethylanisyl)methyl) or BUDAM (tetrabutyldianisylmethyl) significantly enhances asymmetric induction (5)[5]. These bulky groups shield the active site from off-cycle deactivation, allowing catalyst loadings to be safely reduced while maintaining >95% ee (3)[3].

Q: How does the concentration of the reaction mixture influence turnover number (TON)? A: The AZ reaction is highly concentration-dependent. Dilute conditions (e.g., 0.1 M) often lead to stalled reactions at low catalyst loadings. Increasing the imine concentration to 0.5 M or 1.0 M forces the equilibrium toward the active catalyst-substrate complex, enabling complete conversion at 0.5–1.0 mol% loading (6)[6].

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between substrate concentration, ligand choice, and achievable catalyst loading based on Wulff group optimization studies:

LigandImine Protecting GroupImine Conc. (M)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
VAPOLBenzhydryl (Bh)0.510.08195
VAPOLBenzhydryl (Bh)1.01.09096
VAPOLMEDAM1.00.59598
VANOLBenzhydryl (Bh)1.00.59596

(Note: While VAPOL provides exceptional enantioselectivity, VANOL occasionally demonstrates slightly higher turnover numbers (TON) for unhindered substrates, allowing for 0.5 mol% loading more reliably with basic benzhydryl groups (6)[6].)

Section 3: Operational Troubleshooting

Q: My reaction stalls at 2.5 mol% loading. How can I push it to completion without adding more catalyst? A: Implement a syringe-pump addition for the imine. High instantaneous concentrations of the imine relative to a low catalyst concentration can lead to product inhibition or background racemic reactions. By adding the imine slowly (e.g., over 1–3 hours) to a solution of the VAPOL catalyst and ethyl diazoacetate (EDA), the catalyst operates at its maximum turnover frequency without becoming saturated (7)[7].

Troubleshooting Start Reaction Stalls at <5 mol% Loading Check1 Check Reagent Purity Start->Check1 Check2 Check Concentration Start->Check2 Check3 Check Addition Rate Start->Check3 Sol1 Use pure B(OPh)3 with trace H2O Check1->Sol1 Impurities present Sol2 Increase to 0.5M - 1.0M Check2->Sol2 [Imine] < 0.5M Sol3 Syringe-pump imine over 1-3 hours Check3->Sol3 Product inhibition

Logical troubleshooting tree for stalled aziridination reactions at low catalyst loadings.

References
  • Wulff, W. D., et al. "Multi-Component Catalytic Asymmetric Aziridination of Aldehydes." National Institutes of Health (NIH). URL:[Link]

  • Hu, G., et al. "Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction." Journal of the American Chemical Society. URL:[Link]

  • Zhang, Y., et al. "Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL." Michigan State University (MSU Chemistry). URL:[Link]

  • Wulff, W. D., et al. "Catalytic asymmetric synthesis of chiral aziridines (US6258960B1)." Google Patents.
  • Wulff, W. D., et al. "Organic Syntheses Procedure: Catalyst Loading Study for the Aziridination of Imine." Organic Syntheses. URL:[Link]

Sources

Troubleshooting

Technical Support Center: VAPOL Ligand Removal &amp; Recovery

[1] Subject: Troubleshooting VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) Removal Post-Reaction Case ID: VAP-001-REC Applicable Reactions: Asymmetric Aziridination, Diels-Alder, Imine Aldol (Lewis Acid Catalysis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Subject: Troubleshooting VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) Removal Post-Reaction Case ID: VAP-001-REC Applicable Reactions: Asymmetric Aziridination, Diels-Alder, Imine Aldol (Lewis Acid Catalysis)[1]

Module 1: Rapid Diagnostics (The "Why" & "What")

Q: Why is VAPOL persisting in my product despite standard workup? A: VAPOL presents a unique separation challenge due to three physicochemical factors:

  • Extreme Lipophilicity: Unlike BINOL, VAPOL has a "vaulted" structure with extensive aromatic surface area, making it highly soluble in non-polar solvents (DCM, Toluene) and prone to co-elution with non-polar products.

  • Steric Bulk: The 2,2'-diphenyl substituents create a steric environment that can hinder standard phenolic deprotonation, making base extraction (e.g., NaOH washes) inefficient for quantitative removal.[1]

  • Complex Stability: If you used a Boron or Aluminum Lewis acid, the Ligand-Metal-Product complex may not have fully hydrolyzed.[1] If the complex remains intact, the ligand will track with your product.

Q: How do I know if the VAPOL-Boron complex is still intact? A: Check your 1H NMR.

  • Free VAPOL: Sharp, defined aromatic peaks; diagnostic phenol –OH signal (if visible).[1]

  • Intact Complex: Broadened aromatic signals or chemically shifted peaks compared to the free ligand reference.

  • Action: If the complex is intact, you must perform a more rigorous hydrolysis (see Protocol A below) before attempting separation.

Module 2: Standard Operating Procedures (The "How")

Protocol A: Hydrolysis of the Catalyst Complex

Use this before attempting chromatography if using VAPOL-Boron or VAPOL-Aluminum catalysts.[1]

  • Quench: Add water (approx. 10% of reaction volume) to the reaction mixture.

  • Thermal Hydrolysis: Heat the biphasic mixture to 80 °C for 45–60 minutes .

    • Scientific Rationale: The VAPOL-Boron bond is robust. Room temperature hydrolysis is often insufficient to break the B-O bonds completely, leading to "streaking" on columns.

  • Solvent Swap: Remove the reaction solvent (often Toluene) under reduced pressure.[1][2]

  • Redissolve: Take up the residue in DCM for phase separation.

Protocol B: Separation via Crystallization (Preferred)

Best for: Crystalline products (e.g., Aziridines).[1]

Q: Can I separate VAPOL without running a column? A: Yes, and this is the preferred method for scale-up to maximize ligand recovery.

PhaseCompositionAction
Solid Phase Target Product Crystallize product using Hexanes/EtOAc (typically 5:1 to 10:1).[1] Filter and wash with cold Hexanes.[1]
Mother Liquor VAPOL Ligand Contains >90% of the VAPOL. Do not discard. Evaporate for recovery.
Protocol C: Chromatographic Separation

Best for: Oily products or when crystallization fails.

Q: My product and VAPOL have similar Rf values in Hexanes. How do I separate them? A: You must exploit the phenolic nature of VAPOL. While lipophilic, the hydroxyl groups interact with Silica gel more strongly than non-polar products (like protected aziridines).

  • Stationary Phase: Standard Silica Gel (SiO2).[1]

  • Eluent Strategy:

    • Start Non-Polar: Elute with Hexanes/DCM (2:1) or Hexanes/EtOAc (20:1) .

      • Result: Non-polar products elute first.[1] VAPOL is retained slightly longer due to H-bonding with silica.[1]

    • Ligand Flush: Once the product is collected, switch to 100% DCM or EtOAc .

      • Result: VAPOL elutes rapidly as a yellow/orange band.[1] Collect this fraction for recycling.

Module 3: Visual Workflow (Decision Logic)

VAPOL_Workup Start Crude Reaction Mixture (VAPOL-Boron Catalyst) Quench Step 1: Hydrolysis Add H2O, Heat 80°C, 1h (Breaks B-O bond) Start->Quench Check Is Product Crystalline? Quench->Check Cryst Protocol B: Crystallization Solvent: Hexanes/EtOAc Check->Cryst Yes Column Protocol C: Chromatography Silica Gel Check->Column No (Oil) Filter Filtration Cryst->Filter Solid Solid: Pure Product Filter->Solid Liquor Mother Liquor: Contains VAPOL Filter->Liquor Frac1 Fraction 1 (Non-Polar): Product Column->Frac1 Hex/EtOAc 20:1 Frac2 Fraction 2 (Polar Flush): VAPOL Ligand Column->Frac2 100% DCM

Figure 1: Decision tree for separating VAPOL from reaction mixtures.[1] Note the critical hydrolysis step prior to separation.

Module 4: Advanced Troubleshooting & FAQ

Q: The VAPOL is "oiling out" and contaminating my product during crystallization. A: This occurs if the Hexane ratio is too high too quickly.

  • Fix: Dissolve the crude mixture in a minimum amount of DCM first. Then, add Hexanes dropwise with stirring until turbidity persists. Let it stand at room temperature before cooling to -20°C. VAPOL is highly soluble in DCM but poorly soluble in pure Hexanes; this "co-solvent" approach keeps VAPOL in solution while forcing the product out.

Q: Can I remove VAPOL using a base wash (NaOH)? A: Not recommended. While VAPOL is a phenol, its pKa is high, and it is extremely lipophilic.

  • Risk:[1][3] Strong bases (1M NaOH) often form emulsions with VAPOL due to its surfactant-like properties (large hydrophobic tail, hydrophilic head).[1]

  • Better Alternative: If you must use extraction, use Claisen's Alkali (KOH in MeOH/Water), but be warned: this is harsh and may decompose sensitive products (like aziridines).[1] Stick to chromatography or crystallization.[1]

Q: How do I recycle the recovered VAPOL? A: VAPOL is expensive (~$100/g); recycling is standard practice.

  • Collect "VAPOL fractions" from the column or mother liquor.

  • Concentrate to dryness.[1]

  • Recrystallization: Dissolve in minimal boiling Isopropanol (IPA) or Ethanol .[1]

  • Cool slowly. VAPOL crystallizes as a white/off-white solid (mp 185-191 °C).[1]

  • Purity Check: Verify optical rotation (

    
     in CHCl
    
    
    
    ) to ensure no racemization occurred.

References

  • Preparation and Aziridination Protocol: Desai, A. A.; Morán-Ramallal, R.; Wulff, W. D.[1][3] "Gram Scale Catalytic Asymmetric Aziridination: Preparation of (2R,3R)-Ethyl 1-Benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate". Organic Syntheses, 2011 , 88, 224-237.[1][3]

  • Ligand Properties & Structure: Gupta, A. K.; Wulff, W. D. "VAPOL and VANOL Ligands".[1][4] Encyclopedia of Reagents for Organic Synthesis, 2008 .

  • Catalyst Hydrolysis Mechanism: Antilla, J. C.; Wulff, W. D. "Catalytic Asymmetric Aziridination with a Chiral VAPOL-Boron Lewis Acid". Journal of the American Chemical Society, 1999 , 121(21), 5099–5100.

Sources

Troubleshooting

Technical Support Center: [1,1'-Biphenanthrene]-2,2'-diol (VAPOL) Catalysis

[1][2] Status: Operational Ticket ID: VAPOL-SOLV-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Ticket ID: VAPOL-SOLV-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The VAPOL Difference

Welcome to the technical support hub for [1,1'-Biphenanthrene]-2,2'-diol (VAPOL) .

If you are transitioning from BINOL to VAPOL, you must adjust your solvent strategy.[1] While both are


-symmetric biaryls, the VAPOL backbone creates a significantly deeper and more sterically demanding chiral pocket.[1] This "vaulted" structure renders the catalyst more sensitive to solvent size and coordination ability.

Core Principle: In VAPOL catalysis (particularly Lewis Acid-mediated aziridination or Diels-Alder), the solvent is not just a medium; it is a competitive ligand.[1] Your choice of solvent dictates the resting state of the catalyst and the tightness of the ion pair.

Critical Solvent Compatibility Guide

The following table summarizes solvent effects specifically for VAPOL-Boron and VAPOL-Aluminum Lewis acid systems (e.g., Wulff Aziridination).

Solvent ClassRepresentative SolventsCompatibilityTechnical Notes
Non-Polar Aromatics Toluene , BenzeneOPTIMAL Standard for high turnover.[1] Balances solubility with minimal competitive binding to the Lewis Acid center.
Chlorinated DCM , CHCl

GOOD Good solubility for VAPOL.[1] Often used during catalyst preparation, but can provide slightly lower

than CCl

in aziridination.[1]
Hyper-Non-Polar CCl

, Cyclohexane
EXCELLENT (

)
CCl

historically yields the highest enantioselectivity (up to 99%

) due to low dielectric constant, but is environmentally restricted.[1]
Coordinating Ethers THF , Et

O, Dioxane
CRITICAL FAILURE DO NOT USE. Oxygen lone pairs compete with the imine substrate for the Boron/Aluminum center, killing reactivity and

.[1]
Green Alternatives

-Trifluorotoluene
RECOMMENDED The modern replacement for CCl

/DCM.[1] Mimics the dielectric properties of chlorinated solvents without the ozone depletion issues.

Troubleshooting Workflow: Low Enantioselectivity ( )

User Issue: "My VAPOL-catalyzed aziridination yield is high, but


 has dropped from 95% to 70%."

Diagnosis: This is classically a Solvent Coordination or Catalyst Speciation error.[1] The active VAPOL-Boron species is a delicate pyroborate or monomeric species that is easily disrupted by impurities or coordinating solvents.[1]

Step-by-Step Troubleshooting Protocol
  • Check the "Stabilizer" in Your Solvent:

    • The Trap: HPLC-grade DCM often contains ethanol or amylene as stabilizers.[1] Ethanol will destroy the VAPOL-Boron complex immediately.[1]

    • Fix: Use only anhydrous, preservative-free DCM or Toluene passed through activated alumina columns.[1]

  • The "Phenol" Purge:

    • Mechanism:[1][2][3][4] When preparing the catalyst from VAPOL and Triphenylborate (

      
      ), phenol is generated as a byproduct.[1]
      
    • Impact: Residual phenol can coordinate to the catalyst, altering the chiral pocket geometry.

    • Protocol: You must apply high vacuum (

      
       mmHg) at 
      
      
      
      C for at least 30–60 minutes after the initial complexation to sublime off the phenol.
  • Switch to Non-Coordinating Solvents:

    • If using DCM, switch to Toluene or Trifluorotoluene .[1] The tighter ion pairing in non-polar solvents often forces the substrate deeper into the VAPOL "vault," enhancing stereocontrol.

Logic Flow: Diagnosing Low EE

VAPOL_Troubleshooting Start ISSUE: Low Enantioselectivity (ee) SolventCheck 1. Is Solvent Coordinating? (THF, Ether, Alcohol?) Start->SolventCheck StabilizerCheck 2. Check Stabilizers (Ethanol in DCM?) SolventCheck->StabilizerCheck No SwitchSolvent Action: Switch to Toluene or Trifluorotoluene SolventCheck->SwitchSolvent Yes PrepCheck 3. Catalyst Prep: Was Phenol removed? StabilizerCheck->PrepCheck No StabilizerCheck->SwitchSolvent Yes (Ethanol present) PrepCheck->Start Yes (Investigate Substrate) Purge Action: Apply High Vac (55°C, 1h) to remove Phenol PrepCheck->Purge No/Unsure

Figure 1: Decision tree for diagnosing enantioselectivity loss in VAPOL-mediated catalysis.

Protocol: Preparation of the Active VAPOL-Boron Catalyst

Many users fail because they treat VAPOL like a standard reagent.[1] It is a precatalyst . The following protocol ensures the formation of the active borate species (B1 vs B2 species balance) [1, 2].

Reagents:

  • (S)-VAPOL Ligand (1.0 equiv)[1]

  • Triphenylborate (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Anhydrous DCM or Toluene[1]

Procedure:

  • Charge: In a flame-dried Schlenk flask, add (S)-VAPOL and

    
    .
    
  • Dissolve: Add anhydrous DCM. VAPOL is bulky; ensure it fully dissolves.[1]

  • Complexation: Heat the mixture at

    
    C for 1 hour. The solution will typically turn clear/pale yellow.
    
  • The Critical Step (Solvent/Phenol Removal): Apply high vacuum (

    
     mmHg) while maintaining the flask at 
    
    
    
    C for 30 minutes.
    • Why? This removes the solvent and the 3 equivalents of phenol produced. Failure to remove phenol results in a "poisoned" catalyst with low activity.[1]

  • Re-dissolution: Backfill with Argon and dissolve the resulting solid in the reaction solvent (e.g., Toluene) immediately before adding the imine substrate.

Advanced Insight: Solubility vs. Selectivity

A common complaint is the solubility of VAPOL in cold Toluene.

  • The Problem: VAPOL is highly lipophilic but rigid. At

    
    C or 
    
    
    
    C (common for enantioselective reactions), the catalyst may precipitate out of Toluene.[1]
  • The Fix (Mixed Solvent System):

    • Do not add THF to dissolve it.[1]

    • Instead, use a 9:1 mixture of Toluene:DCM .[1]

    • The small amount of DCM aids solubility without significantly disrupting the tight transition state required for high

      
      , whereas pure DCM might lower 
      
      
      
      compared to Toluene [3].

FAQ: VAPOL Phosphoric Acids

Q: I am using VAPOL-derived Phosphoric Acid (VAPOL-PA) for an amidation reaction, not the Boron system. Do the same rules apply?

A: Partially.

  • Similarities: Non-polar solvents (Toluene, Xylene) are still generally superior for

    
     because they promote contact ion pairing between the phosphate and the protonated imine.
    
  • Differences: VAPOL-PA is more robust to moisture than the VAPOL-Boron Lewis acid.[1]

  • Recent Data: For Calcium-VAPOL phosphate catalyzed reactions, Toluene is the gold standard, often achieving >99%

    
     where other solvents fail [4].[1]
    

References

  • Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands. Journal of the American Chemical Society, 2008.

  • Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Michigan State University Chemistry Department.

  • Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination. Journal of the American Chemical Society, 2007.[1] [1]

  • Imine Amidation Catalyzed by a Chiral VAPOL Calcium Phosphate. Organic Letters, 2020.[1] [1]

Sources

Optimization

handling moisture sensitivity of VAPOL-aluminum complexes

Topic: Handling Moisture Sensitivity & Catalyst Assembly Ticket ID: VAPOL-AL-001 Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division Core Directive: The Zero-Tolerance Protocol Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Catalyst Assembly Ticket ID: VAPOL-AL-001 Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

Core Directive: The Zero-Tolerance Protocol

Welcome to the technical support center. You are likely here because your asymmetric induction (ee%) is inconsistent, or your reaction yield has plummeted. When working with VAPOL-Aluminum complexes , the culprit is almost invariably moisture-induced hydrolysis .

Unlike the VAPOL ligand itself—which is a robust, air-stable solid—the aluminum precursor (typically trimethylaluminum,


) and the resulting active catalyst are aggressively hygroscopic and pyrophoric.

The Golden Rule: The VAPOL-Al catalyst is not "made"; it is assembled in situ. Successful assembly requires the total exclusion of water to prevent the formation of achiral aluminoxanes, which catalyze the background reaction (racemic product) and destroy your enantioselectivity.

Catalyst Assembly & Activation Workflow

The following protocol is the industry standard for generating the active VAPOL-Al species (often used in asymmetric Diels-Alder or hetero-Diels-Alder reactions).

The Mechanism of Failure

If moisture is present during assembly:


Consequence:  These oligomers are Lewis acidic but achiral . They will catalyze your reaction rapidly, producing a racemic product (0% ee), effectively diluting the high-ee product produced by any surviving VAPOL-Al catalyst.
Visualization: The Assembly Logic

The following diagram illustrates the critical path for catalyst generation.

VAPOL_Assembly Start Start: VAPOL Ligand (Solid) Solvent Add Dry DCM/Toluene (<10 ppm H2O) Start->Solvent Al_Add Add AlMe3 (TMA) Dropwise at RT Solvent->Al_Add Inert Atm (Ar/N2) Gas Observation: Gas Evolution (Methane) Al_Add->Gas Heat Activation Step: Reflux/Heat (1-2 hrs) Gas->Heat Wait for bubbling to cease Check Visual Check: Solution Clarity Heat->Check Ready Active Catalyst Ready (Clear Yellow/Orange) Check->Ready Clear Fail FAILURE: Cloudy/Precipitate (Hydrolysis) Check->Fail Cloudy

Figure 1: Critical workflow for VAPOL-Aluminum catalyst assembly. Note that gas evolution is a positive sign of complexation, while cloudiness is a sign of failure.

Step-by-Step Protocol (Self-Validating)
  • Glassware Prep: All glassware must be flame-dried under vacuum (0.1 mmHg) and backfilled with dry Argon/Nitrogen three times .

    • Why? Surface-adsorbed water on glass is sufficient to hydrolyze catalytic amounts of

      
      .
      
  • Ligand Solvation: Charge the flask with VAPOL ligand and dry solvent (DCM or Toluene). Stir until fully dissolved.

  • Scavenging (Optional but Recommended): Some protocols suggest adding the substrate before the catalyst if the substrate is dry; however, for catalyst pre-formation, add the Aluminum source to the ligand first.

  • Aluminum Addition: Add

    
     (typically 1.0 - 1.1 equiv relative to ligand) dropwise.
    
    • Observation: You must see bubbling (Methane gas release).

    • Troubleshooting: No bubbling? Your

      
       may have already hydrolyzed in the bottle.
      
  • Thermal Activation: Heat the mixture (often reflux for DCM, or 60-80°C for Toluene) for 30–60 minutes.

    • Why? The initial mixing forms a kinetic intermediate. Heating drives the reaction to the thermodynamic, thermodynamically stable active species (often a monomeric or specific oligomeric species).

Moisture Management & Solvents

Your solvent quality is the single biggest variable. "Anhydrous" from a bottle is rarely sufficient for catalytic aluminum chemistry.

Solvent Specification Table
ParameterRequirementValidation MethodFailure Mode
Water Content < 10 ppm (Ideally < 5 ppm)Karl Fischer (Coulometric)Hydrolysis of Al-C bonds; formation of white alumina precipitate.
Stabilizers Amylene-free (for DCM)Check Label / DistillationEthanol stabilizers (in Chloroform/DCM) will react immediately with

.
Degassing RequiredFreeze-Pump-Thaw or SpargingDissolved

can oxidize the ligand or metal center.
Storage Glovebox or Activated Sieves3Å or 4Å Molecular SievesSieves must be activated at 300°C under vacuum before use.

Diagnostics: The "Yield vs. ee" Matrix

Use this guide to diagnose the root cause of reaction failure based on your experimental data.

Troubleshooting Logic Tree

VAPOL_Diagnosis Result Experimental Result HighYield_LowEE High Yield / Low ee Result->HighYield_LowEE LowYield_HighEE Low Yield / High ee Result->LowYield_HighEE LowYield_LowEE Low Yield / Low ee Result->LowYield_LowEE Cause1 Background Reaction: Moisture hydrolyzed Al source. Racemic Lewis Acid active. HighYield_LowEE->Cause1 Most Common Cause2 Catalyst Death: Poisoning by substrate impurity or insufficient catalyst loading. LowYield_HighEE->Cause2 Cause3 Total Failure: Wet solvent + Oxidized Ligand or incorrect temperature. LowYield_LowEE->Cause3

Figure 2: Diagnostic matrix for VAPOL-Al catalyzed reactions. High yield with low enantioselectivity is the hallmark of moisture contamination.

Frequently Asked Questions (FAQs)

Q: My catalyst solution turned cloudy after adding ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. Is it usable? 
A: No.  Cloudiness indicates the formation of aluminum oxides/hydroxides (alumina). This means water was present in the solvent or on the glassware. This suspension will likely catalyze the reaction non-selectively. Quench and restart with drier conditions.[1][2][3]

Q: Can I use


 instead of 

?
A: Yes, depending on the specific transformation (e.g., Diels-Alder). However, chloride-based aluminum reagents are also extremely moisture-sensitive and liberate HCl upon hydrolysis, which can be detrimental to acid-sensitive substrates. The assembly protocol remains identical.

Q: Why do I get 0% ee but 90% yield? A: This is the "Background Reaction" effect. Your VAPOL-Al complex (the chiral catalyst) likely died due to moisture, forming a simple Lewis Acid (like Methylaluminoxane). This achiral species is highly active, driving the reaction to completion but without any chiral information. Solution: Dry your molecular sieves and flame-dry the reaction flask again.

Safety & Quenching (Trimethylaluminum)[2][4]

WARNING: Trimethylaluminum (TMA) is pyrophoric. It ignites spontaneously in air.[4][1][2]

  • Personal Protective Equipment (PPE): Flame-resistant lab coat (Nomex), safety glasses/goggles, and fire-resistant gloves are mandatory.

  • Quenching Spills: NEVER use water.[4][2] Use dry sand, Vermiculite, or a Class D fire extinguisher.

  • Quenching Reactions:

    • Dilute the reaction mixture with an inert solvent (Hexane/Toluene).

    • Cool to 0°C or -78°C.

    • Slowly add Isopropanol or t-Butanol (not water/methanol initially) to quench the aluminum alkyls gently.

    • Only after gas evolution ceases, introduce water/aqueous acid.

References

  • Organic Syntheses Protocol

    • Detailed procedures for VAPOL/VANOL ligand handling and catalyst prepar
    • Source: Organic Syntheses, Coll. Vol. 11, p.439 (2009); Vol. 85, p.1 (2008).
    • URL:

  • Safety Data Sheet (TMA)

    • Trimethylaluminum Handling and Safety.[1][2][3][5]

    • Source: Merck/Sigma-Aldrich SDS.
    • URL:

  • VAPOL Ligand Properties

    • Crystal chemistry and stability of VAPOL.[6]

    • Source:J. Org.[6] Chem. 2005, 70, 1, 1–6.[6]

    • URL:

  • Catalytic Applications

    • VAPOL-Aluminum complexes in asymmetric Diels-Alder reactions.[7][8]

    • Source:Organic Process Research & Development 2011, 15, 5, 1089–1107.
    • URL:

Sources

Troubleshooting

VAPOL Racemization Stability at High Temperatures: A Technical Support Guide

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the racemization stability of the VAPOL (Vaulted Biaryl Phosphine) ligand, particularly at elevated temperatures. As a senior application scientist, my goal is to synthesize E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to empower you in your experimental design and interpretation.

Introduction to VAPOL and Atropisomeric Stability

VAPOL, and its counterpart VANOL, are highly effective vaulted biaryl ligands used in a variety of asymmetric catalytic reactions. Their utility stems from their C2-symmetric chiral scaffold, which creates a well-defined chiral pocket crucial for high enantioselectivity.[1] This chirality is a result of atropisomerism, a phenomenon of restricted rotation around a single bond, in this case, the biaryl bond.[2]

The configurational stability of these atropisomers is not infinite. At elevated temperatures, the molecule can gain sufficient thermal energy to overcome the rotational energy barrier, leading to racemization—the conversion of one enantiomer into its mirror image, resulting in a loss of enantiomeric purity.[3] Understanding the thermal stability of VAPOL is therefore critical for designing robust catalytic processes, especially those requiring heat.

Frequently Asked Questions (FAQs)

Q1: At what temperature does VAPOL start to racemize?

This is a critical question for any researcher using VAPOL in heated reactions. While a precise, universally applicable racemization temperature is not documented under all possible experimental conditions, we can infer its high thermal stability from its common applications. VAPOL- and VANOL-derived catalysts are often prepared or used at temperatures around 80 °C without significant loss of enantioselectivity, suggesting a substantial barrier to racemization under these conditions.[4][5] For comparison, the parent biaryl compound, BINOL, has been shown to racemize at temperatures exceeding 200 °C.[3] Given VAPOL's more sterically hindered "vaulted" structure, it is reasonable to hypothesize that its racemization barrier is at least comparable to, if not greater than, that of BINOL.

However, factors such as the solvent, the presence of acids or bases, and the coordination to a metal center can influence the racemization rate.[6] Therefore, for reactions conducted at temperatures significantly above 80-100 °C, or for prolonged reaction times, it is crucial to experimentally verify the configurational stability of VAPOL under your specific reaction conditions.

Q2: What are the primary factors that can influence the racemization of VAPOL at high temperatures?

Several factors can impact the rotational energy barrier and thus the rate of racemization for biaryl atropisomers like VAPOL:

  • Temperature: This is the most direct factor. Higher temperatures provide more thermal energy to overcome the rotational barrier.[3] The relationship between temperature and the rate of racemization can be described by the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡).[7]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the ground state and the transition state of the atropisomeric rotation. While the effect can be complex, generally, more polar solvents can potentially lower the racemization barrier by stabilizing a more polar transition state.[6]

  • Presence of Catalysts (Acids/Bases): Acidic or basic conditions can catalyze the racemization process. For biaryl systems, this is less common than for other types of chiral molecules, but it is a possibility that should not be discounted, especially if the ligand can be protonated or deprotonated.

  • Coordination to Metal Centers: The coordination of VAPOL to a metal center can alter the geometry and electronic properties of the biaryl backbone. This can either increase or decrease the barrier to rotation. The specific effect will depend on the metal, its oxidation state, and the other coordinating ligands.

Q3: How does the thermal stability of VAPOL compare to other common biaryl ligands like VANOL and BINOL?
  • VAPOL vs. BINOL: VAPOL possesses a "vaulted" structure due to the phenanthrene units, which creates a more sterically hindered environment around the biaryl axis compared to the naphthalene units of BINOL. This increased steric hindrance is expected to result in a higher rotational barrier and therefore greater thermal stability for VAPOL compared to BINOL.

  • VAPOL vs. VANOL: VAPOL and VANOL are structurally very similar, with both being vaulted biaryl ligands. They often provide similar levels of enantioselectivity in catalytic reactions. It is likely that their racemization barriers and thermal stabilities are also very similar.

The following table summarizes the general expectations, though experimental verification is always recommended.

LigandStructural FeaturesExpected Relative Thermal Stability
BINOL Naphthalene-based biarylGood
VANOL Vaulted binaphtholHigh
VAPOL Vaulted biphenanthrolHigh

Troubleshooting Guide: Investigating VAPOL Racemization in Your Experiment

If you suspect that racemization of your VAPOL ligand may be occurring at the high temperatures of your reaction, here is a structured approach to troubleshoot the issue.

Symptom: Decreased Enantiomeric Excess (ee) of the Product at Higher Temperatures

If you observe a drop in the enantiomeric excess of your product when running a reaction at elevated temperatures, one of the potential causes is the racemization of the VAPOL ligand.

G start Decreased Product ee at High Temperature check_ligand Isolate and Analyze VAPOL Post-Reaction start->check_ligand Potential Ligand Racemization control_exp Run a Blank Experiment (VAPOL + Solvent at High Temp) start->control_exp To Isolate Ligand Stability chiral_hplc Analyze VAPOL by Chiral HPLC check_ligand->chiral_hplc control_exp->chiral_hplc no_racemization VAPOL is Stable. Investigate Other Causes. chiral_hplc->no_racemization No Change in ee racemization_confirmed VAPOL Racemization Confirmed chiral_hplc->racemization_confirmed Decrease in ee optimize Optimize Reaction Conditions racemization_confirmed->optimize lower_temp Lower Reaction Temperature optimize->lower_temp reduce_time Reduce Reaction Time optimize->reduce_time change_solvent Change Solvent optimize->change_solvent

Caption: Troubleshooting workflow for suspected VAPOL racemization.

Experimental Protocols for Assessing VAPOL Racemization

For researchers who need to quantify the racemization stability of VAPOL under their specific experimental conditions, here are detailed protocols based on established methods for studying atropisomers.[8][9][10]

Protocol 1: Kinetic Analysis of Racemization by Chiral HPLC

This method involves heating an enantioenriched sample of VAPOL at a specific temperature and monitoring the decrease in its enantiomeric excess over time using chiral High-Performance Liquid Chromatography (HPLC).

Materials:

  • Enantiomerically pure (or enriched) VAPOL

  • High-purity solvent (the same as in your reaction)

  • HPLC-grade solvents for the mobile phase

  • Chiral HPLC column capable of resolving VAPOL enantiomers

  • Thermostated heating block or oil bath

  • Small, sealable reaction vials

Procedure:

  • Prepare VAPOL Solution: Prepare a stock solution of enantioenriched VAPOL in the desired solvent at a known concentration.

  • Initial ee Measurement (t=0): Inject an aliquot of the stock solution onto the chiral HPLC column to determine the initial enantiomeric excess (%ee₀).

  • Heating: Place several sealed vials, each containing an aliquot of the VAPOL stock solution, into the pre-heated thermostated block at the desired temperature.

  • Time Points: At regular time intervals, remove one vial from the heating block and immediately quench it in an ice bath to stop the racemization.

  • HPLC Analysis: Analyze the sample from each time point by chiral HPLC to determine the %ee at that time.

  • Data Analysis: The racemization of atropisomers follows first-order kinetics.[3] Plot ln(%ee) versus time. The slope of the resulting straight line will be equal to -k_rac, where k_rac is the rate constant for racemization at that temperature.

  • Determining the Energy Barrier (ΔG‡): Repeat the experiment at several different temperatures to obtain k_rac at each temperature. The Gibbs free energy of activation for racemization (ΔG‡) can then be calculated using the Eyring equation:

    k_rac = (k_B * T / h) * e^(-ΔG‡ / RT)

    where:

    • k_B is the Boltzmann constant

    • T is the absolute temperature in Kelvin

    • h is the Planck constant

    • R is the ideal gas constant

Protocol 2: Dynamic High-Performance Liquid Chromatography (DHPLC)

For VAPOL derivatives with lower racemization barriers where the interconversion occurs on the timescale of the HPLC separation, dynamic HPLC can be used. This technique involves analyzing the sample on a chiral column at various temperatures. As the column temperature increases, the enantiomers will begin to interconvert on the column, leading to a change in the chromatogram, from two sharp peaks to broadened peaks, and eventually to a single coalesced peak. The coalescence temperature can be used to estimate the racemization barrier.[11]

Protocol 3: Variable Temperature Nuclear Magnetic Resonance (VT-NMR)

VT-NMR is another powerful technique for studying dynamic processes like atropisomerism, particularly for compounds that racemize more rapidly.[8][9] In the presence of a chiral solvating agent, the NMR signals for the two enantiomers may be distinct. As the temperature is increased, these signals will broaden and eventually coalesce. The coalescence temperature and lineshape analysis can be used to determine the rate of interconversion and the activation energy barrier.[12]

Conclusion

VAPOL is a robust and thermally stable chiral ligand, suitable for a wide range of asymmetric catalytic reactions, including those performed at moderately elevated temperatures. However, like all atropisomeric compounds, it is susceptible to racemization under sufficiently harsh thermal conditions. By understanding the factors that influence its configurational stability and by employing the troubleshooting and experimental protocols outlined in this guide, researchers can confidently design their experiments, ensuring the integrity of the VAPOL ligand and the reliability of their results.

References

  • Clayden, J., & Smith, M. (2023). Interrogating the Configurational Stability of Atropisomers.
  • Bringmann, G., Mortimer, A. J., Keller, P. A., Gresser, M. J., Garner, J., & Breuning, M. (2005). Atroposelective Synthesis of Axially Chiral Biaryls by Dynamic Kinetic Resolution.
  • Armstrong, R. J., Smith, M. D., & Clayden, J. (2023). Interrogating the configurational stability of atropisomers. Nature Protocols, 18(9), 2845–2867. [Link]

  • University of Bristol. (2023). Interrogating the Configurational Stability of Atropisomers. University of Bristol Research Portal. [Link]

  • Knowles, R. R. (2018). Atropisomers. The Knowles Group, Princeton University.
  • Request PDF. (n.d.). Thermal racemization of biaryl atropisomers. ResearchGate. [Link]

  • LaPlante, S. R., Fandrick, D. R., Fandrick, K. R., Huck, B. R., & Sirois, L. E. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32303–32308. [Link]

  • Welch, C. J., et al. (2018). Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. Organic Process Research & Development, 22(9), 1294-1300.
  • Clayden, J. (2023). Exploring the Kinetics of Chirality: Measuring Racemization Rates in Atropisomeric Molecules. Springer Nature Research Communities. [Link]

  • Miller, S. J. (2004). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society, 126(25), 7772–7773. [Link]

  • Demchuk, O. M. (2015). The DFT study on racemisation of atropisomeric biaryls. International Letters of Chemistry, Physics and Astronomy, 54, 144-162.
  • Singh, V. K. (2017). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 2(11), 7599–7613. [Link]

  • The Development of a New Class of Atropisomeric Heteroaromatic Biaryl Ligands for Enantioselective Transformations. (2016). American Chemical Society Petroleum Research Fund.
  • Singh, V. K. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 8(20), 17665–17682. [Link]

  • Friščić, T. (2021). When chirality breaks: mechanochemical degradation of biaryl atropisomers. Chemical Science, 12(1), 209-215.
  • Request PDF. (n.d.). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. ResearchGate. [Link]

  • Armstrong, R. J., Smith, M. D., & Clayden, J. (2023). Interrogating the configurational stability of atropisomers. PubMed. [Link]

  • Wulff, W. D. (2007). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts.
  • Scilit. (n.d.). An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. Scilit. [Link]

  • Blaschke, G., & Walther, B. (1996). Kinetics of racemization of (+)- and (-)-diethylpropion: studies in aqueous solution, with and without the addition of cyclodextrins, in organic solvents and in human plasma. PubMed. [Link]

  • Mazzotti, M. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ETH Zurich Research Collection. [Link]

  • González, L. (2012). Mimicking anaesthetic-receptor interaction: a combined spectroscopic and computational study of propofol···phenol. PubMed. [Link]

  • Pérez, D. (2022). Synthetic chiral molecular nanographenes: the key figure of the racemization barrier.
  • Maeda, S. (2024). On Accelerating Substrate Optimization Using Computational Gibbs Energy Barriers. ACS Omega, 9(3), 3619–3627. [Link]

  • Mazzotti, M. (2023). Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. Crystal Growth & Design, 23(8), 5831–5840. [Link]

  • Moradi, S. (2025).
  • Vyazovkin, S. (2019). Advanced Isoconversional Kinetic Analysis for the Elucidation of Complex Reaction Mechanisms: A New Method for the Identification of Rate-Limiting Steps. Molecules, 24(9), 1735. [Link]

  • Lantoine, F. (2019). Computational study of PEDOT derivatives: reducing air stability to satisfy the self-doping criteria of transparent conjugated polymers. Physical Chemistry Chemical Physics, 21(31), 17143-17154.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Characterization of [1,1'-Biphenanthrene]-2,2'-diol: A Comparative Analysis

For researchers and professionals in drug development and materials science, the precise structural elucidation of chiral molecules is paramount. [1,1'-Biphenanthrene]-2,2'-diol, a sterically hindered analogue of the fam...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of chiral molecules is paramount. [1,1'-Biphenanthrene]-2,2'-diol, a sterically hindered analogue of the famed BINOL ([1,1'-Binaphthalene]-2,2'-diol), presents a unique challenge and opportunity in the design of chiral ligands and catalysts. Its atropisomeric nature—chirality arising from restricted rotation about a single bond—demands robust analytical techniques for unambiguous characterization.

This guide provides an in-depth exploration of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural verification of [1,1'-Biphenanthrene]-2,2'-diol. We will dissect the intricacies of its anticipated spectrum, offer a detailed experimental protocol, and objectively compare the capabilities of ¹H NMR with other essential analytical methods.

The Structural Landscape: Why ¹H NMR is a Cornerstone Technique

[1,1'-Biphenanthrene]-2,2'-diol possesses a C₂-symmetric chiral axis, with the bulky phenanthrene moieties preventing free rotation around the C1-C1' bond. This locked conformation results in a stable, chiral structure. ¹H NMR spectroscopy is exceptionally well-suited for probing such three-dimensional arrangements. It provides a wealth of information through three key parameters:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of a proton. In this molecule, the extensive aromatic system and the presence of hydroxyl groups lead to a wide dispersion of signals, primarily in the downfield region.

  • Spin-Spin Coupling (J): The splitting of signals reveals the connectivity of protons through covalent bonds, allowing for the mapping of neighboring protons.

  • Integration: The area under each signal is proportional to the number of protons it represents, serving as an internal quantitative measure.

Furthermore, advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximity between protons, which is indispensable for confirming the stereochemical arrangement of atropisomers.[1][2]

Caption: Chemical structure of [1,1'-Biphenanthrene]-2,2'-diol.

Dissecting the ¹H NMR Spectrum: An Expert's Prediction

Expected Chemical Shift Regions:

  • Aromatic Protons (δ 7.0–9.0 ppm, 14H): The fourteen protons on the two phenanthrene rings will reside in this highly deshielded region due to the aromatic ring currents.[6] The C₂ symmetry means that the two phenanthrene units are chemically equivalent, but the protons on each individual ring are not. This will result in seven unique signals, each integrating to two protons. We anticipate a complex series of doublets, triplets, and multiplets arising from ortho (³J ≈ 6-8 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) couplings.[7] Protons in the sterically congested "bay region" of the phenanthrene core are expected to be the most deshielded.

  • Hydroxyl Protons (δ 4.0–8.0 ppm, 2H): The two hydroxyl protons will typically appear as a broad singlet.[8] Its chemical shift is highly sensitive to the solvent, concentration, and temperature due to hydrogen bonding.[9] This signal can be definitively identified by adding a drop of deuterium oxide (D₂O) to the NMR tube; the hydroxyl protons will exchange with deuterium, causing the signal to disappear from the spectrum.

The Power of 2D NMR for Assignment:

Given the spectral complexity in the aromatic region, a simple 1D ¹H NMR spectrum is insufficient for complete assignment. Two-dimensional techniques are essential:

  • COSY (Correlation Spectroscopy): Maps out all the proton-proton coupling networks, allowing for the tracing of adjacent protons within each aromatic ring system.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for confirming the atropisomeric structure. It identifies protons that are close in space, even if they are not directly bonded. Key NOE correlations would be expected between protons on one phenanthrene ring and those on the other, particularly near the chiral axis.[2]

NOE_Correlations H_A Proton on Ring 1 (e.g., H10) H_B Proton on Ring 2 (e.g., H10') H_A->H_B Key NOE Correlation (Through-space) H_C Adjacent Proton on Ring 1 (e.g., H9) H_A->H_C COSY Correlation (Through-bond) OH Hydroxyl Proton H_A->OH Potential NOE

Caption: Key NMR correlations for structural assignment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum.

Materials:

  • [1,1'-Biphenanthrene]-2,2'-diol (approx. 5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) of high purity

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vial and spatula

Caption: Step-by-step workflow for ¹H NMR analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of [1,1'-Biphenanthrene]-2,2'-diol into a clean, dry vial. Add approximately 0.6 mL of deuterated solvent and gently agitate until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument software will be used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity and high resolution.

  • 1D ¹H Spectrum Acquisition: Acquire a standard proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration on a modern 400 or 500 MHz spectrometer.

  • 2D Spectra Acquisition (Recommended): For unambiguous assignment, run standard COSY and NOESY/ROESY experiments. The mixing time for the NOESY experiment should be optimized based on the molecule's size, but a starting value of 500-800 ms is often appropriate for molecules in this size range.[2]

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization, particularly for chiral molecules, often necessitates a multi-technique approach. Other methods provide complementary information.[10][11][12]

Technique Principle Information Provided Advantages Limitations
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, connectivity, stereochemistry, chemical purityNon-destructive, highly informative for structure, quantitativeRelatively low sensitivity, complex spectra can be difficult to interpret, not ideal for enantiomeric excess (ee) without chiral aids[13]
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric excess (ee), chemical purity, retention timeGold standard for ee determination, high sensitivity, robust and reproducible[14][15]Provides no structural information, method development can be time-consuming, destructive
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight, elemental composition (HRMS)Extremely high sensitivity (picomole to femtomole), tolerant of impurities, rapid analysis[16]Inherently "chirally blind" unless coupled with a chiral separation technique (e.g., LC-MS), provides limited structural detail
Circular Dichroism (CD) Differential absorption of circularly polarized lightConfirmation of chirality, information on absolute configuration (by comparison), secondary structureHighly sensitive to chiralityRequires a chromophore near the stereocenter, sensitive to concentration and impurities, not inherently quantitative for ee[14][17]

Expert Insights on Method Selection:

  • For Structural Confirmation: ¹H NMR is unparalleled. The combination of 1D and 2D experiments provides a definitive fingerprint of the molecule's constitution and conformation.

  • For Enantiomeric Purity: Chiral HPLC is the industry standard.[14] Its ability to physically separate and quantify enantiomers makes it the most reliable method for determining enantiomeric excess.

  • For High-Throughput Screening: Mass spectrometry offers speed and sensitivity, making it suitable for quickly confirming the presence of the desired product in many samples, though it won't provide chiral information on its own.[10]

  • For Confirmation of Chirality: A non-zero CD spectrum provides rapid and definitive proof that a sample is chiral and not a racemic mixture.

Conclusion: An Integrated Approach to Characterization

The ¹H NMR spectrum of [1,1'-Biphenanthrene]-2,2'-diol is a rich source of structural information, making it an indispensable tool for any researcher working with this ligand. Its power lies in its ability to provide a detailed map of the molecule's atomic connectivity and spatial arrangement. However, like any single technique, it has its limitations, most notably in the direct determination of enantiomeric purity.

For a truly comprehensive and self-validating characterization, a synergistic approach is recommended. The definitive structural data from ¹H NMR, combined with the quantitative enantiomeric purity analysis from chiral HPLC and the molecular weight confirmation from mass spectrometry, provides an unassailable analytical package. This integrated strategy ensures the highest level of scientific integrity and is the hallmark of rigorous chemical research in both academic and industrial settings.

References

  • Vertex AI Search, Supporting information for "New chiral binol...". Accessed March 7, 2026.
  • Analytical Chemistry, BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids. Accessed March 7, 2026.
  • ResearchGate, ¹H NMR spectra of BINOL (A) and a mixture (B) of BINOL and optically... Accessed March 7, 2026.
  • Analytical Chemistry, Chiral analysis by MS. Accessed March 7, 2026.
  • PubChem, Phenanthrene | C14H10 | CID 995. Accessed March 7, 2026.
  • PMC, Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Accessed March 7, 2026.
  • RSC Publishing, A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via ¹H- and ¹⁹F-NMR spectroscopic analysis. Accessed March 7, 2026.
  • Benchchem, Chiral Analysis of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol: Application Notes and Protocols. Accessed March 7, 2026.
  • SciELO, A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment. Accessed March 7, 2026.
  • International Journal of Chemical and Physical Sciences, Green synthesis, Characterization of Derivatives of 1, 1'-binaphthalene]-2, 2'-diol. Accessed March 7, 2026.
  • MedchemExpress.com, Certificate of Analysis - (S)-1,1'-Bi-2,2'-naphthol. Accessed March 7, 2026.
  • Diva-Portal.org, Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Accessed March 7, 2026.
  • Chemical Society Reviews (RSC Publishing), Advances in chiral analysis: from classical methods to emerging technologies. Accessed March 7, 2026.
  • SpringerLink, The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Accessed March 7, 2026.
  • NP-MRD, ¹H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0230932). Accessed March 7, 2026.
  • Benchchem, A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid. Accessed March 7, 2026.
  • Iowa State University, NMR Coupling Constants - Chemical Instrument
  • Patsnap Eureka, Differences in HPLC and NMR: Structural Elucid
  • Unipd, Advances in chiral analysis: from classical methods to emerging technologies. Accessed March 7, 2026.
  • Chemistry Steps, NMR Chemical Shift Values Table. Accessed March 7, 2026.
  • Chemistry LibreTexts, 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Accessed March 7, 2026.
  • ResearchGate, Ten years of research on NOBIN chemistry. Accessed March 7, 2026.
  • Guidechem, [1,1'-Biphenanthrene]-2,2'-diol 196865-17-5 wiki. Accessed March 7, 2026.
  • ChemicalBook, Phenanthrene(85-01-8) ¹H NMR spectrum. Accessed March 7, 2026.
  • SpectraBase, Phenanthrene - Optional[¹H NMR] - Spectrum. Accessed March 7, 2026.
  • Michigan State University Chemistry, Proton NMR Table. Accessed March 7, 2026.
  • University of Colorado Boulder, Table of Characteristic Proton NMR Shifts. Accessed March 7, 2026.
  • PMC, Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane)
  • MDPI, Chiral Recognition of Carboxylate Anions by (R)-BINOL-Based Macrocyclic Receptors. Accessed March 7, 2026.
  • Modgraph, Proton Chemical Shifts in NMR. Part 141.
  • Rsc.org, Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs)
  • Organic Syntheses, Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Accessed March 7, 2026.
  • University of Connecticut, NOESY and ROESY. Accessed March 7, 2026.
  • ChemicalBook, 1,1'-Bi-2-naphthol(602-09-5) ¹H NMR spectrum. Accessed March 7, 2026.
  • PMC, [¹H]/[²H] discriminated bianthryl atropisotopomers: enantiospecific syntheses from BINOL and direct multi-spectroscopic analyses of their isotopic chirality. Accessed March 7, 2026.
  • PubChem, (S)-(-)-1,1'-Binaphthyl-2,2'-diol. Accessed March 7, 2026.
  • usbio.net, Binol; (-)-S-1,1'-Binaphthyl-2,2'-diol; (1S) - Binaphthalene. Accessed March 7, 2026.
  • ResearchGate, Introduction of a Chiral Biphenanthrene‐Diol Unit to Achieve Circularly Polarized Thermally Activated Delayed Fluorescence | Request PDF. Accessed March 7, 2026.

Sources

Comparative

Executive Summary: The "Vaulted" Challenge

Topic: HPLC Separation of VAPOL Enantiomers Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Process Development Scientists, and Chromatographers. The separation of VAPOL (2,2'-dipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Separation of VAPOL Enantiomers Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Process Development Scientists, and Chromatographers.

The separation of VAPOL (2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol) enantiomers represents a classic challenge in chiral chromatography. Unlike its smaller cousin BINOL, VAPOL possesses a "vaulted" active site—a deep, sterically crowded cleft created by the phenanthrene wings. This structural bulk creates unique steric demands that often render standard "screening" protocols ineffective.

This guide objectively compares the two dominant polysaccharide-based stationary phases—Amylose (Chiralpak AD) and Cellulose (Chiralcel OD) —demonstrating why the amylose helical structure is the superior "lock" for the VAPOL "key."

Part 1: The Separation Challenge (Mechanistic Insight)

To separate VAPOL, one must understand its supramolecular behavior. VAPOL is an atropisomer; its chirality arises from restricted rotation around the biaryl bond.

  • The VAPOL Geometry: The phenyl groups at the 2,2'-positions and the phenanthrene rings create a massive steric wall.

  • The Interaction Mechanism: Polysaccharide columns work via an "inclusion complex" mechanism. The analyte must fit into the chiral grooves (grooves in the helical polymer) of the stationary phase to experience differential retention.

  • The Failure Mode: Linear cellulose polymers (Chiralcel OD) often lack the cavity depth to accommodate the vaulted VAPOL structure, leading to poor resolution (

    
    ) or co-elution.
    

Part 2: Comparative Analysis of Stationary Phases

The following comparison evaluates the two industry-standard columns for VAPOL separation.

Chiralpak AD / AD-H (Amylose-based)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Performance: Superior. The helical structure of amylose forms a more open, flexible cavity that accommodates the bulky phenanthrene wings of VAPOL.

  • Typical Selectivity (

    
    ):  High (
    
    
    
    ).
  • Recommendation: Primary choice for analytical checks (ee determination) and semi-preparative purification.

Chiralcel OD / OD-H (Cellulose-based)[1]
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Performance: Inferior/Variable. While excellent for smaller biaryls like BINOL, the rigid "sheet-like" structure of cellulose often sterically excludes VAPOL, resulting in low retention (

    
    ) and poor separation.
    
  • Typical Selectivity (

    
    ):  Low (
    
    
    
    ).
  • Recommendation: Secondary alternative; only useful if specific mobile phase modifiers are employed.

Data Summary: Chromatographic Performance
ParameterChiralpak AD-H (Recommended)Chiralcel OD-H (Alternative)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Separation Mode Normal Phase (NP)Normal Phase (NP)
Mobile Phase Hexane : 2-Propanol (90:10)Hexane : 2-Propanol (90:10)
Selectivity (

)
~2.4 - 3.0 ~1.1 - 1.3
Resolution (

)
> 5.0 (Baseline) < 1.5 (Partial/Overlap)
Elution Order (S)-VAPOL / (R)-VAPOLVariable

Note: Data reflects typical performance under isocratic conditions at 25°C.

Part 3: Validated Experimental Protocol

This protocol is derived from the standard Wulff group methodologies and optimized for modern HPLC systems.

Method A: Analytical Determination of % ee

Use this method to monitor asymmetric reactions or resolution efficiency.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / 2-Propanol (90:10 v/v).[1]

    • Tip: Premix solvents to prevent pump fluctuation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (VAPOL has strong absorption here due to the phenanthrene system).

  • Sample Prep: Dissolve ~1 mg VAPOL in 1 mL of mobile phase. Filter through 0.45 µm PTFE filter.[2]

  • System Suitability:

    • Retention Time (

      
      ): ~8.0 min
      
    • Retention Time (

      
      ): ~14.0 min
      
    • Tailing Factor (

      
      ): Must be < 1.5.
      
Method B: Semi-Preparative Purification

Use this if chemical resolution (crystallization) fails to reach >99% ee.

  • Column: Chiralpak AD-H Semi-Prep (250 x 10 mm).

  • Mobile Phase: Hexane / Ethanol (85:15 v/v).

    • Why Ethanol? Increases solubility of VAPOL compared to IPA, allowing higher loading per injection.

  • Flow Rate: 4.0 - 5.0 mL/min.

  • Loading: 5–10 mg per injection.

Part 4: Workflow Visualization

The following diagram outlines the decision logic for VAPOL purification, distinguishing between chemical resolution and chromatographic separation.

VAPOL_Workflow cluster_0 Chromatographic Domain Racemate Racemic VAPOL (Starting Material) Screening Analytical Screen (Chiralpak AD-H) Racemate->Screening Analytical Check ChemRes Chemical Resolution (Cyclic Phosphate Route) Racemate->ChemRes Primary Route (Scale >1g) Decision Check % ee Screening->Decision PrepLC Prep HPLC (Hexane/EtOH 85:15) Decision->PrepLC ee < 99% Final Pure (R)- or (S)-VAPOL (>99.9% ee) Decision->Final ee > 99% ChemRes->Screening Verify Purity PrepLC->Final Collect Fractions

Caption: Integrated workflow for VAPOL optical purity determination and purification.

Part 5: Troubleshooting & Optimization

Issue 1: Peak Tailing

  • Cause: Interaction between the phenolic hydroxyls of VAPOL and residual silanols on the silica support.

  • Solution: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Note: While VAPOL is not an amine, the acidic additive suppresses ionization of the phenol and saturates active sites, sharpening the peaks.

Issue 2: Low Solubility

  • Cause: VAPOL is highly lipophilic and crystallizes easily in pure hexane.

  • Solution: Switch the modifier from 2-Propanol to Ethanol or Dichloromethane (DCM) .

    • Caution: If using DCM, ensure the column is "Immobilized" (e.g., Chiralpak IA) rather than "Coated" (AD-H), or keep DCM % very low (<5%) on coated phases to prevent stripping the polymer. For standard AD-H, stick to Ethanol.

References

  • Bao, J., Wulff, W. D., & Rheingold, A. L. (1993). Ligand Design in the Catalytic Asymmetric Diels-Alder Reaction. Journal of the American Chemical Society. Link

    • Context: The foundational paper describing VAPOL synthesis and initial resolution str
  • Chiral Technologies. (2020). Chiralpak AD-H Instruction Manual.Link

    • Context: Technical specifications for the amylose stationary phase recommended in this guide.
  • Zhang, Y., & Wulff, W. D. (2008). Resolution of VAPOL. Organic Syntheses.[3] Link

    • Context: Detailed chemical resolution procedure which relies on the HPLC methods described above for valid

Sources

Validation

11B NMR Analysis of VAPOL-Boron Species: A Comparative Guide

Executive Summary & Strategic Importance In asymmetric catalysis, particularly for the aziridination of imines and hetero-Diels-Alder reactions, VAPOL (Vaulted Biaryl Phenanthrol) derived boron catalysts exhibit superior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In asymmetric catalysis, particularly for the aziridination of imines and hetero-Diels-Alder reactions, VAPOL (Vaulted Biaryl Phenanthrol) derived boron catalysts exhibit superior enantioselectivity compared to their VANOL and BINOL counterparts. However, the "VAPOL-boron catalyst" is not a single static entity; it exists in a dynamic equilibrium between inactive monomeric species and the highly active boroxinate (pyroborate) species.

This guide provides a definitive technical comparison of these species using


B NMR spectroscopy . Unlike 

H NMR, which can be cluttered by ligand signals,

B NMR directly probes the Lewis acid center's coordination environment, offering a binary "Go/No-Go" metric for catalyst quality.
Key Technical Differentiator
  • 3-Coordinate Boron (Inactive/Precursor): Broad signals, downfield (

    
     +20 to +80 ppm).
    
  • 4-Coordinate Boron (Active Complex): Sharp signals, upfield (

    
     -20 to +10 ppm).
    

Mechanistic Architecture & Species Comparison

The preparation of VAPOL-boron catalysts typically involves heating the ligand with a boron source (e.g.,


 or 

). This process generates two primary competing species: the Mesoborate (B1) and the Boroxinate (B2) .
The B1 vs. B2 Equilibrium
  • Species B1 (Mesoborate): A monomeric 1:1 Ligand:Boron complex. It is a weak Lewis acid and catalytically inferior.

  • Species B2 (Boroxinate): A catalytic oligomer containing a boroxine (

    
    ) core. One boron atom is spiro-fused to the VAPOL ligand.[1][2] In the presence of a substrate (imine), this forms a Brønsted acid-assisted Lewis acid ion pair , which is the true active catalyst.
    
Comparative Data Table: B NMR Signatures
SpeciesCoordination NumberElectronic Environment

B Chemical Shift (

ppm)
Peak ShapeCatalytic Activity
Free

3Trigonal Planar+17.0 to +18.0BroadPrecursor
VAPOL-Mesoborate (B1) 3Trigonal Planar~ +20 to +25Very BroadLow
VAPOL-Boroxinate (B2) 3 (Ring) / 4 (Spiro)Mixed~ +30 (Ring)BroadHigh
Active Complex (Substrate Bound)4 Tetrahedral +5.5 to +5.7 Sharp Active

4Tetrahedral0.0 (Reference)SharpStandard

Critical Insight: The appearance of the sharp resonance at 5.7 ppm upon addition of the imine substrate is the definitive spectroscopic signature of the active catalytic cycle.

Visualization of Catalyst Speciation

The following diagram illustrates the equilibrium and the structural transformation detected by NMR.

VAPOL_Speciation Precursor Boron Source (B(OPh)3 or BH3) B1 Mesoborate (B1) (Inactive Monomer) 11B: ~22 ppm (Broad) Precursor->B1 Mixing VAPOL VAPOL Ligand VAPOL->B1 Mixing B2 Boroxinate (B2) (Pre-Catalyst Scaffold) 11B: ~33 ppm (Ring) B1->B2 Heat/H2O removal (Oligomerization) B2->B1 Hydrolysis Active Active Ion Pair (Substrate Bound) 11B: 5.7 ppm (Sharp) B2->Active + Imine Substrate (Coordination)

Figure 1: Speciation pathway of VAPOL-boron catalysts. The transition from red (inactive) to green (active) is trackable via the upfield shift in


B NMR.

Validated Experimental Protocols

To ensure reproducibility, follow this protocol derived from Wulff’s optimized procedures. This method maximizes the formation of the B2 species.

Protocol A: Catalyst Preparation & NMR Sampling

Reagents:

  • (S)-VAPOL Ligand (>99% ee)

  • 
     (or 
    
    
    
    )[3]
  • Solvent:

    
     (dried over molecular sieves)
    
  • NMR Tube: Quartz (Recommended to eliminate background boron signal from Pyrex glass).[4][5]

Workflow:

  • Stoichiometry: In a flame-dried Schlenk flask, combine VAPOL (1.0 equiv) with

    
     (3.0 equiv) and PhOH (2.0 equiv). Note: PhOH is required if using borane to generate the necessary phenoxy ligands for the boroxine core.
    
  • Thermal Activation: Heat the mixture in Toluene at 100 °C for 1 hour . This high temperature is crucial to drive the equilibrium from B1 (kinetic product) to B2 (thermodynamic product).

  • Solvent Swap: Remove volatiles under high vacuum (0.1 mmHg) at 100 °C. Redissolve the residue in dry

    
     (0.6 mL).
    
  • Substrate Addition (In-situ Monitoring): Add the imine substrate (1.0 equiv).

  • Acquisition: Transfer to the Quartz NMR tube under inert atmosphere.

Protocol B: B NMR Acquisition Parameters

Boron-11 is a quadrupolar nucleus (


), leading to broad lines for asymmetric environments.[6] Standard parameters often fail to visualize the broad B1/B2 signals.
ParameterSettingRationale
Frequency 128-160 MHz (on 400-500 MHz machine)Higher fields increase quadrupolar broadening; 400 MHz is optimal.
Pulse Sequence zg (Standard 1-Pulse)Decoupling is generally not required.
Spectral Width 200 ppm (+100 to -100)Captures both downfield (3-coord) and upfield (4-coord) species.
Relaxation Delay (D1) 0.1 - 0.5 sec

B relaxes very quickly; fast repetition is possible.
Line Broadening (LB) 30 - 50 HzEssential processing step to smooth baseline noise for broad signals.
Background Suppression Z-Gating or Background Subtraction If using Pyrex tubes, a broad "hump" from borosilicate glass appears at ~0 ppm. Subtract a blank spectrum or use quartz.

Comparative Analysis: VAPOL vs. Alternatives

VAPOL vs. VANOL

While VANOL (Vaulted Binaphthol) is structurally similar, VAPOL possesses a deeper chiral pocket.

  • NMR Distinction: The

    
    B spectra are qualitatively similar (both form boroxinates), but the exchange dynamics  differ. VAPOL-boron species typically show sharper, more defined active complex peaks (5.7 ppm) compared to VANOL analogues, indicating a tighter, more rigid substrate binding which correlates with VAPOL's higher enantioselectivity (often >95% ee vs ~90% for VANOL).
    
Boroxinate vs. Lewis Acid Monomers

Many commercial boron catalysts (e.g., chiral oxazaborolidines) rely on a monomeric mechanism.

  • Performance: The VAPOL-boroxinate (B2) operates via a double-activation mechanism (Brønsted/Lewis acid).

  • Stability: The B2 species is thermodynamically more stable than the B1 monomer. In

    
    B NMR, a sample that shows only the broad downfield signal (~22 ppm) indicates a failed catalyst preparation  (likely due to insufficient heating or moisture contamination). A high-quality catalyst must show the capacity to form the upfield 5.7 ppm peak upon substrate addition.
    

References

  • Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction. Journal of the American Chemical Society, 2009. Link

  • Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands. Journal of the American Chemical Society, 2004. Link

  • Three-Coordinated Boron-11 Chemical Shifts in Borates. Inorganic Chemistry, 2001.[7] Link

  • Mechanism of the VAPOL-Catalyzed Aziridination. Michigan State University Chemistry Department (Wulff Group).Link

Sources

Comparative

The Structural Paradigm: Vaulted Biaryls vs. Traditional BINOL

The VAPOL Advantage in Asymmetric Hetero-Diels-Alder Reactions: A Comparative Literature Review For decades, the asymmetric synthesis of six-membered heterocycles—critical scaffolds in drug development—has relied heavily...

Author: BenchChem Technical Support Team. Date: March 2026

The VAPOL Advantage in Asymmetric Hetero-Diels-Alder Reactions: A Comparative Literature Review

For decades, the asymmetric synthesis of six-membered heterocycles—critical scaffolds in drug development—has relied heavily on chiral organocatalysts. While BINOL (1,1′-bi-2-naphthol) and its derivatives have historically served as the "privileged" class of chiral ligands, the structural limitations of their shallow chiral pockets often result in suboptimal enantioselectivity during complex cycloadditions[1].

This guide objectively evaluates the efficiency of VAPOL (vaulted 3,3'-biphenanthrol) against traditional BINOL-derived catalysts in hetero-Diels-Alder (HDA) reactions. By analyzing structural causality, quantitative performance, and validated experimental workflows, this review provides researchers with actionable insights for optimizing asymmetric cyclization.

The primary driver of enantioselectivity in HDA reactions is the catalyst's ability to rigidly lock the substrate into a specific transition-state geometry, preventing facial slippage.

  • BINOL Derivatives: In the solid state, the dihedral angle between the two naphthyl rings of BINOL is typically >90°, resulting in a transoid conformation. This geometry creates a relatively open, shallow chiral pocket that is prone to substrate rotation during the critical [4+2] concerted cycloaddition[2].

  • VAPOL Derivatives: VAPOL and its analog VANOL possess a unique vaulted backbone that adopts a cisoid conformation (dihedral angle <90°). This structural divergence forms a deep, highly rigid steric shield[1][2]. When converted into Brønsted acids (e.g., VAPOL-phosphoric acid) or Lewis acid complexes (e.g., VAPOL-BOROX), this deep pocket enforces strict facial selectivity, drastically reducing the formation of off-target enantiomers[3][4].

Ligand_Comparison Root Chiral Ligand Selection for HDA Reactions BINOL BINOL Derivatives Root->BINOL VAPOL VAPOL Derivatives Root->VAPOL B_Out Transoid Packing Shallow Chiral Pocket Prone to Substrate Slippage BINOL->B_Out V_Out Cisoid Vaulted Backbone Deep Steric Shielding High Facial Selectivity VAPOL->V_Out

Structural divergence and stereocontrol efficacy of biaryl ligands in HDA reactions.

Quantitative Performance Comparison

The table below synthesizes experimental data comparing VAPOL and BINOL across various Diels-Alder and hetero-Diels-Alder methodologies.

Table 1: Efficiency Comparison of Chiral Catalysts in Cycloaddition Reactions

Catalyst SystemReaction TypeSubstratesYieldEnantiomeric Excess (ee)Reference
Et₂AlCl / BINOL Diels-AlderCyclopentadiene + AcroleinHigh13–41%[3]
Et₂AlCl / VAPOL Diels-AlderCyclopentadiene + Acrolein>95%>98%[3]
BINOL-Phosphoric Acid Aza-Diels-Alder (VMMnR)Silyloxyfuran + AldiminesModerate<80%[4]
VAPOL-Phosphoric Acid Aza-Diels-Alder (VMMnR)Silyloxyfuran + AldiminesUp to 98%>99%[4]
Ca-BINOL Phosphate (1-Naphthyl) Hetero-Diels-Alderα-Keto Esters + Danishefsky's Diene94%99%[5]
Ca-VAPOL Phosphate Hetero-Diels-Alderα-Keto Esters + Danishefsky's DieneHigh82%[5]

Objective Insight: While VAPOL vastly outperforms unsubstituted BINOL in standard Diels-Alder and aza-Diels-Alder reactions[3][4], highly substituted BINOL derivatives (such as 1-naphthyl-BINOL) can sometimes exhibit superior matched-pair stereocontrol in specific oxa-HDA reactions involving α-keto esters[5]. This highlights the necessity of empirical catalyst screening in drug discovery pipelines.

Mechanistic Pathway: VAPOL-Catalyzed Aza-Diels-Alder

In the synthesis of complex N-heterocycles, VAPOL-derived phosphoric acids act as bifunctional chiral Brønsted acids. They activate the imine electrophile via hydrogen bonding while simultaneously shielding one face of the substrate, directing the incoming diene nucleophile exclusively to the unshielded face[4].

VAPOL_Mechanism A Aldimine Substrate C Hydrogen-Bonded Transition State A->C B VAPOL Phosphoric Acid (Chiral Brønsted Acid) B->C Activation E Concerted Aza-Diels-Alder Cycloaddition C->E Steric Shielding D Diene Nucleophile D->E F Chiral N-Heterocycle (>98% ee) E->F

Mechanistic pathway of VAPOL-catalyzed asymmetric aza-Diels-Alder cycloaddition.

Self-Validating Protocol: Enantioselective Aza-Diels-Alder Reaction

To ensure reproducibility and scientific integrity, the following protocol for a VAPOL-phosphoric acid-catalyzed aza-Diels-Alder reaction incorporates built-in validation checkpoints and mechanistic causality.

Objective: Enantioselective synthesis of chiral N-heterocycles via the reaction of an aldimine with a diene (e.g., 2-(trimethylsilyloxy)furan).

Phase 1: Catalyst Activation & Reaction Setup
  • Preparation: Flame-dry a Schlenk flask under argon to eliminate ambient moisture.

    • Causality: Water competitively hydrogen-bonds with the VAPOL-phosphoric acid catalyst, dampening its ability to activate the imine substrate and compromising the chiral pocket[1].

  • Reagent Mixing: Dissolve the aldimine (1.0 equiv) and VAPOL-phosphoric acid (10 mol%) in anhydrous toluene. Cool the mixture to -78 °C.

    • Causality: Toluene, a non-polar solvent, maximizes the strength of the hydrogen-bonding network between the Brønsted acid and the imine. The cryogenic temperature rigidifies the transition state, maximizing the stereodirecting effect of VAPOL's vaulted pocket[4].

Phase 2: Cycloaddition & Kinetic Control
  • Diene Addition: Add the diene (1.2 equiv) dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the highly reactive diene, suppressing uncatalyzed background reactions and diene homocoupling.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) until the imine is fully consumed (typically 12–24 hours).

    • Validation Checkpoint: Complete consumption of the UV-active imine spot confirms the catalytic cycle is functioning efficiently without product inhibition.

Phase 3: Quenching & Analytical Validation
  • Quenching: Quench the reaction vigorously with saturated aqueous NaHCO₃ at -78 °C before allowing it to warm to room temperature.

    • Causality: Immediate basic neutralization of the Brønsted acid prevents post-reaction epimerization or degradation of the sensitive cycloadduct.

  • Isolation & Validation: Extract with dichloromethane, concentrate, and purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

    • Validation Checkpoint: The HPLC trace must be compared against a racemic standard synthesized using an achiral acid (e.g., diphenyl phosphate) to definitively validate the ee[4].

Case Studies in Drug Development: Alkaloid Synthesis

The practical utility of VAPOL's efficiency is best demonstrated in total synthesis. The Schneider group successfully utilized VAPOL-derived phosphoric acids to control the aza-Diels-Alder reaction pathway in vinylogous Mukaiyama-type reactions (VMMnR)[4].

By employing VAPOL Brønsted acids, researchers were able to bypass standard acyclic Mannich adducts and directly force the reaction cascade into forming complex cyclic N-heterocycles. This methodology was successfully applied to the total synthesis of naturally occurring biologically active alkaloids, including (R)-coniine and (S)-anabasine , achieving exceptional stereocontrol (>99:1 diastereomeric ratio and >99% ee)[4].

References

  • Title: BINOL and Derivatives | Source: sigmaaldrich.com | URL: 3

  • Title: New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts | Source: msu.edu | URL: 1

  • Title: The iso-VAPOL Ligand: Synthesis, Solid-State Structure and its Evaluation as a BOROX Catalyst | Source: researchgate.net | URL: 2

  • Title: Silyldienolates in Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions: A Review | Source: mdpi.com | URL: 4

  • Title: Chiral Metal Phosphate Catalysis: Highly Asymmetric Hetero-Diels-Alder Reactions | Source: rsc.org | URL: 5

Sources

Validation

Crystallographic Insights into VAPOL Boroxinate Intermediates: A Comparative Guide

Topic: X-ray crystallography of VAPOL boroxinate intermediates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In the realm of asymmetric ca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography of VAPOL boroxinate intermediates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the realm of asymmetric catalysis, particularly for the aziridination of imines, the VAPOL (Vaulted Biaryl Phenanthrol) ligand system stands as a privileged scaffold.[1][2][3] Unlike its planar analogue BINOL, VAPOL induces the formation of a singular, highly organized boroxinate intermediate. This guide dissects the crystallographic evidence defining these intermediates, comparing their structural integrity and catalytic performance against VANOL and BINOL alternatives. We provide actionable protocols for crystallizing these moisture-sensitive species, grounded in the authoritative work of the Wulff group.

The Mechanistic Architecture: Defining the Boroxinate Core[4]

The active catalyst in Wulff-type asymmetric aziridination is not a simple Lewis acid-base adduct but a complex chiral boroxinate ion pair . X-ray crystallography has been pivotal in overturning earlier assumptions of a simple Lewis acid mechanism, revealing instead a Brønsted acid-assisted pathway.

The Active Species

The crystallographic data reveals a


 boroxine ring core. Crucially, one boron atom is spiro-fused  to the VAPOL ligand, rendering it 4-coordinate (tetrahedral) and anionic. The remaining two boron atoms are 3-coordinate (trigonal planar).
  • Anion: VAPOL-boroxinate (chiral).[4][5][6]

  • Cation: Protonated substrate (Imine-H

    
    ).
    
  • Interaction: The supramolecular assembly is held together by a charge-assisted hydrogen bond between the iminium proton and the oxygen atoms of the boroxinate core.

Pathway Visualization

The following diagram illustrates the non-intuitive assembly of the active catalyst, distinguishing between the resting states (Pyroborate/Mesoborate) and the active Boroxinate.

CatalystAssembly cluster_0 Critical Insight: Water Requirement VAPOL VAPOL Ligand (Vaulted Biaryl) PreCat Pre-Catalyst Mixture (Pyroborate + Mesoborate) VAPOL->PreCat 80°C, Toluene BoronSource B(OPh)3 or BH3 + 3 H2O BoronSource->PreCat ActiveCat Active Boroxinate Ion Pair (Crystalline Species) PreCat->ActiveCat + Imine (Rapid Assembly) Imine Substrate (Imine) Imine->ActiveCat Protonation

Figure 1: The assembly pathway of the VAPOL boroxinate catalyst.[6] Note that while commercial


 often contains sufficient hydrolyzed species, pure reagents require the explicit addition of water (3 equiv) to form the boroxine core.[1]

Comparative Analysis: VAPOL vs. VANOL vs. BINOL[2][6][8][9]

The superior performance of VAPOL is not merely electronic but strictly structural. Crystallography elucidates why VAPOL and VANOL succeed where BINOL often fails.

Structural Divergence Table
FeatureVAPOL BoroxinateVANOL BoroxinateBINOL Boron Species
Ligand Backbone Vaulted (Phenanthrol)Vaulted (Naphthol)Planar (Naphthol)
Active Species Purity Single Species (Boroxinate)Single Species (Boroxinate)Mixture (Boroxinate + Spiro-borate)
Chiral Pocket Depth Deep (Steric shielding of B-center)ModerateShallow
Catalytic Outcome (ee%) >90-98% (Phenyl Imines)>90% (Cyclohexyl Imines)Low / Variable (often <50%)
Crystallizability High (with counter-ion exchange)ModerateLow (due to species mixtures)
The "BINOL Failure" Explained

X-ray and NMR studies confirm that BINOL forms a competitive equilibrium between the desired boroxinate and an undesired spiro-borate .

  • Boroxinate: Induces

    
    -enantiomer.
    
  • Spiro-borate: Induces

    
    -enantiomer.
    
  • Result: The two species cancel each other out, leading to racemic or low-ee product. VAPOL's "vaulted" steric bulk sterically precludes the formation of the spiro-borate, forcing the system exclusively into the highly selective boroxinate manifold.

Experimental Protocol: Crystallization of Intermediates

Isolating crystals of a reactive catalytic intermediate is challenging. The VAPOL boroxinate is sensitive to moisture and solvolysis. The following protocol utilizes a counter-ion exchange strategy (using DMAP or TMA) to stabilize the lattice for X-ray diffraction, as validated by the Wulff group.

Reagents
  • (S)-VAPOL Ligand

  • Triphenylborate (

    
    ) or Borane-Dimethylsulfide (
    
    
    
    )
  • 4-Dimethylaminopyridine (DMAP) or Tetramethylammonium acetate (TMAOAc)

  • Solvent: Toluene (anhydrous),

    
    , Pentane.
    
Step-by-Step Workflow
  • Pre-Catalyst Formation:

    • Charge a flame-dried Schlenk flask with (S)-VAPOL (1 equiv) and

      
       (3 equiv).
      
    • Add anhydrous toluene. Heat at 80°C for 1 hour.

    • Critical Step: Apply high vacuum (0.1 mmHg) at 80°C for 30 minutes to remove phenol and volatiles. This drives the equilibrium toward the polymerized borate species (pyro/mesoborate).

  • Active Complex Assembly:

    • Redissolve the residue in minimal

      
      .
      
    • Add 1 equivalent of the "dummy" substrate/stabilizer (e.g., DMAP).[1]

    • Note: In a real reaction, the imine is the substrate.[7] For crystallography, DMAP mimics the imine, forming a stable [DMAP-H]

      
      [VAPOL-Boroxinate]
      
      
      
      ion pair.
  • Crystallization (Vapor Diffusion):

    • Place the concentrated

      
       solution in a small inner vial.
      
    • Place this vial inside a larger jar containing pentane.

    • Seal tightly and store at -20°C.

    • Timeline: Red, acicular crystals typically form within 24-48 hours.

  • Data Collection:

    • Mount crystals under oil at low temperature (100 K) immediately. These crystals are prone to desolvation.

Structural Logic & Performance Correlation[9]

The following diagram maps the causality between the crystallographic features and the reaction outcome (Enantiomeric Excess).

StructureFunction Vaulted Vaulted Backbone (VAPOL/VANOL) Steric High Steric Bulk around Boron Vaulted->Steric Planar Planar Backbone (BINOL) Mixed Mixture: Boroxinate + Spiro-borate Planar->Mixed No steric penalty Species Exclusive Formation of Boroxinate Species Steric->Species Prevents Spiro-formation H_Bond Structured H-Bond: Imine-H ... O-Boroxinate Species->H_Bond LowEE Low ee% Competing Transition States Mixed->LowEE Opposite chiral induction HighEE High ee% (>90%) Single Transition State H_Bond->HighEE

Figure 2: Structural logic flow. The "Vaulted" nature of VAPOL is the upstream determinant that enforces species homogeneity, leading to high enantioselectivity.

Key Crystallographic Parameters to Validate

When analyzing your X-ray data, verify the following metrics to ensure you have the active boroxinate:

  • B-O Bond Lengths: The spiro-fused boron (4-coordinate) should show distinct B-O bond lengths compared to the two 3-coordinate borons in the ring.

  • Hydrogen Bond Distance: Look for a distance of approx. 1.8 - 2.0 Å between the cation's proton (N-H) and the boroxinate oxygen. This confirms the ion-pair nature.

References

  • Wulff, W. D., et al. (2009). "Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction." Journal of the American Chemical Society.[6]

  • Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). "Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies." Chemistry - A European Journal.

  • Guan, Y., et al. (2017). "Pyro-Borates, Spiro-Borates, and Boroxinates of BINOL - Assembly, Structures, and Reactivity." Journal of the American Chemical Society.[6]

  • Antilla, J. C., & Wulff, W. D. (2000). "Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands." Angewandte Chemie International Edition.

Sources

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